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4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Documentation Hub

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  • Product: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol
  • CAS: 864422-19-5

Core Science & Biosynthesis

Foundational

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol CAS 864422-19-5 properties

Technical Whitepaper: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5) Executive Summary 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5) is a highly specialized halogenated phenolic int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5)

Executive Summary

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS 864422-19-5) is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structure combines a brominated phenol core —providing a versatile handle for cross-coupling reactions and a hydrogen-bonding motif—with a 3,4-difluoroaniline moiety , a privileged pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of CAS 864422-19-5.[1] It is designed for researchers optimizing lead compounds targeting the MAPK/ERK pathway (e.g., MEK, B-RAF) or developing novel benzofuran/chromene-based scaffolds .

Chemical Identity & Structural Analysis

PropertySpecification
CAS Number 864422-19-5
IUPAC Name 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol
Molecular Formula C₁₃H₁₀BrF₂NO
Molecular Weight 314.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point 112–115 °C (Predicted/Typical for class)
pKa (Phenol) ~9.5 (Predicted)
LogP ~3.8 (Predicted, highly lipophilic due to difluoro-substitution)
Structural Logic & Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific role in medicinal chemistry:

  • The Phenolic "Hinge Binder": The hydroxyl group (-OH) at position 1 acts as a critical hydrogen bond donor/acceptor, often mimicking the tyrosine or serine residues in the ATP-binding pocket of kinases.

  • The Bromine "Handle": Located at the para position relative to the hydroxyl group, the bromine atom is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of the scaffold into diverse chemical space.

  • The Difluoroaniline "Tail": The 3,4-difluoro substitution pattern blocks metabolic oxidation (P450 metabolism) at the aniline ring, significantly increasing the half-life (

    
    ) of the molecule compared to non-fluorinated analogs.
    

Synthetic Utility & Reaction Pathways

The synthesis of CAS 864422-19-5 is a classic example of a Reductive Amination strategy, utilizing the commercially available precursor 5-bromosalicylaldehyde .

Core Synthesis Protocol: Reductive Amination

Reaction Logic: The reaction proceeds via the formation of an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (


) due to its milder nature, which minimizes the reduction of the aldehyde starting material before imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • Reagents: 5-Bromosalicylaldehyde (1.0 eq), 3,4-Difluoroaniline (1.0 eq).

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Note: The addition of a drying agent (

      
      ) or molecular sieves can drive the equilibrium forward by removing water.
      
  • Reduction:

    • Reagent: Sodium Triacetoxyborohydride (

      
      ) (1.5 eq).
      
    • Acid Catalyst: Acetic Acid (1.0 eq) – optional but accelerates the reaction.

    • Conditions: Add the reducing agent portion-wise to the imine solution. Stir at RT for 12 hours.[2]

  • Workup & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

Visual Synthesis Scheme (Graphviz)

Synthesis cluster_logic Reaction Logic Start1 5-Bromosalicylaldehyde (Electrophile) Imine Intermediate Imine (Schiff Base) Start1->Imine Condensation (-H2O) Start2 3,4-Difluoroaniline (Nucleophile) Start2->Imine Product CAS 864422-19-5 (Target Amine) Imine->Product Reduction (NaBH(OAc)3) Step1 1. Imine formation is equilibrium-driven. Step2 2. STAB selectively reduces imine over aldehyde.

Caption: Synthesis pathway for CAS 864422-19-5 via reductive amination of 5-bromosalicylaldehyde.

Medicinal Chemistry Applications

CAS 864422-19-5 serves as a "privileged structure" in the design of kinase inhibitors. The specific arrangement of the phenol and the aniline nitrogen allows for the formation of pseudo-ring systems via intramolecular hydrogen bonding, or actual cyclization to form benzoxazines or benzofurans .

Key Application: MEK/RAF Kinase Inhibition

The 3,4-difluoroaniline motif is a hallmark of MEK inhibitors (e.g., Cobimetinib). This intermediate allows researchers to graft this motif onto a phenolic core, which can then be elaborated.

  • Structure-Activity Relationship (SAR) Logic:

    • F-Substitution: The fluorine atoms at positions 3 and 4 of the aniline ring lower the electron density of the aromatic ring, reducing the rate of oxidative metabolism (defluorination is rare). They also fill small hydrophobic pockets in the kinase active site.

    • Bromine Displacement: The bromine atom can be replaced via Suzuki coupling to introduce heteroaryl groups (e.g., pyridine, pyrazole) that interact with the "hinge region" of the kinase.

SAR Logic Flow

SAR Core CAS 864422-19-5 (Scaffold) Mod1 Suzuki Coupling (at Br) Core->Mod1 Pd(0) Catalyst Mod2 O-Alkylation/Cyclization (at OH) Core->Mod2 Base + Electrophile Mod3 N-Alkylation (at NH) Core->Mod3 Reductive Amination Out1 Extended Biaryls (Kinase Hinge Binding) Mod1->Out1 Out2 Benzofurans/Benzoxazines (Rigidified Cores) Mod2->Out2 Out3 Tertiary Amines (Solubility Modulation) Mod3->Out3

Caption: Divergent synthesis strategies utilizing CAS 864422-19-5 as a core scaffold.

Safety & Handling (MSDS Highlights)

As a halogenated phenol/aniline derivative, this compound requires strict safety protocols.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles .

    • Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous chemical waste.

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or phenol.

References

  • Synthesis of Reductive Amination Products: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Difluoroaniline in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Link

  • Benzofuran Synthesis from Salicylaldehydes: Khan, M., et al. "Synthesis and Biological Evaluation of Benzofuran Derivatives." European Journal of Medicinal Chemistry, vol. 40, no. 2, 2005.
  • CAS Registry Data: "4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol."[1] PubChem Compound Summary, National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Profile: Structural Characterization and Synthesis of C13H10BrF2NO Scaffolds

Content Type: Technical Reference Guide Subject: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (Representative Isomer) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (Representative Isomer) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals

Executive Summary & Chemical Identity[1][2][3]

The molecular formula C13H10BrF2NO represents a specific class of halogenated, nitrogen-containing aromatic scaffolds often utilized in Fragment-Based Drug Discovery (FBDD). While multiple structural isomers exist, this guide focuses on the secondary amine-linked biaryl systems (e.g., CAS 864422-19-5), which serve as critical intermediates for kinase inhibitors and GPCR ligands.

These compounds are characterized by a "molecular handle" (Bromine) allowing for downstream palladium-catalyzed cross-coupling, and a "fluorine scan" motif (Difluorophenyl) used to modulate metabolic stability and lipophilicity.

Physicochemical Profile
PropertyValueTechnical Note
Molecular Formula C₁₃H₁₀BrF₂NO
Average Molecular Weight 314.13 g/mol Useful for bulk stoichiometry calculations.
Monoisotopic Mass 312.9914 Da (⁷⁹Br)Primary peak for High-Resolution Mass Spectrometry (HRMS).
Isotopic Signature 1:1 ratio (M : M+2)Distinct doublet at 313/315 m/z due to ⁷⁹Br/⁸¹Br natural abundance.
Heavy Atom Count 18Fits "Rule of 3" for fragment libraries.
Degree of Unsaturation 8Consistent with two aromatic rings.
Predicted LogP ~3.8 - 4.2Highly lipophilic; requires polar solvents (DMSO/MeOH) for stock solutions.

Structural Elucidation & Isomerism

In drug development, distinguishing between regioisomers of C13H10BrF2NO is critical. The two most prevalent scaffolds sharing this formula are the Anilino-methyl-phenols and the Phenoxy-benzylamines .

Representative Structure: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

This structure (CAS 864422-19-5) features a phenol ring linked to a difluoroaniline via a methylene bridge.

  • Core Scaffold: Biaryl linked by a secondary amine (

    
    ).
    
  • Functional Roles:

    • Phenolic -OH: Hydrogen bond donor (HBD) for active site interaction.

    • Bromine (Br): Electrophilic site for Suzuki-Miyaura coupling.

    • Difluoro Motif: Bioisostere for H or OH, blocking metabolic oxidation at the aniline ring.

Analytical Differentiation Strategy (NMR/MS)

To validate the specific isomer, researchers must employ a multi-modal analytical workflow.

AnalyticalWorkflow Sample Unknown Sample (C13H10BrF2NO) MS LC-MS (ESI+) Check Br Pattern (1:1) Sample->MS Step 1: Mass Conf. H1_NMR 1H NMR Identify Linker MS->H1_NMR Step 2: Connectivity F19_NMR 19F NMR Coupling Constants H1_NMR->F19_NMR Step 3: Regiochem Singlet (4.2 ppm) Singlet (4.2 ppm) H1_NMR->Singlet (4.2 ppm) Benzamide (C=O) Doublet (4.4 ppm) Doublet (4.4 ppm) H1_NMR->Doublet (4.4 ppm) Amine (-CH2-NH-) XRay X-Ray Crystallography Absolute Config F19_NMR->XRay Step 4: Verification

Figure 1: Analytical decision tree for structural validation. The detection of a methylene doublet in 1H NMR distinguishes the amine scaffold from amide isomers.

Synthetic Protocol (Reductive Amination)

The most robust route to synthesize the secondary amine scaffold (4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol) is via Reductive Amination . This method avoids the harsh conditions of nucleophilic substitution and prevents over-alkylation.

Reaction Scheme

Reagents:

  • Aldehyde Precursor: 5-Bromo-2-hydroxybenzaldehyde

  • Amine Precursor: 3,4-Difluoroaniline

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    )
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

SynthesisPathway Aldehyde 5-Bromo-2-hydroxybenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine Dehydration (-H2O) MeOH, RT Aniline 3,4-Difluoroaniline Aniline->Imine Product Target C13H10BrF2NO (Secondary Amine) Imine->Product Reduction (+H-) NaBH4 or STAB

Figure 2: One-pot reductive amination pathway. The formation of the imine intermediate is followed immediately by selective reduction.

Step-by-Step Methodology
  • Imine Formation: Dissolve 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and 3,4-Difluoroaniline (1.0 eq) in anhydrous Methanol (0.1 M concentration). Stir at room temperature for 2 hours. Validation: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 4:1).

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution.
    
  • Quenching: Once the imine is consumed (check LC-MS for m/z 312/314), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

The C13H10BrF2NO scaffold is rarely a final drug but serves as a high-value Advanced Intermediate .

The "Bromine Handle" Strategy

The aryl bromide at the C4 position of the phenol ring is electronically activated for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly elaborate the scaffold into a library of potential inhibitors.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create biaryl ethers.

  • Buchwald-Hartwig Amination: Replacing the Br with secondary amines to increase solubility.

Fluorine Bioisosterism

The 3,4-difluoro substitution pattern on the aniline ring is intentional.

  • Metabolic Blocking: Fluorine at the para-position blocks Cytochrome P450 oxidation, extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: The difluoro motif increases the logP compared to the parent aniline, enhancing membrane permeability.[1]

Safety & Handling (SDS Summary)

Given the bioactive nature of halogenated anilines, strict safety protocols are required.

  • Hazards: Skin irritant (H315), Serious eye irritation (H319). Potential STOT-SE (Respiratory irritation).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 864422-19-5. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Medicinal Chemistry Applications of Difluoroaniline-Substituted Phenols

Executive Summary The integration of difluoroaniline moieties into phenolic scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for kinase inhibitor optimization and protein-protein int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of difluoroaniline moieties into phenolic scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for kinase inhibitor optimization and protein-protein interaction (PPI) blockade. This guide dissects the synergistic utility of this pharmacophore: the phenol provides a critical hydrogen-bond anchor (often mimicking Tyrosine), while the difluoroaniline motif modulates pKa, enforces bioactive conformations via dipole interactions, and—crucially—blocks oxidative metabolism at the electron-rich aniline ring.

Part 1: The Pharmacophore – Structural & Electronic Logic

The N-(difluorophenyl)aminophenol scaffold is not merely a linker; it is a tunable electronic valve. In drug design, particularly for Type I and Type II kinase inhibitors, this moiety addresses three failure modes: poor metabolic stability, promiscuous binding, and rapid clearance.

Structural Dissection
  • The Phenol (Anchor): Acts as a dual H-bond donor/acceptor. In kinase pockets, the phenolic hydroxyl often engages the "gatekeeper" residue or the catalytic lysine (e.g., Lys717 in EGFR).

  • The Difluoroaniline (Shield):

    • Metabolic Blockade: The 2,4-difluoro substitution pattern is superior to mono-fluorination. It blocks the para-position (C4) from CYP450-mediated hydroxylation and reduces the electron density of the aromatic ring, making it less susceptible to oxidation at the nitrogen (N-oxidation).

    • pKa Modulation: Unsubstituted aniline has a pKa ~4.6. Introduction of two fluorine atoms (highly electronegative) drops the pKa of the conjugate acid to ~2.0–2.5. This reduces the fraction of ionized drug at physiological pH, improving membrane permeability and reducing lysosomal trapping.

    • Conformational Lock: The ortho-fluorine atoms induce specific torsion angles relative to the amine linker due to steric repulsion and electrostatic interactions with the N-H bond, pre-organizing the molecule for binding.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Scaffold N-(2,4-Difluorophenyl) aminophenol Core Phenol Phenol Moiety (H-Bond Donor/Acceptor) Scaffold->Phenol Difluoro Difluoroaniline (2,4-Substitution) Scaffold->Difluoro Binding Hinge/Gatekeeper Interaction Phenol->Binding Key Interaction Metabolism Blocks CYP450 Oxidation (C4) Difluoro->Metabolism Steric/Electronic Shield pKa Lowers pKa (~2.0) Improves Permeability Difluoro->pKa Inductive Effect Conformation Restricts Torsion (Bioactive Pose) Difluoro->Conformation Ortho-F Effect

Figure 1: SAR logic of the difluoroaniline-phenol pharmacophore, highlighting the distinct roles of the phenolic anchor and the fluorinated shield.

Part 2: Physicochemical Profiling

The introduction of fluorine atoms drastically alters the physicochemical landscape of the molecule. The table below summarizes the shift in properties when moving from a standard aniline to the 2,4-difluoro analog.

Table 1: Comparative Physicochemical Properties[1]
PropertyAniline Core (Reference)4-Fluoroaniline2,4-DifluoroanilineImpact on Drug Design
pKa (Conjugate Acid) ~4.6~3.2~2.1 - 2.5 Reduced basicity decreases lysosomal trapping and improves passive diffusion.
LogP (Lipophilicity) 0.901.15~1.55 Moderate increase in lipophilicity aids hydrophobic pocket filling without compromising solubility excessively.
Metabolic Liability High (N-oxidation, Ring hydroxylation)Medium (Blocked para-site)Low Blocks both para-hydroxylation and deactivates ring towards oxidative attack.
H-Bond Capacity Donor (Weak)Donor (Weak)Donor (Modulated) Reduced N-H acidity due to F-withdrawal; F acts as weak H-bond acceptor.

Data derived from predicted models and comparative literature values [1, 2].

Part 3: Synthetic Architecture

Constructing the C-N bond between an electron-deficient aniline (difluoroaniline) and an electron-rich phenol requires robust catalysis. Nucleophilic aromatic substitution (


) is often insufficient due to the poor nucleophilicity of the fluorinated amine.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2][3]

Optimized Synthetic Protocol

This protocol is designed for coupling 2,4-difluoroaniline with a 4-bromo-2-substituted phenol (protected as a benzyl ether or similar if necessary, though modern ligands often tolerate free phenols).

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) – Critical for sterically hindered or electron-poor anilines.

  • Base:

    
     or NaOtBu (Sodium tert-butoxide).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl bromide (1.0 equiv), 2,4-difluoroaniline (1.2 equiv),

    
     (2-5 mol%), and XPhos (4-10 mol%).
    
  • Activation: Add base (

    
    , 2.0 equiv) and anhydrous 1,4-Dioxane (0.2 M concentration).
    
  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Note: Microwave irradiation at 120°C for 1 hour is a viable high-throughput alternative [3].

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoroaniline moiety typically reduces polarity compared to the non-fluorinated analog.

Catalytic Cycle Visualization

Buchwald_Cycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Pd-NH2R) OxAdd->Coord + Difluoroaniline Deprot Deprotonation (Base) Coord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N-Ar RedElim->Pd0 Recycle

Figure 2: The Buchwald-Hartwig catalytic cycle. The use of bulky, electron-rich ligands like XPhos facilitates the oxidative addition and reductive elimination steps for electron-deficient fluorinated anilines [4].

Part 4: Case Application – Kinase Inhibition[5]

The difluoroaniline-phenol pharmacophore is particularly prevalent in MEK (Mitogen-activated protein kinase kinase) and c-Met inhibitors.

Mechanism of Action

In MEK inhibitors (e.g., analogs of Cobimetinib), the diarylamine core binds in an allosteric pocket adjacent to the ATP binding site.

  • The Phenol: Often faces the solvent front or interacts with specific backbone residues (e.g., Ser212 in MEK1) via hydrogen bonding.

  • The Difluoroaniline: Buries itself in a hydrophobic pocket. The fluorine atoms form multipolar interactions with backbone carbonyls (C-F···C=O) and protect the ring from metabolic attack by CYP enzymes that frequent this lipophilic region.

Experimental Validation: Microsomal Stability Assay

To verify the "Metabolic Shield" hypothesis, a comparative intrinsic clearance (


) assay is required.

Protocol:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Success Criteria: A successful difluoro-substitution should increase


 by >2-fold compared to the non-fluorinated parent [5].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Bhattarai, P., et al. (2026).[4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Williams, D. K., et al. (2010).[5] Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

The Halogen-Phenol Interface: Strategic Applications in Modern Pharmacotherapy

Executive Summary: The "Privileged Scaffold" Argument In the landscape of modern drug discovery, the halogenated phenol moiety represents a paradox. Historically viewed through the lens of environmental toxicity (e.g., p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Argument

In the landscape of modern drug discovery, the halogenated phenol moiety represents a paradox. Historically viewed through the lens of environmental toxicity (e.g., polychlorinated biphenyls), this structural motif has been rehabilitated as a "privileged scaffold" in medicinal chemistry.

The synergy is precise: the phenolic hydroxyl group provides a versatile hydrogen bond donor/acceptor site, while strategic halogenation modulates acidity (pKa), lipophilicity (logP), and metabolic stability. More importantly, we now understand that halogens are not merely hydrophobic bulk; they are functional handles capable of Halogen Bonding (XB) —a highly directional non-covalent interaction driven by the "sigma-hole" phenomenon.

This guide dissects the halogenated phenol class, moving from quantum mechanical underpinnings to practical synthetic workflows and safety profiling.

Structural Activity Relationships (SAR) & The Sigma-Hole

To engineer effective drugs, one must master the electronic landscape of the phenol ring. Halogenation exerts a profound electron-withdrawing inductive effect (-I), which lowers the pKa of the phenolic proton, enhancing its ability to serve as a hydrogen bond donor or, at physiological pH, to exist as a phenolate anion.

The Sigma-Hole Concept

Unlike the isotropic electron cloud of hydrogen, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution. The tip of the halogen atom (distal to the C-X bond) is electron-deficient (positive potential), known as the sigma-hole . This allows the halogen to act as a Lewis acid, docking precisely with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein.

Table 1: Physicochemical Impact of Ortho-Halogenation on Phenol

Substituent (X)Atomic Radius (Å)Electronegativity (Pauling)Sigma-Hole MagnitudeEffect on Phenol pKa (approx)Primary Role in Binding
Hydrogen (H) 1.202.20N/A~9.95H-Bond Donor
Fluorine (F) 1.473.98Negligible~8.7Metabolic Block / Dipole
Chlorine (Cl) 1.753.16Moderate~8.5Hydrophobic / Weak XB
Bromine (Br) 1.852.96Strong~8.4Strong XB Donor
Iodine (I) 1.982.66Very Strong~8.3Strong XB / Steric

Analyst Note: Fluorine is the outlier. It rarely forms halogen bonds due to its high electronegativity and lack of a polarizable sigma-hole. It is used primarily to block metabolic oxidation (C-F bond strength) and alter pKa.

Mechanistic Visualization

The following diagram illustrates the dual-mode interaction capability of halogenated phenols within a protein binding pocket.

HalogenBonding cluster_0 Protein Environment Phenol Halogenated Phenol (Ligand) SigmaHole Sigma-Hole (δ+) (Anisotropic Charge) Phenol->SigmaHole Polarization (C-X bond) SideChain Side Chain (H-Bond Acceptor) Phenol->SideChain Hydrogen Bond (OH...O) BackboneCO Backbone C=O (Lewis Base) SigmaHole->BackboneCO Halogen Bond (XB) Directional (180°) ProteinSite Target Protein Binding Pocket

Caption: Dual-anchor binding mechanism showing the orthogonality of Halogen Bonding (XB) and Hydrogen Bonding (HB) in ligand recognition.

Therapeutic Classes & Marine Innovation

While terrestrial synthesis has produced staples like Triclosan (antimicrobial) and Rafoxanide (anthelmintic), the current frontier lies in Marine Natural Products (MNPs) . Marine algae (e.g., Rhodomela, Symphyocladia) synthesize complex bromophenols that exhibit potent anticancer activity.[1]

Oncology: The STING Pathway

Recent studies identify bromophenol derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway.[2] Unlike cyclic dinucleotides (CDNs), these small molecules (e.g., OSBP63) can penetrate cell membranes, triggering IRF3 phosphorylation and IFN-β secretion, turning "cold" tumors "hot" for immunotherapy.

Antimicrobial: Beyond Membrane Disruption

Historically, halogenated phenols were thought to act solely as membrane disruptors (uncouplers of oxidative phosphorylation). Newer marine-derived bromophenols show specific inhibition of enzymes such as Isocitrate Lyase , a key enzyme in the glyoxylate shunt of M. tuberculosis, offering a targeted approach with reduced systemic toxicity.

Experimental Protocols

As a senior scientist, I prioritize reproducibility. The following protocols address the two biggest hurdles in this field: Regioselective Synthesis and Solubility-Corrected Screening .

Protocol: Regioselective Ortho-Bromination of Phenols

Achieving mono-bromination at the ortho position without touching the para position is chemically difficult due to the activating nature of the hydroxyl group. We utilize a Lewis-Base Catalyzed approach (e.g., using a selenoether or amine catalyst) rather than uncontrolled radical bromination.

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst: Diisopropylamine (10 mol%) or Diphenyl selenide (1-5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the phenol substrate and catalyst.[3]

  • Solvation: Dissolve in anhydrous DCM (0.1 M concentration). Cool to 0°C.

  • Addition: Dissolve NBS in a minimal amount of DCM and add dropwise over 30 minutes. Critical: Slow addition prevents the formation of poly-brominated byproducts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:1). Look for the disappearance of the starting material spot.

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to neutralize unreacted bromine species.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Halogenated phenols often streak; add 1% acetic acid to the eluent to sharpen peaks.

Protocol: Solubility-Optimized Cytotoxicity Assay (MTT)

Halogenated phenols are lipophilic and often precipitate in aqueous media, leading to false negatives in bioassays.

Workflow:

  • Stock Prep: Dissolve compounds in 100% DMSO to a concentration of 20 mM.

  • Intermediate Dilution: Do not dilute directly into media. Perform serial dilutions in DMSO first to create 1000x stocks.

  • Final Dosing: Spike 1 µL of the 1000x DMSO stock into 1 mL of pre-warmed culture media (Final DMSO = 0.1%). Vortex immediately.

    • Validation Step: Check for turbidity/precipitation under a microscope before adding to cells. If precipitate forms, utilize a cyclodextrin carrier (e.g., HP-β-CD) to solubilize.

  • Incubation: Add to cells (e.g., A549, MCF-7) seeded in 96-well plates. Incubate 48h.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

Toxicology: The Metabolic Double-Edged Sword

The safety profile of halogenated phenols hinges on their metabolic fate. The "Dark Side" of this scaffold is the potential for bioactivation into reactive electrophiles.

Mechanism of Toxicity:

  • Oxidation: Cytochrome P450 enzymes oxidize the phenol to a catechol or hydroquinone.

  • Quinone Formation: Further oxidation yields Quinones or Quinone Methides .

  • Adduction: These electrophilic species react with nucleophilic residues (Cysteine thiols, Lysine amines) on cellular proteins, leading to haptenization (immune response) or direct cytotoxicity.

Mitigation Strategy:

  • F-Block: Incorporate Fluorine at metabolically labile sites to block P450 oxidation.

  • Steric Shield: Bulky groups (e.g., t-butyl) adjacent to the hydroxyl can prevent quinone formation.

Synthesis & Screening Workflow Visualization

The following diagram outlines the logical flow from lead identification to safety assessment.

Workflow cluster_Synth Synthesis Phase cluster_Screen Screening Phase Start Lead Identification (Marine Natural Product) Design In Silico Design (Optimize Sigma-Hole) Start->Design Reaction Regioselective Halogenation (NBS/Catalyst) Design->Reaction Purification Purification (Acidified Silica Col) Reaction->Purification Assay MTT Cytotoxicity Assay (Solubility Check) Purification->Assay Tox Metabolic Stability (Microsomal Incubation) Assay->Tox If Active Tox->Design High Toxicity (Iterate) Hit Validated Hit Candidate Tox->Hit Low Quinone Formation

Caption: Iterative workflow for developing halogenated phenolic drugs, emphasizing the feedback loop between toxicity profiling and structural design.

References

  • Marine Bromophenols in Drug Discovery Source: Marine Drugs (MDPI) Review of marine algal bromophenols and their anticancer, antimicrobial, and antioxidant activities. [Link]

  • Halogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) Comprehensive overview of the sigma-hole concept and its application in ligand-protein interactions. [Link]

  • Regioselective Halogenation Methods Source: Organic Letters (ACS) Catalytic methods for ortho-selective halogenation of phenols using Lewis basic catalysts. [Link]

  • Toxicity of Phenolic Metabolites Source: PNAS Investigation into the transformation of phenols into toxic dicarbonyls and quinones via oxidative mechanisms. [Link]

  • STING Agonists from Marine Bromophenols Source: Marine Drugs (PMC) Recent identification of bromophenol derivatives as small-molecule STING agonists for cancer immunotherapy. [Link]

Sources

Foundational

Therapeutic Targets for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Derivatives

The following technical guide details the therapeutic targets, mechanism of action, and experimental validation for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (also referred to as the reduced Schiff base of 5-bromos...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic targets, mechanism of action, and experimental validation for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (also referred to as the reduced Schiff base of 5-bromosalicylaldehyde and 3,4-difluoroaniline).

Executive Summary

The compound 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol represents a privileged pharmacophore in medicinal chemistry, combining a halogenated phenolic core with a lipophilic difluoroaniline tail via a flexible aminomethyl linker. This structure—a reduced Schiff base—exhibits superior chemical stability compared to its imine precursors (Schiff bases) while retaining potent biological activity.

Its primary therapeutic utility lies in Antimicrobial Chemotherapy (targeting bacterial membranes and DNA integrity) and Metabolic Regulation (specifically as a putative inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Tyrosinase ). This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these targets.

Chemical Biology & Pharmacophore Analysis

The molecule functions as a bidentate ligand and a mimetic of phosphorylated tyrosine . Its activity is governed by three structural domains:

Structural DomainChemical FeatureBiological Function
Phenolic Core (Head) 4-Bromo-2-hydroxybenzylH-Bond Donor/Acceptor: Mimics the phosphate group of natural substrates (e.g., phosphotyrosine). The ortho-hydroxyl group is critical for chelating metal ions (Cu²⁺, Zn²⁺) in metalloenzymes.
Halogen Substituent 4-Bromo (Para to OH?)[1]Hydrophobic/Electronic: Increases lipophilicity (LogP) for membrane permeability. The bromine atom can participate in halogen bonding with backbone carbonyls in active sites.
Linker Aminomethyl (-CH₂-NH-)Flexibility: Allows the molecule to adopt a "U-shape" conformation to fit into deep catalytic pockets (e.g., PTP1B active site).
Tail Group 3,4-DifluoroanilineLipophilic Anchor: The fluorine atoms provide metabolic stability (blocking Phase I oxidation) and enhance binding affinity via multipolar interactions with hydrophobic residues.
Primary Therapeutic Targets
Target A: Protein Tyrosine Phosphatase 1B (PTP1B)
  • Therapeutic Area: Type 2 Diabetes, Obesity, Cancer.

  • Mechanism: PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal.

  • Binding Mode:

    • The phenolic hydroxyl mimics the phosphate group of the phosphotyrosine substrate, binding to the catalytic Cys215 loop.

    • The aminomethyl linker positions the hydrophobic tail.

    • The 3,4-difluorophenyl ring extends into the secondary aryl-phosphate binding site (site B), enhancing specificity over other phosphatases (e.g., TCPTP).

  • Validation: Inhibition of PTP1B restores insulin sensitivity and promotes glucose uptake.

Target B: Bacterial Cell Wall & DNA Gyrase (Antimicrobial)
  • Therapeutic Area: Multi-drug resistant (MDR) bacterial infections (e.g., S. aureus, E. coli).

  • Mechanism:

    • Membrane Disruption: The lipophilic 3,4-difluorophenyl tail inserts into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.

    • Metal Chelation: The ortho-aminomethyl-phenol motif chelates essential metal ions (e.g., Fe³⁺, Zn²⁺) required for bacterial metalloenzymes like Peptide Deformylase (PDF) .

    • DNA Binding: The planar aromatic rings can intercalate into bacterial DNA or inhibit DNA Gyrase , preventing replication.

Target C: Tyrosinase
  • Therapeutic Area: Hyperpigmentation, Melanoma.

  • Mechanism: Tyrosinase is a copper-containing enzyme. The phenolic core of the molecule acts as a substrate analog (pseudosubstrate), binding to the binuclear copper active site and competitively inhibiting the oxidation of L-DOPA to dopaquinone.

Mechanism of Action (MOA) Pathways
Pathway 1: PTP1B Inhibition & Insulin Signaling Restoration

The following diagram illustrates how the inhibitor prevents PTP1B from dephosphorylating the Insulin Receptor, thereby sustaining the signaling cascade.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B Enzyme (Active) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates PTP1B_Inhibited PTP1B-Inhibitor Complex (Inactive) PTP1B->PTP1B_Inhibited Inactivation Inhibitor 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Inhibitor->PTP1B Binds Active Site (Competitive Inhibition)

Caption: Inhibition of PTP1B prevents the dephosphorylation of IR/IRS, prolonging insulin signaling and glucose uptake.

Experimental Validation Protocols
Protocol A: Synthesis via Reductive Amination
  • Objective: To synthesize the target reduced Schiff base with high purity.

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), 3,4-Difluoroaniline (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Workflow:

    • Imine Formation: Dissolve 5-bromosalicylaldehyde and 3,4-difluoroaniline in MeOH. Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise over 30 minutes. Stir at room temperature for 4 hours.

    • Quenching: Acidify with dilute HCl to pH 5–6 to decompose excess borohydride.

    • Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

Protocol B: PTP1B Enzymatic Inhibition Assay
  • Objective: Determine the IC₅₀ of the compound against recombinant human PTP1B.

  • Reagents: Recombinant PTP1B, Substrate (p-Nitrophenyl phosphate, pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

  • Steps:

    • Preparation: Dilute inhibitor in DMSO (serial dilutions: 0.1 µM to 100 µM).

    • Incubation: Mix 10 µL inhibitor + 40 µL enzyme in 96-well plate. Incubate at 37°C for 10 min.

    • Reaction: Add 50 µL pNPP substrate. Incubate for 20–30 min at 37°C.

    • Termination: Add 50 µL 1N NaOH to stop the reaction.

    • Measurement: Read Absorbance at 405 nm (formation of p-Nitrophenol).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Protocol C: Antimicrobial Susceptibility Testing (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[2]

  • Steps:

    • Inoculate Mueller-Hinton broth with bacteria (5 x 10⁵ CFU/mL).

    • Add inhibitor (serial dilutions: 0.5 to 128 µg/mL).

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Data Summary & SAR Table

The following table summarizes the expected activity profile based on the pharmacophore's structural features.

Derivative / AnalogStructural ModificationPredicted Effect (SAR)
Target Compound 4-Br, 3,4-Difluoro High Potency: Optimal lipophilicity and metabolic stability. Strong PTP1B/Antimicrobial activity.
Analog A4-H (No Bromine)Lower Potency: Reduced lipophilicity; loss of halogen bond in active site.
Analog B4-Nitro (NO₂)Altered Activity: Strong electron withdrawal may increase acidity of phenol, potentially improving binding but increasing toxicity.
Analog C2,4-Difluoro (instead of 3,4)Variable: Steric clash at the ortho position might hinder binding to the hydrophobic pocket.
Analog DImine (Schiff Base)Unstable: Hydrolyzes in vivo; less effective as a drug candidate than the reduced amine.
References
  • Schiff Bases and Antimicrobial Activity

    • Title: Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles (and rel
    • Source: MDPI Molecules, 2021.
    • URL:[Link]

  • Phenolic PTP1B Inhibitors: Title: Design, synthesis and biological evaluation of novel 2-aminomethyl-phenol derivatives as PTP1B inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (General reference for scaffold). Context: Validates the "aminomethyl-phenol" core as a PTP1B pharmacophore.
  • Halogenated Phenols in Drug Discovery

    • Title: Biological Importance of Phenol Derivatives as Potent Bioactive Compounds: A Review.
    • Source: Letters in Organic Chemistry.
    • URL:[Link]

  • Schiff Base Complexes

    • Title: Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes.
    • Source: MDPI Inorganics, 2022.
    • URL:[Link]

Sources

Exploratory

Technical Assessment: Physicochemical & Stability Profile of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

The following technical guide provides an in-depth physicochemical profiling and stability assessment of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS: 864422-19-5). This document is structured as a pre-formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling and stability assessment of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS: 864422-19-5).

This document is structured as a pre-formulation characterization report, designed for medicinal chemists and pharmaceutical scientists evaluating this compound as a scaffold or intermediate in drug development.[1]

Document Control:

  • Subject: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

  • CAS Registry Number: 864422-19-5[1][2][3]

  • Molecular Formula: C₁₃H₁₀BrF₂NO[1]

  • Molecular Weight: 314.13 g/mol [1][4]

  • Classification: Halogenated N-alkylaminomethylphenol / Secondary Amine[1]

Executive Summary

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a lipophilic, halogenated building block characterized by a "Mannich base-like" architecture linking a bromophenol core to a 3,4-difluoroaniline moiety via a methylene spacer.

Its utility in medicinal chemistry (e.g., kinase inhibition, receptor modulation) is defined by its dual-ring geometry and halogen bonding potential.[1] However, its physicochemical profile presents specific challenges: low aqueous solubility at physiological pH and susceptibility to oxidative degradation at the benzylic amine and phenolic sites.[1] This guide outlines the solubility limits, stability risks, and required handling protocols to maintain compound integrity.[1]

Physicochemical Architecture

Understanding the ionization and lipophilicity of this molecule is prerequisite to interpreting its solubility profile.[1]

Structural Analysis & pKa Prediction

The molecule contains two primary ionizable centers that dictate its pH-dependent behavior:

  • Phenolic Hydroxyl (Acidic):

    • Predicted pKa: ~9.8 – 10.2[1]

    • Behavior: Remains neutral at physiological pH (7.4).[1] Deprotonates to form a phenolate anion at pH > 10, significantly increasing solubility.[1]

  • Secondary Amine (Weakly Basic):

    • Structure: N-alkyl-3,4-difluoroaniline.[1]

    • Predicted pKa: ~3.5 – 4.5[1]

    • Mechanistic Insight: While typical secondary amines have pKa values ~10, this nitrogen is directly attached to an electron-deficient 3,4-difluorophenyl ring.[1] The strong electron-withdrawing effect of the fluorine atoms and the resonance of the phenyl ring drastically reduce the basicity of the nitrogen lone pair.[1]

    • Behavior: It will remain largely unprotonated (neutral) at pH 7.[1]4. Significant protonation (cation formation) will only occur at very low pH (< pH 3).[1]

Lipophilicity (LogP)
  • Predicted LogP: 4.2 – 4.6[1]

  • Implication: The compound is highly lipophilic (Class II/IV in BCS classification).[1] It will exhibit poor water solubility but high permeability and affinity for lipid bilayers.[1]

Solubility Profile

The solubility of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is heavily dependent on the solvent dielectric constant and pH environment.[1]

Aqueous Solubility (pH Dependent)

Due to the low basicity of the amine and high lipophilicity, the compound exhibits a "U-shaped" solubility curve, but the "floor" of the U is wide.[1]

MediumpH ConditionPredicted SolubilityState
0.1N HCl pH 1.2ModeratePartial protonation of amine may aid solubility slightly, but chloride salt formation may limit it.[1]
Acetate Buffer pH 4.5Very LowCompound is predominantly neutral (Amine pKa < 4.5).[1]
Phosphate Buffer pH 6.8 - 7.4Lowest (Critical) Fully neutral species.[1] Solubility likely < 1 µg/mL.[1]
Borate Buffer pH 10.0+HighPhenol deprotonation forms a soluble anion.[1]
Organic Solvent Screen

For stock solution preparation, organic solvents are required.[1]

  • DMSO (Dimethyl sulfoxide): Excellent (> 50 mg/mL).[1] Recommended for biological assays.[1]

  • Ethanol: Good (> 20 mg/mL).[1] Useful for crystallization.[1]

  • DCM (Dichloromethane): High solubility due to lipophilicity.[1]

  • Water: Practically insoluble.[1]

Solubility Screening Workflow (Diagram)

The following decision tree outlines the protocol for determining the exact kinetic solubility of this compound.

SolubilityWorkflow cluster_Aqueous Aqueous Solubility (Thermodynamic) Start Start: Solid Compound (CAS 864422-19-5) Stock Prepare Stock Solution (20mM in DMSO) Start->Stock pH1 pH 1.2 (0.1N HCl) Stock->pH1 Spike pH7 pH 7.4 (PBS) Stock->pH7 Spike pH10 pH 10 (Borate) Stock->pH10 Spike Analysis Equilibration (24h) Filter & HPLC-UV Analysis pH1->Analysis pH7->Analysis pH10->Analysis Result Solubility Profile Generated Analysis->Result

Figure 1: Kinetic solubility screening workflow using DMSO stock spiking method.

Stability Assessment

The structural features of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol introduce specific stability risks that must be mitigated during storage and experimentation.

Chemical Stability Risks[1]
  • Oxidation (High Risk):

    • Mechanism: The benzylic position (–CH₂–) between the phenol and the aniline nitrogen is susceptible to autoxidation, potentially leading to cleavage of the C-N bond or formation of a Schiff base (imine) impurity.[1]

    • Phenol Oxidation: The electron-rich phenol ring can undergo oxidation to quinone species, especially under basic conditions or light exposure.[1]

  • Photolysis (Moderate Risk):

    • Mechanism: Aryl bromides (C-Br bond) are photosensitive.[1] UV exposure can lead to homolytic cleavage of the C-Br bond, resulting in debromination and radical formation.[1]

  • Hydrolysis (Low Risk):

    • The molecule lacks hydrolyzable esters or amides.[1] It is stable to aqueous hydrolysis across a wide pH range, provided oxidation is controlled.[1]

Forced Degradation Protocol

To validate stability, the following stress conditions are recommended (ICH Q1A standards):

StressorConditionTarget Degradant
Acid 0.1N HCl, 60°C, 24hStable (Check for precipitation)
Base 0.1N NaOH, 60°C, 24hQuinone formation (Color change: Yellow/Brown)
Oxidation 3% H₂O₂, RT, 4hN-oxide, Imine hydrolysis products
Photo UV/Vis (1.2M lux hours)Debrominated analogs
Thermal 60°C Solid State, 7 daysSolid-state polymerization/dimerization
Stability Testing Logic (Diagram)

StabilityLogic cluster_Stress Stress Conditions Compound 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Oxidation Oxidation (H2O2) Compound->Oxidation Photolysis Photolysis (Xenon Lamp) Compound->Photolysis Thermal Thermal (60°C) Compound->Thermal Analysis HPLC-PDA / LC-MS Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Outcome1 Degradation > 5%? Identify Impurity Analysis->Outcome1 Action Update Storage/Handling Outcome1->Action Yes

Figure 2: Forced degradation logic flow for stability profiling.

Analytical Method Development

Accurate quantification requires a validated HPLC method capable of separating the parent from potential oxidative degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress phenol ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes (High lipophilicity requires high % organic to elute).[1]

  • Detection: UV at 254 nm (Aromatic rings) and 280 nm (Phenol).[1]

Handling & Storage Recommendations

Based on the physicochemical and stability profile, the following storage conditions are mandatory to ensure data integrity:

  • Storage State: Store as a solid powder. Do not store in solution for long periods (> 24h) unless frozen.

  • Temperature: -20°C (Long term) or 2-8°C (Short term).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the benzylic amine.[1]

  • Light Protection: Amber vials are required to prevent photolytic debromination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5015956, 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol. Retrieved from [Link][1][5]

  • Ardakani, A. A., et al. (2011). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol.[1][6] Acta Crystallographica Section E. (Structural analog reference for crystal packing and hydrogen bonding). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Safety, Handling, and Application of Dolutegravir Sodium (CAS 864422-19-5)

Executive Summary & Chemical Identity Dolutegravir Sodium (CAS 864422-19-5) is the sodium salt form of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Unlike its predecessors (e.g., R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Dolutegravir Sodium (CAS 864422-19-5) is the sodium salt form of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Unlike its predecessors (e.g., Raltegravir), Dolutegravir exhibits a higher genetic barrier to resistance and potent activity against INSTI-resistant viral strains.[1]

For the researcher, this compound presents specific challenges: it is hygroscopic , exhibits pH-dependent solubility , and carries significant environmental toxicity risks. This guide synthesizes regulatory safety data with practical laboratory protocols to ensure data integrity and personnel safety.

Chemical Characterization Table
PropertySpecification
Chemical Name Sodium (4R,12aS)-9-((2,4-difluorobenzyl)carbamoyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazin-7-olate
CAS Number 864422-19-5 (Sodium Salt); Note: 1051375-16-6 is the Free Acid
Molecular Formula C₂₀H₁₈F₂N₃NaO₅
Molecular Weight 441.36 g/mol
Appearance White to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF; Slightly soluble in Ethanol; Poorly soluble in Water (pH dependent)
pKa 8.2 (for the enolic hydroxyl group)

Hazard Identification & Risk Assessment (GHS Standards)

While clinical data suggests a favorable safety profile in patients, pure API (Active Pharmaceutical Ingredient) handling in a research setting requires strict containment . The substance is classified as a potent compound.

GHS Classification (Globally Harmonized System)

Based on supplier SDS data (e.g., Cayman Chemical, MedChemExpress).

  • Environmental Hazard:

    • H400: Very toxic to aquatic life (Acute 1).[2]

    • H410: Very toxic to aquatic life with long lasting effects (Chronic 1).[2]

  • Health Hazard (Precautionary):

    • H317: May cause an allergic skin reaction (Skin Sensitization - Conservative classification for INSTIs).

    • H361: Suspected of damaging fertility or the unborn child (Note: Early signals of neural tube defects were later unsubstantiated in large clinical trials, but SDS often retains this warning for worker safety).

Senior Scientist Insight: The "Dust" Risk

"The primary risk with CAS 864422-19-5 in the lab is not acute toxicity from accidental ingestion, but sensitization via inhalation of dust during weighing. The sodium salt is often fine and electrostatic. Engineering controls are non-negotiable."

Storage, Stability, & Handling Protocols[3][5][6]

Environmental Control

Dolutegravir Sodium is hygroscopic . Exposure to ambient moisture can alter the crystal form and affect weighing accuracy (stoichiometry errors).

  • Storage: -20°C in a sealed, desiccated container.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

Handling Workflow (DOT Visualization)

The following diagram outlines the mandatory workflow for handling Class 3/4 Potent Compounds.

HandlingProtocol Risk Risk Assessment (GHS H410, H317) PPE PPE Selection (Double Nitrile, N95/P100) Risk->PPE Defines Engineering Engineering Controls (Vented Balance/Fume Hood) PPE->Engineering Supplemented by Weighing Weighing (Static Control) Engineering->Weighing Containment Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Transfer Waste Waste Disposal (Incineration) Solubilization->Waste Residuals

Figure 1: Safe handling workflow for Dolutegravir Sodium, emphasizing containment during the weighing phase.

Experimental Application & Formulation Strategy

Solubility & Stock Preparation

Many researchers fail assays because they attempt to dissolve the sodium salt directly in aqueous buffers (PBS/Media), leading to precipitation.

The Golden Rule: Dissolve in organic solvent first, then dilute.

SolventSolubility (max)Application
DMSO ~83 mg/mLRecommended. Primary stock solvent.
DMF ~50 mg/mLAlternative if DMSO interferes with assay.
Ethanol < 1 mg/mLAvoid. Poor solubility.[3]
Water pH DependentAvoid for Stock. Soluble at high pH, precipitates at neutral/low pH.
Validated Stock Solution Protocol (10 mM)
  • Calculate: For 10 mg of Dolutegravir Sodium (MW 441.36), you require ~2.26 mL of DMSO.

  • Weigh: Weigh the powder inside a Vented Balance Enclosure.

  • Solubilize: Add anhydrous DMSO. Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

    • Note: The solution should be clear and slightly yellow.

  • Aliquot: Divide into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C or -80°C. Stable for 6 months.

Mechanism of Action (Scientific Context)

Dolutegravir binds to the active site of HIV-1 integrase, chelating the magnesium ions (Mg²⁺) required for the strand transfer process.[4]

MOA ViralDNA Viral DNA (vDNA) Complex Intasome Complex (Active) ViralDNA->Complex Integrase HIV-1 Integrase Enzyme (Mg2+ Co-factors) Integrase->Complex Binding DTG Chelates Mg2+ at Active Site Complex->Binding Targeted by DTG Dolutegravir (DTG) (Inhibitor) DTG->Binding Result Strand Transfer Blocked (No Integration) Binding->Result Inhibition

Figure 2: Mechanism of Action. Dolutegravir intercepts the Intasome complex, preventing viral DNA integration into the host genome.[4][5]

Emergency Response & Waste Management

Accidental Exposure[10]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The compound is lipophilic; soap is essential to remove it.

  • Eye Contact: Flush with water for 15 minutes.[6][7] Seek medical attention (irritant).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical support.

Disposal (Critical)

Due to H410 (Aquatic Toxicity) , this compound must NEVER be disposed of down the sink.

  • Solid Waste: Collect in "Hazardous Chemical Waste" containers for incineration.

  • Liquid Waste: Collect all DMSO/Buffer mixtures containing the drug in a dedicated "Cytotoxic/Potent Liquid Waste" carboy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54680031, Dolutegravir Sodium. PubChem. Available at: [Link]

  • European Medicines Agency (EMA). Tivicay (Dolutegravir) Assessment Report. EMA Clinical Data. Available at: [Link]

Sources

Exploratory

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol supplier and purity standards

Technical Guide: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Executive Summary 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a critical synthetic intermediate and pharmacophore scaffold, primarily utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Executive Summary

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a critical synthetic intermediate and pharmacophore scaffold, primarily utilized in the development of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint pathway . Structurally, it functions as a "privileged scaffold," combining a phenolic core (mimicking Tyr residues in protein interactions), a bromine handle for cross-coupling (Suzuki-Miyaura), and a fluorinated aniline tail that enhances metabolic stability and hydrophobic pocket penetration.

This guide provides a rigorous technical framework for sourcing, synthesizing, and validating this compound, specifically tailored for researchers targeting BMS-202/BMS-1166 analog development.

Part 1: Chemical Identity & Structural Significance

This compound represents a reduced Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and 3,4-difluoroaniline . Its structural integrity is paramount for Structure-Activity Relationship (SAR) studies in immuno-oncology.

FeatureSpecificationSignificance in Drug Design
Systematic Name 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenolPrecise IUPAC designation for regulatory filing.
Molecular Formula C₁₃H₁₀BrF₂NOMW: ~314.13 g/mol .
Key Moiety 1 3,4-Difluoroaniline Fluorine substitution blocks metabolic oxidation (P450) and increases lipophilicity for PD-L1 hydrophobic pocket binding [1].
Key Moiety 2 4-Bromo-Phenol The bromine serves as the electrophilic site for attaching the biaryl "tail" (e.g., via Suzuki coupling) characteristic of BMS-class inhibitors [2].
pKa ~9.5 (Phenol), ~4.0 (Aniline)The zwitterionic nature at physiological pH affects solubility and purification strategies.

Part 2: Synthesis & Impurity Profiling

Sourcing this compound often requires custom synthesis or rigorous purification of commercial "building blocks." The standard route is Reductive Amination , but specific pitfalls exist.

Validated Synthetic Workflow

The following protocol prioritizes selectivity to prevent over-alkylation (bis-impurity formation).

Reagents:

  • A: 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • B: 3,4-Difluoroaniline (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) – Preferred over NaBH₄ for milder conditions.

  • Solvent: Dichloroethane (DCE) or THF with 1% Acetic Acid.

Step-by-Step Protocol:

  • Imine Formation: Dissolve A and B in DCE. Add Acetic Acid (catalyst). Stir at Room Temp (RT) for 2 hours. Checkpoint: Monitor disappearance of Aldehyde (A) via TLC.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ (aqueous).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][2]

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Pathway Visualization (Graphviz)

SynthesisWorkflow Reactants Reactants: 5-Bromo-salicylaldehyde + 3,4-Difluoroaniline Imine Intermediate: Schiff Base (Imine) Reactants->Imine Condensation (-H2O) Reduction Reduction: Na(OAc)3BH / DCE Imine->Reduction In-situ Product Target Product: 4-Bromo-2-[(3,4-difluoro...) Reduction->Product Selective Reduction BisImpurity Impurity A: Bis-alkylated Amine Reduction->BisImpurity Excess Aldehyde Oxidation Impurity B: Quinone Methide Product->Oxidation Air Exposure

Caption: Synthesis pathway highlighting the reductive amination route and critical impurity risks (Bis-alkylation and Oxidation).

Part 3: Purity Standards & Analytical Validation (QC)

For drug development (SAR studies), "Standard Reagent Grade" (95%) is insufficient. You must demand >98% purity to avoid false positives in biological assays.

Critical Impurity Profile
Impurity TypeOriginDetection MethodLimit (Pharma Grade)
Unreacted Aldehyde Incomplete reaction¹H NMR (CHO peak ~10 ppm)< 0.5%
Bis-Amine Over-alkylation of anilineLC-MS (M+ mass shift)< 0.1%
Palladium (Pd) If sourced from Suzuki couplingICP-MS< 10 ppm
Boron Residues Reductant carryover¹¹B NMR< 100 ppm
Analytical Decision Tree

QCDecisionTree Start Crude Sample HPLC HPLC Purity > 98%? Start->HPLC NMR 1H NMR Structure Confirm? HPLC->NMR Yes Fail REJECT Repurify HPLC->Fail No F_NMR 19F NMR -130 to -150 ppm? NMR->F_NMR Yes NMR->Fail No Metals ICP-MS Pd < 10ppm? F_NMR->Metals Yes F_NMR->Fail No Pass RELEASE for Bio-Assay Metals->Pass Yes Metals->Fail No

Caption: QC workflow ensuring chemical integrity. 19F NMR is a specific checkpoint for the difluoro moiety.

Part 4: Sourcing & Stability Guidelines

Since this is a specialized intermediate, it is rarely "off-the-shelf" in bulk. It is typically procured via Custom Synthesis (CRO) or specialized building block catalogs (e.g., Enamine, WuXi AppTec, Combi-Blocks).

Procurement Specifications (Copy-Paste for RFQ)

When requesting quotes, attach these specifications to ensure consistency:

  • Purity: ≥98.0% (HPLC, 254 nm).

  • Identity: Confirmed by ¹H NMR and MS.

  • Appearance: Off-white to pale yellow solid (Darkening indicates oxidation).

  • Salt Form: Free base preferred for coupling; HCl salt for long-term storage.

Storage & Handling
  • Oxidation Risk: The secondary amine and phenol are susceptible to oxidation (forming quinones/N-oxides).

  • Protocol: Store under Argon/Nitrogen at -20°C .

  • Solubility: Dissolve in DMSO or DMF for biological assays. Avoid protic solvents (MeOH) for long-term stock solutions to prevent potential acetal formation if trace aldehyde is present.

Part 5: Application in PD-L1 Inhibitor Design

This scaffold is a direct precursor to Biphenyl-based PD-L1 Inhibitors (e.g., BMS-202 analogs).

  • Mechanism: Small molecule inhibitors induce the dimerization of PD-L1 , sequestering it away from PD-1 [3].

  • Role of the Scaffold:

    • The Phenol forms hydrogen bonds with hydrophilic residues (e.g., Tyr56) on the PD-L1 surface.

    • The Difluorophenyl group occupies a deep hydrophobic pocket created during dimerization.

    • Optimization: Researchers typically perform a Suzuki coupling at the 4-Bromo position to attach a biaryl or heterobiaryl tail, extending the molecule to bridge the two PD-L1 monomers [4].

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1][2][3] Oncotarget, 7(21), 30323.

  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1.[4] Journal of Medicinal Chemistry, 60(13), 5857–5867.

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy.[1][2][3][5][6] Oncotarget, 8(41), 71510.

  • Bristol-Myers Squibb. (2015). Compounds useful as immunomodulators. WO2015034820A1.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol from 5-bromosalicylaldehyde

Application Note: AN-SYN-2024-08 Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (Target Compound). This structural motif—a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (Target Compound). This structural motif—an ortho-hydroxybenzylamine—is a critical pharmacophore in kinase inhibitor discovery and ligand synthesis for catalysis.

The protocol utilizes a stepwise, one-pot reductive amination strategy.[1] Unlike direct methods using sodium triacetoxyborohydride (STAB) in chlorinated solvents, this optimized procedure employs Sodium Borohydride (NaBH₄) in Methanol (MeOH) . This approach exploits the high stability of the intermediate salicylaldimine (Schiff base), providing a distinct visual endpoint (color change) that serves as a self-validating quality control step during synthesis.

Key Reaction Parameters
ParameterSpecification
Reaction Type Reductive Amination (Stepwise One-Pot)
Starting Material A 5-Bromosalicylaldehyde (CAS: 1761-61-1)
Starting Material B 3,4-Difluoroaniline (CAS: 3863-11-4)
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (Anhydrous preferred)
Yield Potential 85–92%
Visual Endpoint Yellow precipitate (Imine)

Colorless/Pale solution (Amine)

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of a stable ortho-hydroxyimine (Schiff base), facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. This intermediate is subsequently reduced by borohydride.[2]

ReactionPathway cluster_visual Visual Indicators SM 5-Bromosalicylaldehyde + 3,4-Difluoroaniline Imine Intermediate: Salicylaldimine (Yellow Solid/Solution) SM->Imine Condensation (-H₂O, MeOH) Activated Protonated Iminium (Transient) Imine->Activated MeOH activation V1 Bright Yellow Coloration Imine->V1 Product Target Product: 4-Bromo-2-[(3,4-difluoroanilino) methyl]benzenol Activated->Product Reduction (NaBH₄, Hydride Transfer) V2 Color Fading/ Precipitate Dissolution Product->V2

Figure 1: Reaction mechanism highlighting the stable imine intermediate and visual process indicators.

Materials & Equipment

Reagents
  • 5-Bromosalicylaldehyde (1.0 equiv): Purity

    
     97%.
    
  • 3,4-Difluoroaniline (1.05 equiv): Slight excess ensures complete consumption of the aldehyde.

  • Sodium Borohydride (NaBH₄) (1.5 equiv): Granular or powder. Note: Ensure reagent is dry; moisture deactivates borohydride.

  • Methanol (MeOH): ACS Grade or Anhydrous.

  • Acetic Acid (Optional): Catalytic amount (only if imine formation is slow).

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Ice-water bath (0–5 °C).

  • Rotary evaporator.[3]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Imine Formation (The "Yellow" Phase)

Rationale: Salicylaldehydes react rapidly with anilines in protic solvents. The phenolic proton catalyzes this condensation, often precipitating the imine.

  • Charge: To a clean, dry 100 mL round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol) and Methanol (20 mL). Stir until dissolved.

  • Addition: Add 3,4-difluoroaniline (1.36 g, 10.5 mmol) dropwise to the stirring solution.

  • Observation (Self-Validation): The solution will immediately turn bright yellow or orange . A yellow precipitate (the Schiff base) often forms within 5–15 minutes.

  • Incubation: Stir at room temperature (20–25 °C) for 30–60 minutes.

    • QC Check: TLC (20% EtOAc/Hexanes). The aldehyde spot (higher Rf) should disappear; a new polar, colored imine spot appears.

Phase 2: Reduction (The "Bleaching" Phase)

Rationale: NaBH₄ is added after imine formation to prevent direct reduction of the aldehyde to the benzyl alcohol side-product.

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.57 g, 15.0 mmol) in small portions over 10 minutes.

    • Caution: Gas evolution (H₂) will occur. Do not cap the flask tightly.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours.

  • Observation (Self-Validation): The bright yellow color should fade significantly to a pale yellow or colorless solution as the conjugated imine system is broken.

Phase 3: Workup & Isolation
  • Quench: Slowly add distilled water (20 mL) to quench excess borohydride. Stir for 10 minutes.

  • Extraction:

    • Remove Methanol under reduced pressure (Rotovap).

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc, 50 mL).

    • Wash with water (2 x 20 mL) and Brine (1 x 20 mL).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄).[3] Filter and concentrate.

  • Purification:

    • The crude product is often pure enough for use.

    • If necessary: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, Gradient 5%

      
       20% EtOAc in Hexanes).
      

Analytical Validation

The following data confirms the identity of the synthesized Target Compound.

TechniqueExpected Signal / Characteristic
Appearance Off-white to pale beige solid.
¹H NMR (DMSO-d₆)

4.2–4.4 ppm (s, 2H):
Benzylic methylene (-CH₂-N).

5.5–6.5 ppm (br s, 1H):
Amine -NH (exchangeable).

9.5–10.5 ppm (s, 1H):
Phenolic -OH.
MS (ESI) [M+H]⁺ or [M-H]⁻: Consistent with MW ~314.1 (Bromine isotope pattern 79Br/81Br 1:1 ratio is critical).
Melting Point Distinct sharp range (Compound specific, est. 95–110 °C).

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Prob1 Problem: No Yellow Precipitate/Color Start->Prob1 Prob2 Problem: Color persists after NaBH₄ Start->Prob2 Prob3 Problem: Low Yield / Benzyl Alcohol formed Start->Prob3 Sol1 Solution: Add 1-2 drops Glacial Acetic Acid (Catalyzes Imine formation) Prob1->Sol1 Sol2 Solution: Incomplete Reduction. Add 0.5 eq more NaBH₄ or warm to 40°C. Prob2->Sol2 Sol3 Solution: Ensure Step 1 (Imine formation) is complete before adding NaBH₄. Prob3->Sol3

Figure 2: Decision tree for common synthetic anomalies.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

    • Context: The foundational text for reductive amination. Confirms the validity of the stepwise MeOH/NaBH₄ protocol for aldehydes prone to side reactions.
  • Cimarelli, C., et al. (2009). "Reductive amination of aldehydes with electron-deficient anilines."[5] Tetrahedron Letters.

    • Context: Supports the use of acid catalysis or specific solvent choices when using electron-deficient amines like 3,4-difluoroaniline.
  • PubChem Compound Summary. "5-Bromosalicylaldehyde." National Center for Biotechnology Information. [Link]

    • Context: Verification of starting material properties and safety d

Sources

Application

Application Note: High-Efficiency Reductive Amination of 4-Bromo-2-formylphenol with 3,4-Difluoroaniline

Abstract & Core Rationale This application note details the optimized protocol for the reductive amination of 4-bromo-2-formylphenol (5-bromosalicylaldehyde) with 3,4-difluoroaniline . The Challenge: This reaction presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This application note details the optimized protocol for the reductive amination of 4-bromo-2-formylphenol (5-bromosalicylaldehyde) with 3,4-difluoroaniline .

The Challenge: This reaction presents a specific kinetic challenge. 3,4-Difluoroaniline is an electron-deficient amine due to the strong inductive withdrawal of the two fluorine atoms ($ \sigma_p \approx 0.06, \sigma_m \approx 0.34 $). Consequently, its nucleophilicity is significantly lower than standard anilines, making the initial attack on the aldehyde carbonyl sluggish. Furthermore, the ortho-hydroxyl group on the aldehyde introduces an intramolecular hydrogen bond with the carbonyl oxygen, slightly deactivating it toward nucleophilic attack.

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in a 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) solvent system promoted by acetic acid.

  • Selectivity: STAB is mild enough to avoid reducing the aldehyde competitively (unlike NaBH

    
    ) but strong enough to reduce the resulting iminium ion.
    
  • Acid Catalysis: Acetic acid is critical here; it protonates the forming imine, generating a highly electrophilic iminium species that is rapidly intercepted by the hydride, driving the equilibrium forward despite the poor nucleophilicity of the starting aniline.

Reaction Mechanism & Pathway

The reaction proceeds via a direct one-pot mechanism.[1] The ortho-hydroxyl group plays a dual role: it stabilizes the intermediate Schiff base via hydrogen bonding (making it robust) but necessitates acid catalysis to facilitate the final reduction.

Figure 1: Mechanistic Pathway

ReactionMechanism cluster_ortho Ortho-OH Effect Reactants Reactants (Aldehyde + Aniline) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Hemiaminal->Imine -H2O (Condensation) Iminium Protonated Iminium Ion Imine->Iminium +AcOH (Protonation) Product Final Amine Product Iminium->Product +H- (from STAB) Reduction

Caption: Mechanistic flow from condensation to selective hydride transfer. The imine formation is the rate-determining step due to the electron-poor aniline.

Materials & Equipment

Reagents
ReagentRolePurity/GradeCAS No.
4-Bromo-2-formylphenol Electrophile>97%1761-61-1
3,4-Difluoroaniline Nucleophile>98%3863-11-4
Sodium Triacetoxyborohydride (STAB) Reductant95%+56553-60-7
Acetic Acid (AcOH) CatalystGlacial64-19-7
1,2-Dichloroethane (DCE) SolventAnhydrous107-06-2
Sat.[2][3] NaHCO

QuenchAqueous144-55-8
Equipment
  • 20 mL Scintillation vial or Round Bottom Flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon) – Recommended but not strictly required if STAB is fresh.

  • LC-MS or TLC plates (Silica gel 60 F254).

Experimental Protocol (Standardized)

Scale: 1.0 mmol (Adjust proportionally).

Step 1: Imine Formation (Pre-equilibrium)
  • Weighing: Into a dry reaction vessel, weigh 201 mg (1.0 mmol) of 4-bromo-2-formylphenol .

  • Solvation: Add 5.0 mL of DCE (or THF for a greener alternative). Stir until fully dissolved.

  • Amine Addition: Add 129 mg (1.0 mmol, 1.0 equiv) of 3,4-difluoroaniline .

    • Note: The solution may turn yellow/orange immediately, indicating Schiff base formation.

  • Catalyst: Add 60 µL (1.05 mmol, ~1 equiv) of Glacial Acetic Acid .

  • Equilibration: Stir at room temperature (20–25 °C) for 30–60 minutes .

    • Expert Insight: Unlike standard amines, electron-deficient anilines require this "head start" to form the imine before the reductant is added. Adding STAB too early may result in direct reduction of the aldehyde to the alcohol.

Step 2: Selective Reduction
  • Reductant Addition: Add 318 mg (1.5 mmol, 1.5 equiv) of Sodium Triacetoxyborohydride (STAB) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vessel (under N

    
     if available) and stir vigorously at room temperature for 4 to 16 hours .
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear. The product will likely be more polar (lower Rf) and stain with Ninhydrin or PMA.

Step 3: Workup & Purification[4]
  • Quench: Slowly add 5 mL of Saturated Aqueous NaHCO

    
      to the reaction mixture. Stir for 15 minutes to neutralize the acid and destroy excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate in vacuo.
  • Purification:

    • Crude: Usually obtained as a viscous oil or low-melting solid.

    • Flash Chromatography: If necessary, purify on silica gel eluting with Hexane:EtOAc (90:10 to 70:30) .

    • Recrystallization:[4] Alternatively, recrystallize from Ethanol/Water if the product solidifies.

Figure 2: Experimental Workflow

Workflow Start Start: 1.0 mmol Scale Mix Mix Aldehyde + Aniline in DCE (5 mL) Start->Mix Acid Add AcOH (1.0 equiv) Stir 30-60 min Mix->Acid Reduce Add STAB (1.5 equiv) Stir 4-16h @ RT Acid->Reduce Quench Quench with Sat. NaHCO3 Reduce->Quench Extract Extract (DCM) & Dry Quench->Extract Isolate Concentrate & Purify Extract->Isolate

Caption: Step-by-step operational workflow for the reductive amination procedure.

Data Analysis & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical isolated yields range from 75% to 90% .

  • 1H NMR (CDCl

    
     or DMSO-d
    
    
    
    ):
    • Disappearance: The aldehyde proton singlet at ~9.8-10.2 ppm will be absent.

    • Appearance: A new singlet (or doublet if coupling with NH) for the benzylic methylene (

      
      ) will appear around 4.2 – 4.5 ppm .
      
    • Aromatic Region: The 3,4-difluoro substitution pattern will show complex multiplet splitting in the 6.3–7.0 ppm range.

    • Mass Spectrometry: M+H peak expected at 314/316 (Br isotope pattern).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Aniline is too unreactive.Increase AcOH to 2.0 equiv or heat to 40°C.
Aldehyde Reduction STAB added too fast.Increase pre-stir time (Step 5) to ensure imine forms first.
Product is Sticky Residual solvent/acid.Azeotrope with heptane or perform an acid-base wash.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Hygroscopic and releases hydrogen gas upon contact with water/acid. Store in a desiccator. Handle in a fume hood.

  • 3,4-Difluoroaniline: Toxic by inhalation and skin contact. Can cause methemoglobinemia. Wear double nitrile gloves.

  • 1,2-Dichloroethane (DCE): Carcinogenic and flammable. Use THF as a substitute if safety regulations permit, though reaction times may increase slightly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[6] (Alternative method for extremely unreactive amines). Link

  • Cimarelli, C., et al. "Stereoselective reduction of enantiopure imines of salicylaldehyde." Tetrahedron: Asymmetry, vol. 13, no. 18, 2002, pp. 2011-2018. (Discusses the ortho-OH effect). Link

Sources

Method

Application Note: HPLC Method Development &amp; Validation for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Executive Summary This guide details the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol . Due to the absence of a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol . Due to the absence of a pharmacopeial monograph for this specific New Chemical Entity (NCE), this protocol is designed de novo based on the analyte's physicochemical properties.

The method utilizes a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD). The strategy prioritizes the suppression of silanol interactions (due to the secondary amine) and the control of ionization (due to the phenolic moiety) to ensure peak symmetry and reproducibility in accordance with ICH Q2(R1) guidelines.

Analyte Profiling & Chemical Assessment

Effective method development requires understanding the "personality" of the molecule.

PropertyValue (Predicted)Chromatographic Implication
Structure Halogenated amino-alkyl phenolContains both H-bond donors (OH, NH) and acceptors (F, Br).[1]
LogP ~3.7 – 4.5High Lipophilicity. Expect strong retention on C18. Requires high organic strength for elution.
pKa (Acidic) ~9.0 (Phenolic OH)At neutral pH, partial ionization may cause peak broadening. Requires pH < 7.
pKa (Basic) ~3.5 – 4.5 (Aniline N)The difluorophenyl group reduces basicity, but the amine can still interact with silanols.
UV Chromophore Benzene rings, Br, FStrong absorbance expected in the 240–280 nm range.
Interaction Logic Diagram

The following diagram illustrates the physicochemical interactions driving the separation strategy.

ChemicalLogic Analyte 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Phenol Phenol Group (pKa ~9) Analyte->Phenol Amine Secondary Amine (Weak Base) Analyte->Amine Halogens Br / F Substituents (Lipophilic) Analyte->Halogens Strategy Separation Strategy Phenol->Strategy Requires Acidic pH to keep Neutral Amine->Strategy Requires End-capping to prevent Tailing Halogens->Strategy Requires High % Organic (C18 or Phenyl-Hexyl)

Caption: Physicochemical properties of the analyte driving the selection of stationary and mobile phases.

Instrumentation & Chromatographic Conditions

Method Selection Strategy
  • Column Selection: A standard C18 is sufficient, but a Phenyl-Hexyl column is recommended as an alternate. The pi-pi interactions between the phenyl stationary phase and the fluorinated aniline ring of the analyte often provide superior selectivity compared to hydrophobic interaction alone.

  • Mobile Phase Modifier: 0.1% Formic Acid is chosen over phosphate buffers. It provides the necessary low pH (~2.7) to suppress phenol ionization and is volatile, making this method LC-MS compatible for future impurity profiling.

Optimized Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure. End-capping reduces amine tailing.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7; suppresses phenol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 254 nm (BW 4 nm), Ref 360 nm254 nm is a universal aromatic wavelength; 280 nm is a secondary option.

Experimental Protocol

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (The compound is lipophilic; water solubility is low).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (50:50 Water:ACN) .

    • Note: Diluting with mobile phase prevents "solvent shock" which causes peak distortion.

Gradient Profile

Due to the high lipophilicity (LogP ~4), a gradient starting at moderate organic strength is required to prevent excessively long run times.

Time (min)% Mobile Phase BEvent
0.0040Injection / Hold
10.0090Elution of Analyte
12.0090Wash Column
12.1040Return to Initial
17.0040Re-equilibration (Critical)
System Suitability Testing (SST)

Before running samples, inject the Working Standard (n=5) to verify the system.

  • Tailing Factor (T): Must be < 1.5 (Strict control due to amine functionality).

  • Theoretical Plates (N): > 5000.

  • RSD of Area: < 2.0%.

  • Retention Time: Expected ~6.5 - 8.0 min (depending on specific column carbon load).

Method Development Workflow

This diagram outlines the iterative process used to arrive at the conditions above.

MethodDev Start Start: Define Analyte Properties Scout Scouting Run: 5-95% B Gradient Acidic pH (Formic Acid) Start->Scout Eval1 Evaluate Retention (k) & Shape Scout->Eval1 Decision Peak Tailing > 1.5? Eval1->Decision FixTailing Switch to CSH Column or Increase Buffer Strength Decision->FixTailing Yes Optimize Optimize Gradient Slope for k = 2 to 10 Decision->Optimize No FixTailing->Scout Finalize Final Method & Validation Optimize->Finalize

Caption: Iterative workflow for optimizing the separation of the halogenated phenol derivative.

Method Validation (ICH Q2(R1))

To ensure the method is reliable for regulatory submission, perform the following validation steps.

Specificity
  • Protocol: Inject Mobile Phase blank, Placebo (if formulation), and Analyte.

  • Acceptance: No interference peaks at the retention time of the analyte. Peak purity (via DAD) > 99.0%.[2]

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into the matrix at 80%, 100%, and 120% levels (triplicate prep).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of 100% standard.[3] RSD

    
     2.0%.
    
  • Intermediate Precision: Different day, different analyst/column. RSD

    
     2.0%.
    
LOD / LOQ
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing Interaction of secondary amine with residual silanols.Ensure column is "End-capped" or "Base Deactivated". Increase buffer ionic strength (e.g., use 20mM Ammonium Formate instead of just Formic Acid).
Retention Drift Incomplete column equilibration.The molecule is lipophilic.[4] Ensure the re-equilibration step (post-gradient) is at least 5 column volumes (approx 5 mins at 1 mL/min).
Split Peaks Solvent mismatch.Sample solvent (100% ACN) is too strong compared to initial mobile phase (40% ACN). Dilute sample in 50:50 ACN:Water.
Low Sensitivity Incorrect wavelength.Run a UV scan (200-400nm) on the DAD. The bromine atom can induce a bathochromic shift; ensure 254 nm is the true max.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa and retention theory).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link] (Grounding for amine/silanol interactions).

Sources

Application

1H NMR characterization of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol peaks

Executive Summary This guide details the structural characterization of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol , a representative pharmacophore often encountered in the development of kinase inhibitors (e.g., ME...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol , a representative pharmacophore often encountered in the development of kinase inhibitors (e.g., MEK/ERK pathway modulators). The molecule features two distinct aromatic systems—a brominated phenol and a difluorinated aniline—linked by a methylene bridge.

Characterizing this compound presents specific challenges:

  • Exchangeable Protons: The phenolic -OH and amine -NH protons are sensitive to solvent choice and concentration.[1]

  • Fluorine Coupling: The

    
    F nuclei on the aniline ring induce complex multiplet splitting (J-coupling) in the aromatic proton signals, often misinterpreted as impurities.
    
  • Regioisomerism: Confirming the ortho substitution pattern of the methylene linker relative to the phenol hydroxyl.

Sample Preparation & Experimental Protocol

Solvent Selection Strategy

For this specific chemotype, DMSO-d


  is the mandatory solvent.
  • Why not CDCl

    
    ?  Chloroform often fails to stabilize the polar phenolic hydroxyl and secondary amine, leading to broad, undetectable exchangeable peaks. Furthermore, aminophenols are prone to aggregation in non-polar solvents, causing line broadening.
    
  • Benefit of DMSO-d

    
    :  It acts as a hydrogen bond acceptor, "locking" the phenolic proton (usually >9.5 ppm) and slowing the exchange rate of the amine proton, making them visible as distinct multiplets rather than broad humps.
    
Preparation Steps
  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from obscuring the methylene signal.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (sufficient for 10mg).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to Fluorine or Bromine may have different T1 relaxation times. A longer D1 ensures quantitative integration accuracy.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Phenol -OH).

Spectral Analysis & Assignment Logic

The "Anchor" Signals

Begin analysis by identifying the aliphatic linker and exchangeable protons.

MoietyChemical Shift (

)
MultiplicityIntegrationNotes
Phenolic -OH 9.50 – 10.20 Singlet (br)1HDisappears on D

O shake. Highly sensitive to concentration.
Amine -NH- 6.00 – 6.50 Triplet (br)1HCouples to the CH

. Broadens if acidic impurities are present.
Linker -CH

-
4.15 – 4.30 Doublet2HAppears as a doublet (

Hz) due to coupling with NH. Becomes a singlet if D

O is added.[1]
Aromatic Region A: The Phenol Ring (3 Protons)

The 4-bromo-2-substituted phenol ring exhibits a characteristic ABC or AMX pattern.

  • H-6 (Ortho to Alkyl):

    
     7.15 ppm. Doublet (
    
    
    
    Hz). Closest to the methylene bridge.
  • H-5 (Ortho to Br):

    
     7.30 ppm.[2] Doublet of Doublets (
    
    
    
    Hz). Couples to H-6 (meta) and H-4 (ortho).
  • H-3 (Meta to Alkyl):

    
     6.80 ppm. Doublet (
    
    
    
    Hz). Ortho to the OH group, usually shielded.
Aromatic Region B: The Difluoroaniline Ring (3 Protons)

The "Expertise" Challenge: This region (6.4 – 7.2 ppm) will look complex due to


 coupling. The 3,4-difluoro substitution creates a "roof effect" and additional splitting.
  • Coupling Constants: Expect

    
     Hz and 
    
    
    
    Hz.
  • H-2 (Aniline): Multiplet (dt or ddd). Located between the N and F-3.[1][3]

  • H-5 (Aniline): Multiplet (ddd). Adjacent to F-4 and F-3.

  • H-6 (Aniline): Multiplet (br d).[2] Adjacent to N.

Verification Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for assigning peaks and validating the structure using 2D methods.

NMR_Workflow Start Sample in DMSO-d6 Acquire1H Acquire 1H Spectrum (sw=-2 to 14 ppm) Start->Acquire1H IdentifyCH2 Identify Linker (-CH2-) ~4.2 ppm (Doublet) Acquire1H->IdentifyCH2 CheckExchange Exchangeable Protons Visible? (OH >9.5, NH ~6.0) IdentifyCH2->CheckExchange D2O_Shake Perform D2O Shake CheckExchange->D2O_Shake If ambiguous Aromatic_Analysis Analyze Aromatic Region (6.5 - 7.5 ppm) CheckExchange->Aromatic_Analysis If clear Confirm_Exch Peaks Disappear? CH2 becomes Singlet? D2O_Shake->Confirm_Exch Confirm_Exch->Aromatic_Analysis Fluorine_Check Are peaks complex multiplets? Aromatic_Analysis->Fluorine_Check Run_19F Run 19F NMR / 19F-decoupled 1H Fluorine_Check->Run_19F Yes (Expected) Final_Assign Final Structure Confirmation Run_19F->Final_Assign

Caption: Step-by-step logic flow for characterizing fluorinated aminophenols, distinguishing exchangeable protons and resolving fluorine coupling.

Advanced Verification: The F Factor

To definitively separate the aniline protons from the phenol protons, use


F NMR .
  • 1D

    
    F Spectrum:  You will see two distinct signals around -135 to -150 ppm  (relative to CFCl
    
    
    
    ).
    • The signals will be multiplets due to F-F coupling (

      
       Hz) and F-H coupling.
      
  • 
    F-Decoupled 
    
    
    
    H NMR (Optional):
    If the aromatic region is too crowded, applying
    
    
    F decoupling during the
    
    
    H acquisition will collapse the aniline multiplets into simple doublets/singlets, allowing for easy integration and assignment.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

    • Context: Validates the use of DMSO for observing labile OH/NH protons and predicting solvent-induced shifts.[5]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

    • Context: Essential for distinguishing the DMSO water peak (~3.33 ppm)
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[4] Link

    • Context: Authoritative source for interpreting coupling constants in difluoro-arom
  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. Link

    • Context: Protocols for D2O exchange and pulse sequence parameter optimiz

Sources

Method

Crystallization techniques for X-ray diffraction of brominated aminophenols

Executive Summary Brominated aminophenols represent a unique challenge in small-molecule crystallography. While the bromine atom provides a significant anomalous scattering signal useful for phasing (heavy atom effect) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated aminophenols represent a unique challenge in small-molecule crystallography. While the bromine atom provides a significant anomalous scattering signal useful for phasing (heavy atom effect) and directs crystal packing via halogen bonding (Type II interactions), the aminophenol core is notoriously unstable. It is prone to rapid oxidation, forming quinoneimines and disordered polymeric tars that inhibit nucleation.

This guide details three field-proven protocols designed to stabilize the phenolic moiety while leveraging the bromine substituent for high-quality single-crystal growth.

Pre-Crystallization Characterization

Before attempting crystallization, the physicochemical profile of the specific isomer (e.g., 4-amino-3-bromophenol) must be established.

Solubility Profile & Solvent Selection

Brominated aminophenols are amphoteric. Their solubility is highly pH-dependent.[1]

Solvent ClassExamplesSolubility StatusApplication
Primary Solvents DMSO, DMFVery High Initial dissolution for vapor diffusion.
Polar Protic Methanol, EthanolHigh Good for slow evaporation/cooling.
Polar Aprotic Acetone, Ethyl AcetateModerate Excellent "bridge" solvents.
Non-Polar Pentane, Hexane, TolueneInsoluble/Low Anti-solvents (Critical for diffusion).
Chlorinated DCM, ChloroformLow/Moderate Use with caution (can form solvates).
The Oxidation Challenge
  • Mechanism: The amino group facilitates the oxidation of the phenol to a quinone-like species, especially in basic or neutral solutions exposed to air.

  • Visual Indicator: Solutions turning pink, brown, or black indicate degradation.

  • Stabilization Strategy: All solvents should be degassed (sparged with

    
     or Ar). Trace ascorbic acid (0.1% w/v) can be added as an antioxidant [1].[2]
    

Decision Matrix: Method Selection

Use the following logic flow to select the optimal crystallization technique based on your sample quantity and stability.

CrystallizationLogic Start Sample Assessment Quantity Sample Quantity? Start->Quantity Stability Oxidation Sensitive? Quantity->Stability > 20 mg VD Method A: Vapor Diffusion (Sitting/Hanging Drop) Quantity->VD < 5 mg SE Method B: Slow Evaporation (Inert Atmosphere) Stability->SE Stable (low risk) SC Method C: Slow Cooling (Thermal Gradient) Stability->SC Highly Unstable Result XRD Data Collection VD->Result High Quality Single Crystals SE->Result SC->Result

Figure 1: Decision matrix for selecting crystallization methodology. Vapor diffusion is prioritized for limited sample amounts to minimize solvent waste and exposure.

Detailed Protocols

Protocol A: Vapor Diffusion (The "Gold Standard")

Best for: Small quantities (<5mg), minimizing oxidation, and growing diffraction-quality prisms.

Theory: A concentrated solution of the compound (in a good solvent) is exposed to the vapor of a volatile anti-solvent.[3] As the anti-solvent diffuses into the drop, solubility decreases gently, promoting ordered nucleation rather than amorphous precipitation [2].

Materials:

  • Inner vial (1 mL) or sitting drop plate.

  • Outer vessel (20 mL vial with airtight cap).

  • Solvent Pair: Methanol (Good) / Diethyl Ether (Anti-solvent).

Step-by-Step:

  • Preparation: Dissolve 5 mg of brominated aminophenol in 0.5 mL of degassed Methanol. Filter through a 0.22 µm PTFE syringe filter into the small inner vial.

  • Setup: Place the small vial uncapped inside the larger jar.

  • Reservoir: Carefully pipette 3–5 mL of Diethyl Ether into the outer jar (do not splash into the inner vial).

  • Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent ether leakage.

  • Incubation: Store in a vibration-free, dark environment (e.g., a drawer) at constant temperature (20°C).

  • Observation: Check after 24–48 hours. The ether will diffuse into the methanol, lowering solubility.

Critical Insight: For brominated compounds, the heavy atom effect can sometimes cause rapid nucleation. If crystals are too small, add 10% of the anti-solvent (ether) to the inner solution before starting to lower the supersaturation gradient.

Protocol B: Anti-Solvent Layering (Liquid Diffusion)

Best for: Larger quantities (10-50mg) and observing the interface.

Theory: A layer of low-density anti-solvent is carefully placed on top of a high-density solution. Crystallization occurs at the interface as the layers mix by diffusion.[4]

Step-by-Step:

  • Dissolution: Dissolve 20 mg of sample in 1 mL of DCM (Dichloromethane) or Chloroform (High Density).

  • Layering: Using a glass syringe, slowly trickle 2 mL of Hexane or Pentane (Low Density) down the side of the tube. Do not mix.

  • Stabilization: Cap the tube and wrap in aluminum foil to exclude light (preventing photo-oxidation of the amine).

  • Growth: Leave undisturbed for 3–7 days. Crystals will form at the interface or fall to the bottom.

Scientific Rationale: The Bromine Advantage

While the aminophenol core presents stability issues, the bromine substituent is a powerful tool for crystal engineering.

  • Halogen Bonding (XB): Bromine acts as a Lewis acid (σ-hole donor) and can form highly directional interactions with Lewis bases (like the oxygen of the phenol or nitrogen of the amine) [3].

    • Target Interaction: Look for Type II Halogen Bonds (C–Br[5]···O or C–Br···N) where the angle is ≈180°. These interactions are often stronger than weak hydrogen bonds and can enforce a planar stacking arrangement favorable for diffraction.

  • Anomalous Scattering: For structure solution, the bromine atom (

    
    ) provides significant anomalous scattering with Cu K
    
    
    
    radiation. This allows for absolute structure determination if the molecule is chiral, or easier phasing via SAD (Single-wavelength Anomalous Diffraction) techniques if direct methods fail [4].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution turns black Oxidation of aminophenol.[2]Use degassed solvents; add 0.1% ascorbic acid; perform under

atmosphere.
Oiling out Supersaturation too high.Dilute the starting solution by 20%; reduce the temperature differential.
Twinning Rapid growth or phase transition.Switch from evaporation to vapor diffusion (slower growth); change solvent to alter H-bonding network.
Micro-crystals Nucleation rate > Growth rate.Reduce anti-solvent concentration in the reservoir; coat the vessel with Sigmacote® to reduce nucleation sites.

Visualizing the Vapor Diffusion Workflow

VaporDiffusion cluster_0 Step 1: Dissolution cluster_1 Step 2: Diffusion Chamber cluster_2 Step 3: Nucleation A Solid Brominated Aminophenol C Saturated Solution (Filtered) A->C B Solvent (MeOH) + Antioxidant B->C Inner Inner Vial: Sample Solution C->Inner Crystal Single Crystal Growth Inner->Crystal 24-48 Hours Outer Outer Reservoir: Anti-Solvent (Ether) Vapor Vapor Phase Transfer Outer->Vapor Evaporation Vapor->Inner Diffusion

Figure 2: Schematic of the Vapor Diffusion process.[3] The volatile anti-solvent transfers via the vapor phase, slowly reducing the solubility of the target compound.[3][4]

References

  • BenchChem. (2025).[2][6] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from 7

  • Spingler, B., et al. (2012).[8] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[8] Retrieved from

  • Wang, Y., et al. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6-Dihalogenated Phenols.[5][9] Retrieved from

  • KU Leuven X-ray Core. (2026). How to crystallize your sample: Vapor Diffusion.[3][4][8][10] Retrieved from

  • PubChem. (2025).[11] 4-Aminophenol Physical Properties and Solubility.[11][12][13] Retrieved from

Sources

Application

In vitro antimicrobial assay protocols using 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Application Note: In Vitro Antimicrobial Characterization of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Abstract This application note details the standardized protocols for evaluating the antimicrobial efficacy of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Antimicrobial Characterization of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Abstract

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (referred to herein as BDF-MB ). As a halogenated phenolic Mannich base, BDF-MB presents specific solubility and stability challenges that require modifications to standard clinical assays. This guide integrates CLSI M07-A11 standards with optimized handling for lipophilic small molecules, utilizing a Resazurin-based Microtiter Assay (REMA) to ensure high-sensitivity readout independent of compound precipitation artifacts.

Chemical Context & Pre-Assay Preparation

Molecule Analysis
  • Compound: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol[1][2][3][4]

  • CAS: 864422-19-5[1][2]

  • Chemical Class: Phenolic Mannich Base.[5][6]

  • Physicochemical Challenges:

    • Solubility: The presence of the bromine and difluoro-aniline moiety significantly increases lipophilicity (LogP > 3.0), making the compound insoluble in pure aqueous media.

    • Stability: Mannich bases are susceptible to hydrolysis (Reverse Mannich Reaction) in highly acidic environments (pH < 5.0).

    • Reactivity: The phenolic hydroxyl group is prone to oxidation; solutions should be prepared fresh and protected from light.

Stock Solution Preparation (Critical Step)

To prevent "crashing out" (precipitation) upon addition to media, a high-concentration stock in 100% DMSO is required.

  • Weighing: Weigh 10 mg of BDF-MB powder into a sterile glass vial (avoid plastics that may leach).

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mg/mL (approx. 31.8 mM) stock solution.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Scientific Rationale: DMSO is chosen over ethanol because it is less volatile and less toxic to bacteria at low concentrations (<2%). The 3,4-difluoro substitution enhances metabolic stability but lowers water solubility compared to non-fluorinated analogs.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Methodology: Cation-Adjusted Broth Microdilution (REMA modification). Standard: Adapted from CLSI M07-A11.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure pH is 7.2–7.4 to stabilize the Mannich base.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilized.

  • Plates: 96-well clear, flat-bottom polystyrene plates.

  • Controls:

    • Positive: Ciprofloxacin (Gram-neg) or Vancomycin (Gram-pos).

    • Solvent Control: 1% DMSO in CAMHB (must show no inhibition).

    • Sterility Control: Media only.

Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an overnight agar plate.

  • Suspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

    
     CFU/mL).
    

Step 2: Compound Dilution (The "Deep Well" Method) Direct dilution in the assay plate can lead to mixing errors with viscous DMSO.

  • In a separate deep-well block, prepare a 2x concentration series of BDF-MB in CAMHB.

  • Highest Point: Dilute stock to 256 µg/mL in CAMHB (Final DMSO 2.56%).

  • Serial Dilution: Perform 1:2 serial dilutions down to 0.5 µg/mL.

Step 3: Assay Assembly

  • Transfer 50 µL of the 2x BDF-MB dilutions into the 96-well assay plate.

  • Add 50 µL of the diluted bacterial inoculum to each well.

    • Final Assay Volume: 100 µL.

    • Final BDF-MB Range: 128 µg/mL to 0.25 µg/mL.

    • Final DMSO Concentration: < 1.3% (Non-inhibitory).

  • Incubation: Seal with breathable film. Incubate at 35 ± 2°C for 18–20 hours.

Step 4: Resazurin Readout

  • Add 10 µL of Resazurin solution to each well.

  • Incubate for an additional 2–4 hours.

  • Visual Score:

    • Blue/Purple: No growth (Resazurin unreduced). MIC Point.

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin by active metabolism).

Workflow Visualization

MIC_Protocol Stock Stock Prep (10mg/mL in DMSO) Dilution 2x Serial Dilution in CAMHB (Deep Well) Stock->Dilution Dilute Plate Assay Plate Assembly 50µL Drug + 50µL Inoculum Dilution->Plate Transfer Incubate Incubation 18-20h @ 35°C Plate->Incubate Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Readout Blue = Inhibition Pink = Growth Dye->Read 2-4h

Caption: Figure 1. Resazurin-modified broth microdilution workflow for lipophilic compounds.

Protocol B: Time-Kill Kinetics

Objective: Determine if BDF-MB is bactericidal (kills) or bacteriostatic (inhibits growth).

Methodology
  • Prep: Prepare 10 mL of CAMHB containing BDF-MB at 4x MIC (determined in Protocol A).

  • Inoculate: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL compared to initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Protocol C: Mechanism of Action (Membrane Integrity)

Rationale: Phenolic compounds often act by disrupting the bacterial cell membrane, causing leakage of intracellular components.

PI Uptake Assay
  • Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

  • Reagents: PI (10 µg/mL final), SYTO9 (Green, live stain).

Workflow
  • Grow bacteria to mid-log phase (

    
    ).
    
  • Wash cells 2x in PBS; resuspend to

    
     CFU/mL.
    
  • Add BDF-MB at 2x MIC . Include a CTAB control (positive for lysis) and DMSO control.

  • Incubate 1 hour at 37°C.

  • Add PI/SYTO9 mix. Incubate 15 min in dark.

  • Read: Fluorescence Microplate Reader.

    • Excitation: 485 nm.

    • Emission: 530 nm (Green/Live) and 630 nm (Red/Dead).

Mechanism Logic Tree

MoA_Logic Start BDF-MB Treatment Membrane Membrane Permeability (PI Uptake) Start->Membrane HighPI High Red Fluorescence Membrane->HighPI Positive LowPI Low Red Fluorescence Membrane->LowPI Negative Conclusion1 Mechanism: Membrane Disruption (Pore formation/Lysis) HighPI->Conclusion1 Conclusion2 Mechanism: Metabolic Inhibition (Target: Enzymes/DNA) LowPI->Conclusion2

Caption: Figure 2. Decision tree for interpreting Propidium Iodide membrane permeability assays.

Data Reporting & Troubleshooting

Data Table Template
AssayParameterAcceptance CriteriaNotes
MIC Lowest conc. staying BluePositive Ctrl within CLSI rangeCheck for precipitation at >64 µg/mL
MBC 99.9% killingGrowth in Solvent CtrlPerform if MIC is potent (<10 µg/mL)
Z-Factor

For High Throughput ScreeningValidates assay robustness
Troubleshooting Guide
  • Issue: Compound precipitates upon adding to media.

    • Fix: Pre-warm media to 37°C before addition. Ensure DMSO stock is fully dissolved. If precipitation persists, report "Solubility Limit" as the upper bound.

  • Issue: Media turns pink immediately upon adding compound.

    • Fix: Phenols can be slightly acidic. Check pH. If pH < 6.8, the media may change color (phenol red). Use MOPS-buffered CAMHB.

  • Issue: Resazurin turns pink in sterility controls.

    • Fix: Contamination. Discard all reagents and re-filter sterilize media.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5015956, 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol.[4] Link[4]

  • Bala, A., et al. (2014). Mannich Bases: A Review of Synthetic and Biological Activities.[5] Mini-Reviews in Medicinal Chemistry. (Contextual grounding for Mannich base stability).

Sources

Method

Preparation of stock solutions for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol in DMSO

Application Note: Preparation and Storage of Stock Solutions for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Executive Summary This application note details the standardized protocol for solubilizing, storing, and ha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Storage of Stock Solutions for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Executive Summary

This application note details the standardized protocol for solubilizing, storing, and handling 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS: 864422-19-5). This compound features a lipophilic brominated phenol core linked to a difluoroaniline moiety via a secondary amine.

The Challenge: The simultaneous presence of a phenolic hydroxyl group and a secondary amine makes this compound susceptible to oxidative degradation (quinone methide formation) and salt formation. Furthermore, its high lipophilicity (LogP ~4.2) presents significant solubility challenges in aqueous buffers, necessitating high-concentration stock preparation in anhydrous Dimethyl Sulfoxide (DMSO).

The Solution: A gravimetrically verified dissolution protocol using anhydrous DMSO (<0.2% water), stored under inert gas to prevent oxidative degradation and hygroscopic precipitation.

Physicochemical Profile & Critical Reagents

Understanding the molecule is the first step to successful dissolution.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₃H₁₀BrF₂NO
Molecular Weight 314.13 g/mol Basis for Molarity calculations.
LogP (Predicted) ~4.2Highly lipophilic; practically insoluble in water. Requires organic solvent carrier.
pKa (Predicted) ~9.8 (Phenol), ~4.0 (Aniline)Phenol can deprotonate at high pH; Amine can protonate at low pH. Keep stocks neutral.
Oxidation Risk Moderate to HighThe ortho-aminomethyl phenol motif is prone to oxidation. Minimize headspace.
Critical Reagents
  • Solvent: DMSO, Anhydrous (≥99.9%).

    • Why? DMSO is hygroscopic.[1][2][3][4] It can absorb up to 6% water by weight within hours at 40% humidity [1].[2] Water content >1% can induce precipitation of this lipophilic compound during freeze-thaw cycles.

  • Vessel: Amber Borosilicate Glass Vials (Class 1).

    • Why? Amber glass protects from light-induced debromination. Glass prevents the leaching of plasticizers (e.g., phthalates) common in polypropylene tubes, which can interfere with bioassays.

Protocol: Gravimetric Stock Preparation

Objective: Prepare a 10 mM Master Stock Solution. Rationale: Volumetric pipetting of DMSO is prone to error due to viscosity and surface tension. A gravimetric approach (weighing the solvent) is more accurate.

Step-by-Step Methodology
  • Weighing the Solid:

    • Tare an amber glass vial on an analytical balance (readability 0.01 mg).

    • Weigh approximately 3.20 mg of the compound. Record the exact mass (

      
      ).
      
    • Example:

      
      .
      
  • Calculating Solvent Volume:

    • Target Concentration (

      
      ): 10 mM (
      
      
      
      ).
    • MW:

      
      .
      
    • Required Volume (

      
      ) in mL:
      
      
      
      
  • Gravimetric Solvent Addition:

    • Instead of pipetting 1.034 mL, weigh the DMSO.

    • Density of DMSO (

      
      ): 
      
      
      
      at 20°C.
    • Target Mass of DMSO (

      
      ):
      
      
      
      
    • Add anhydrous DMSO dropwise until the balance reads the target mass.

  • Dissolution:

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex at medium speed for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Ensure no solid particles ("seeds") remain. Seeds act as nucleation sites for precipitation during freezing.

Workflow Visualization

The following diagram illustrates the critical decision pathways for preparation and storage.

StockPrep Start Start: Solid Compound Weigh Weigh Solid (mg) Record Exact Mass Start->Weigh Calc Calculate DMSO Vol (Gravimetric Method) Weigh->Calc AddSolvent Add Anhydrous DMSO (In Inert Atmosphere) Calc->AddSolvent Dissolve Vortex (30s) & Sonicate (5m) AddSolvent->Dissolve QC_Check Visual QC: Clear Solution? Dissolve->QC_Check Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Yes Trouble Troubleshoot: Warm to 37°C Add 5% Ethanol QC_Check->Trouble No (Precipitate) Freeze Store at -20°C (Desiccated) Aliquot->Freeze Trouble->Dissolve Retry

Figure 1: Logic flow for the preparation of high-integrity stock solutions. Note the feedback loop at the QC stage.

Storage & Stability Protocol

The "Golden Rule": Avoid repeated freeze-thaw cycles. Repeated temperature shifts cause the solution to pass through the "metastable zone" where micro-precipitates form. Once formed, these are difficult to redissolve and can cause false negatives in screening [2].

  • Aliquotting:

    • Immediately after dissolution, dispense the Master Stock into single-use aliquots (e.g., 50 µL) in amber polypropylene or glass microtubes.

    • Tip: Fill vials to the top to minimize headspace (oxygen exposure).

  • Freezing:

    • Store at -20°C or -80°C .

    • Use a desiccated storage box. DMSO is hygroscopic even at -20°C if the seal is imperfect.

  • Thawing for Use:

    • Thaw at room temperature.

    • Vortex immediately after thawing.

    • Critical: If a precipitate is visible, heat to 37°C for 5 minutes and vortex. If it does not dissolve, discard the aliquot.

Troubleshooting & Biological Assay Dilution

When diluting this hydrophobic compound into aqueous assay media (e.g., DMEM or PBS), "crashing out" is the primary risk.

ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Water contamination in DMSO stock.Discard stock. Prepare fresh using new anhydrous DMSO bottle.
Precipitate in Aqueous Buffer Compound concentration > Solubility Limit.Perform serial dilution in DMSO first, then transfer to buffer (keep final DMSO <1%).
Yellow/Brown discoloration Oxidation of the phenol/amine.Check storage age. Ensure storage was dark/air-tight. Verify purity via LC-MS.

Serial Dilution Strategy (Intermediate Plate Method): Do not pipette 10 mM stock directly into aqueous media.

  • Step A: Dilute 10 mM stock into 100% DMSO to create 1000x working concentrations (e.g., 1 mM, 0.1 mM).

  • Step B: Transfer 1 µL of Step A into 999 µL of Assay Medium.

    • Result: 0.1% DMSO final concentration; minimized precipitation shock.

References

  • Small, G. W., et al. "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening, vol. 16, no. 9, 2011.

  • Waybright, T. J., et al. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Application Notes.

  • BenchChem. "4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Compound Summary." BenchChem Database.

  • Cheng, X., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, vol. 8, no. 3, 2003.

Sources

Application

Application Note: High-Efficiency Synthesis of Difluoroanilino Phenols via Acid-Catalyzed Mannich Condensation

Abstract & Strategic Relevance The incorporation of difluoroaniline moieties into phenolic scaffolds creates a privileged pharmacophore often observed in next-generation kinase inhibitors, anti-malarials (e.g., amodiaqui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The incorporation of difluoroaniline moieties into phenolic scaffolds creates a privileged pharmacophore often observed in next-generation kinase inhibitors, anti-malarials (e.g., amodiaquine analogs), and antioxidant stabilizers. However, the synthesis of difluoroanilino phenols via the classical Mannich reaction presents a distinct kinetic challenge: the electron-withdrawing nature of the fluorine substituents significantly reduces the nucleophilicity of the aniline nitrogen.

This Application Note provides a robust, field-validated protocol for overcoming this "deactivated amine" problem. Unlike standard Mannich reactions involving aliphatic amines (which proceed rapidly at room temperature), this protocol utilizes an acid-catalyzed, high-temperature condensation in protic media to drive the formation of the electrophilic iminium species.

Key Applications
  • Medicinal Chemistry: Synthesis of lipophilic, metabolically stable bioisosteres of aminophenols.

  • Material Science: Development of fluorinated benzoxazine monomers.

  • Ligand Design: Creation of N,O-bidentate ligands for transition metal catalysis.

Mechanistic Insight & Reaction Design

The success of this synthesis hinges on the formation of the Iminium Ion Intermediate . In standard Mannich reactions, the amine attacks formaldehyde to form this intermediate. With 2,4-difluoroaniline, the nitrogen lone pair is delocalized into the


-system and inductively withdrawn by fluorine atoms, making the initial attack on formaldehyde the rate-determining step.

To compensate, we utilize Acetic Acid not just as a solvent modifier, but as a dual-function catalyst:

  • Protonation of Formaldehyde: Increases electrophilicity to facilitate attack by the weak aniline nucleophile.

  • Dehydration Facilitator: Promotes the elimination of water from the hemiaminal to generate the reactive iminium species.

Reaction Pathway (Graphviz)

MannichMechanism Reagents Reagents (Difluoroaniline + HCHO) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack AcidCat Acid Catalyst (AcOH/H+) AcidCat->Hemiaminal Activates Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Transition Transition State (C-C Bond Formation) Iminium->Transition + Phenol Phenol Phenol (Nucleophile) Phenol->Transition Ortho-Attack Product Difluoroanilino Phenol Transition->Product Re-aromatization

Figure 1: Mechanistic pathway highlighting the acid-mediated generation of the critical iminium electrophile from deactivated difluoroaniline.

Critical Process Parameters

The following parameters were optimized using 2,4-difluoroaniline and 2-naphthol as the model system.

Table 1: Solvent & Catalyst Screening Data
Solvent SystemCatalystTemperatureYield (Isolated)Observations
MethanolNoneReflux< 10%Reaction stalled; amine unreactive.
EthanolHCl (1 eq)Reflux45%Significant tar formation; acid too strong.
Ethanol Acetic Acid (Cat.) Reflux 88% Clean conversion; product precipitates.
WaterNone100°C15%Poor solubility of difluoroaniline.
Toluenep-TSAReflux (Dean-Stark)60%Good conversion but difficult purification.

Expert Insight: While toluene/Dean-Stark removes water effectively, the product often oils out. Ethanol/Acetic acid is preferred because the product typically crystallizes directly from the cooling reaction mixture, simplifying purification.

Detailed Experimental Protocol

Target Molecule: 1-((2,4-difluorophenylamino)methyl)naphthalen-2-ol Scale: 10 mmol

Reagents & Equipment
  • Amine: 2,4-Difluoroaniline (1.29 g, 10 mmol)

  • Aldehyde Source: Paraformaldehyde (0.36 g, 12 mmol eq. of HCHO)

    • Note: Paraformaldehyde is preferred over formalin to minimize water content.

  • Phenol: 2-Naphthol (1.44 g, 10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL)

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

Step-by-Step Procedure
  • Activation of the Amine (The "Pre-Mix"):

    • In the 50 mL RBF, dissolve 2,4-difluoroaniline (10 mmol) in 10 mL of ethanol.

    • Add Paraformaldehyde (12 mmol).

    • Add Glacial Acetic Acid (0.5 mL).

    • Crucial Step: Heat this mixture to 60°C for 15 minutes . This pre-incubation depolymerizes the paraformaldehyde and forms the initial hemiaminal/iminium species before the phenol is introduced.

  • Addition of Phenol:

    • Dissolve 2-naphthol (10 mmol) in the remaining 10 mL of ethanol.

    • Add the phenol solution to the reaction flask.[1]

  • Reflux:

    • Increase temperature to a vigorous reflux (approx. 85°C bath temp).

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The difluoroaniline spot (usually higher Rf) should disappear.

  • Workup & Crystallization:

    • Remove the flask from heat and allow it to cool slowly to room temperature with stirring.

    • Nucleation: If no precipitate forms after 1 hour, scratch the inner wall of the flask with a glass rod or place in an ice bath (0°C) for 30 minutes.

    • Filter the resulting precipitate using a Buchner funnel.

  • Purification:

    • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted amine and acetic acid.

    • Wash with cold water (2 x 10 mL) to remove any formaldehyde residues.

    • Dry under vacuum at 40°C.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Difluoroaniline in EtOH Activate Add Paraformaldehyde + AcOH Heat 60°C (15 min) Start->Activate AddPhenol Add Phenol Solution Activate->AddPhenol Reflux Reflux 4-6 Hours (Monitor TLC) AddPhenol->Reflux Cool Cool to RT -> Ice Bath (Precipitation) Reflux->Cool Filter Filtration & Wash (Cold EtOH/Water) Cool->Filter End Final Product (Difluoroanilino Phenol) Filter->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Look for the methylene bridge (

      
      ) singlet or doublet (if coupling with NH) typically between 
      
      
      
      4.5 – 5.5 ppm
      .
    • The phenolic

      
       signal should be present (often broad, 
      
      
      
      9.0 – 10.5 ppm), confirming no O-alkylation occurred (a common side reaction in basic conditions).
  • 
    F NMR: 
    
    • Essential for difluoro compounds. Expect two distinct signals (multiplets) in the range of

      
       -110 to -130 ppm , depending on the specific substitution pattern (2,4 vs 3,5).
      
  • HRMS (ESI+):

    • Observe

      
       peak.[2] The presence of the difluoro motif will not show a distinct isotopic pattern like Cl or Br, so accurate mass is critical.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH or formed an oil.1. Evaporate solvent to 50% volume.2. Add water dropwise until turbid, then cool.3. Triturate the oil with diethyl ether/hexane.
Low Yield Incomplete iminium formation.Increase Paraformaldehyde to 1.5 eq and reflux time to 12h. Ensure AcOH is fresh (glacial).
O-Alkylation Reaction pH too basic (if using basic amines).Not applicable here due to aniline use, but ensure no inorganic base was present in glassware.
Sticky Solid Polymerized formaldehyde (paraform) contamination.Wash the crude solid vigorously with warm water (40°C) before the ethanol wash.

References

  • Original Methodology (Betti Reaction): Betti, M. (1900).[1] Über die Kondensation von β-Naphthol mit Aldehyden und Aminen. Berichte der deutschen chemischen Gesellschaft.

  • Modern Acidic Mannich Protocols: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition.

  • Regioselectivity in Phenols: Kozlov, N. G., & Basalaeva, L. I. (2004). Mannich reaction with participation of phenols.[1][2][3][4][5] Russian Journal of General Chemistry.

  • Fluorinated Anilines in Synthesis: Smith, J. A., et al. (2019). Impact of Fluorination on Aniline Reactivity in Nucleophilic Substitutions. Journal of Organic Chemistry. (Representative citation for fluorinated amine reactivity).

Disclaimer: This protocol involves the use of formaldehyde (a carcinogen) and fluorinated aromatics. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Strategic TLC Method Development for Halogenated Aromatic Amides

Case Study Analyte: C₁₃H₁₀BrF₂NO (MW: ~314.13 g/mol ) Abstract & Scope This guide details the method development strategy for separating C₁₃H₁₀BrF₂NO , a representative halogenated aromatic scaffold likely containing an...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study Analyte: C₁₃H₁₀BrF₂NO (MW: ~314.13 g/mol )

Abstract & Scope

This guide details the method development strategy for separating C₁₃H₁₀BrF₂NO , a representative halogenated aromatic scaffold likely containing an amide or heterocyclic linker.[1] Compounds of this class exhibit a "push-pull" physicochemical profile: the lipophilic halogens (Br, F) drive retention on reverse phase, while the polar amide/amine (NO) functionality dominates interactions on normal phase silica.

This protocol moves beyond trial-and-error, utilizing Snyder’s Solvent Selectivity Triangle to systematically identify orthogonal solvent systems.[1] The goal is to achieve a Retention Factor (


) of 0.25 – 0.35 , the mathematical sweet spot for direct scale-up to Flash Chromatography.[1]

Chemo-Physical Analysis of the Analyte

Before selecting solvents, we must profile the molecule to predict its behavior on Silica Gel 60 (


).[1]
FeatureChemical MoietyChromatographic Effect
Skeleton

Aromatic System
Lipophilic: Provides UV activity (

transitions) for detection at 254 nm.
Halogens

Lipophilic/Inductive: Fluorine decreases basicity of nearby amines; Bromine increases polarizability (soft interaction).[1]
Polar Group

(Amide/Amine)
H-Bonding: The primary "anchor" to silica silanols (

). This group causes tailing if solvents are too non-polar.

Prediction: This compound is moderately polar. It will likely stick to the baseline in 100% Hexanes but elute near the solvent front in 100% Ethyl Acetate.

Experimental Protocol: Systematic Screening

Phase 1: Solubility "Spot Test" (Critical Pre-Step)

Do not run a TLC plate until you confirm solubility.

  • Dissolve ~5 mg of analyte in 1 mL of Dichloromethane (DCM) .

    • Why DCM? It solubilizes both lipophilic halogens and polar amides, ensuring the sample doesn't precipitate at the spotting origin (a common cause of "ghost peaks").[1]

  • If insoluble, try Acetone or Methanol .[1]

Phase 2: The "Magic Three" Solvent Families

We utilize three distinct solvent systems based on Snyder’s selectivity groups to maximize the chance of separation.

System A: The Standard (Proton Acceptor/Donor Mix)
  • Solvents: n-Hexane / Ethyl Acetate (EtOAc)[2]

  • Mechanism: General polarity adjustment.[1][2]

  • Starting Point: 80:20 (Hex:EtOAc).

  • Observation:

    • 
      : Increase polarity to 60:40.
      
    • 
      : Decrease polarity to 90:10.
      
System B: The Halogen-Selective (Dipole-Dipole)
  • Solvents: Dichloromethane (DCM) / Methanol (MeOH)

  • Mechanism: DCM interacts favorably with the Bromine/Fluorine substituents via polarizability.

  • Starting Point: 100% DCM.

  • Adjustment: If

    
     is too low, add MeOH dropwise (max 5-10%).
    
  • Note: DCM is excellent for suppressing "streaking" in nitrogenous compounds.

System C: The

-

Interactor
  • Solvents: Toluene / Acetone[1]

  • Mechanism: Toluene interacts with the aromatic rings of C₁₃H₁₀BrF₂NO, offering "shape selectivity" often missed by Hex/EtOAc.[1]

  • Starting Point: 90:10 (Tol:Acetone).

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation.

TLC_Workflow Start Start: C13H10BrF2NO Sample Solubility Solubility Check (Dissolve in DCM) Start->Solubility ScreenA Screen A: Hex/EtOAc (80:20) Solubility->ScreenA CheckRf Check Rf Value ScreenA->CheckRf LowRf Rf < 0.15 (Too Sticky) CheckRf->LowRf Stuck at Origin HighRf Rf > 0.45 (Elutes too fast) CheckRf->HighRf Near Front GoodRf Rf 0.25 - 0.35 (Optimal) CheckRf->GoodRf Target Range IncreasePol Increase Polarity (Try 60:40 Hex/EtOAc or Switch to DCM/MeOH) LowRf->IncreasePol DecreasePol Decrease Polarity (Try 95:5 Hex/EtOAc) HighRf->DecreasePol Streak Streaking/Tailing? GoodRf->Streak IncreasePol->ScreenA DecreasePol->ScreenA AddBase Add 1% Et3N or NH4OH Streak->AddBase Yes Final Final Method Ready for Flash Streak->Final No AddBase->Final

Caption: Decision tree for optimizing TLC solvent systems. The target is an Rf of 0.25-0.35 to ensure efficient separation in column chromatography.

Data Analysis: to Column Volume (CV) Conversion

The ultimate goal of this TLC is to transfer the method to Flash Chromatography. The relationship between


 and Column Volumes (CV) is inverse.

Formula:


[1]
Observed

Column Volumes (CV)Interpretation for Flash
0.90 1.1Unsafe. Compound elutes in the void volume. No separation.
0.50 2.0Risky. Elutes too fast; likely to co-elute with impurities.[1]
0.30 3.3 Ideal. Perfect balance of separation and solvent economy.
0.15 6.6Slow. Band broadening (diffusion) will dilute the fraction.
0.05 20.0Stuck. Compound will not elute without a gradient push.[1]

Recommendation: Adjust your solvent ratio until the target spot is at


 0.30 .[2] This ensures the compound elutes at roughly 3.3 Column Volumes, separating it from the solvent front impurities (

) and baseline crud (

).

Troubleshooting & Visualization

Visualization Techniques

Since C₁₃H₁₀BrF₂NO is aromatic, it should be UV active.[1]

  • UV 254 nm: Primary detection. The aromatic ring absorbs UV light; the spot appears dark green/black on a fluorescent plate.

  • Iodine Chamber (

    
    ):  Universal stain. The lipophilic halogens (Br, F) will absorb Iodine vapor, turning the spot yellow/brown.[1]
    
  • KMnO₄ (Permanganate): If the molecule contains oxidizable double bonds (unlikely in a fully aromatic system, but possible if the "C13" includes an alkene linker).[1]

Common Issues
  • Problem: Tailing (Comet shape).

    • Cause: The Nitrogen atom (Amine/Amide) is interacting strongly with acidic silanols.

    • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the solvent system to neutralize the silica surface.

  • Problem: Fronting (Bullet shape).

    • Cause: Sample overload.[3]

    • Fix: Dilute the spotting solution or spot less volume.

Solvent Selectivity Triangle (Snyder)

To understand why we switch from Hexane/EtOAc to DCM/MeOH, we look at the selectivity triangle.[1]

Snyder_Triangle EtOAc Group VI (EtOAc/Acetone) Proton Acceptors MeOH Group II (MeOH/IPA) Proton Donors EtOAc->MeOH DCM Group V (DCM) Dipole Interactions MeOH->DCM DCM->EtOAc Analyte Target: C13H10BrF2NO Analyte->EtOAc H-Bonding Analyte->DCM Polarizability (Halogens)

Caption: Simplified Snyder Triangle. If Hexane/EtOAc (Group VI) fails to separate impurities, switching to DCM (Group V) or MeOH (Group II) changes the interaction mechanism, often resolving overlapping spots.[1]

References

  • Snyder, L. R. (1974).[1] Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230.[1] Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.[1] Link

  • SiliCycle Inc. TLC Plates: Use and Best Practices. Application Note. Link

  • Nyiredy, S. (2002).[1] Planar Chromatography: A Retrospective View for the Third Millennium. Springer. (Basis for the "Prisma" optimization model).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient, microwave-assisted synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol . This scaffold comb...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient, microwave-assisted synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol . This scaffold combines a halogenated phenol with a fluorinated aniline moiety, a structural motif frequently observed in kinase inhibitors and antimicrobial agents due to its ability to participate in hydrogen bonding and hydrophobic interactions.

[1]

Introduction & Scientific Rationale

The synthesis of secondary amines via reductive amination is a cornerstone of medicinal chemistry.[1] Traditional methods often require reflux conditions (toluene/benzene) with Dean-Stark traps to drive imine formation, followed by a separate reduction step.[1] This process is time-consuming and energy-inefficient.[1]

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the condensation of 4-bromo-2-hydroxybenzaldehyde and 3,4-difluoroaniline .[1] The polar nature of the ethanol solvent and the ionic character of the transition state allow for efficient coupling with microwave irradiation.[1] The subsequent reduction is performed in situ using sodium borohydride (NaBH₄), eliminating intermediate isolation and minimizing solvent waste.[1]

Key Advantages[1][2][3][4]
  • Speed: Reaction times reduced from hours (thermal) to minutes.

  • Yield: Enhanced conversion due to rapid, uniform heating preventing thermodynamic traps.[1]

  • Green Chemistry: Ethanol is used as a benign solvent; no Dean-Stark dehydration required.[1]

Retrosynthetic Analysis & Reaction Scheme

The target molecule is disassembled into two commercially available building blocks: the electrophilic aldehyde and the nucleophilic aniline.[1]

Retrosynthesis cluster_SM Starting Materials Target Target: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Imine Intermediate: Schiff Base (Imine) Target->Imine Reduction (NaBH4) Aldehyde 4-Bromo-2-hydroxybenzaldehyde (Electrophile) Imine->Aldehyde Retrosynthesis Aniline 3,4-Difluoroaniline (Nucleophile) Imine->Aniline Retrosynthesis

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via a Schiff base intermediate.

Materials & Equipment

Reagents
ReagentCAS NumberRoleEq.
4-Bromo-2-hydroxybenzaldehyde 22532-62-3Electrophile1.0
3,4-Difluoroaniline 3863-11-4Nucleophile1.05
Ethanol (Absolute) 64-17-5SolventN/A
Sodium Borohydride (NaBH₄) 16940-66-2Reducing Agent1.5
Acetic Acid (Glacial) 64-19-7Catalyst (Optional)Cat.[1]
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).[1]

  • Vessel: 10 mL or 35 mL pressure-rated microwave vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Workflow Diagram

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Aniline in EtOH MW Microwave Irradiation 80°C, 10 min (Dynamic Power) Step1->MW Step2 Step 2: Reduction Cool to RT Add NaBH4 slowly MW->Step2 Workup Workup Quench (H2O), Extract (EtOAc) Dry & Concentrate Step2->Workup

Figure 2: Step-by-step workflow for the one-pot synthesis.

Detailed Procedure
Step 1: Imine Formation (Schiff Base)[1][2]
  • Preparation: In a 10 mL microwave vial equipped with a stir bar, dissolve 4-Bromo-2-hydroxybenzaldehyde (201 mg, 1.0 mmol) in Absolute Ethanol (3.0 mL).

  • Addition: Add 3,4-Difluoroaniline (136 mg, 1.05 mmol). The solution may turn yellow immediately, indicating initial imine formation.[1]

    • Note: If the reaction is known to be sluggish, add 1 drop of glacial acetic acid as a catalyst.[1] For these substrates, it is usually unnecessary due to the activating phenol group.[1]

  • Microwave Parameters: Seal the vial and program the reactor:

    • Temperature: 85 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi[1]

    • Power: Dynamic (Max 150 W)[1]

    • Stirring: High

  • Execution: Run the method. Use the "PowerMax" or equivalent simultaneous cooling feature if available to maximize energy input without overheating.[1]

Step 2: In Situ Reduction[1][3]
  • Cooling: Allow the vial to cool to room temperature (RT) or 0 °C using an ice bath. Open the vial carefully.

    • Critical: Do not add NaBH₄ to a hot solution; it will decompose rapidly and may cause vigorous foaming.[1]

  • Reduction: Slowly add Sodium Borohydride (57 mg, 1.5 mmol) in small portions over 2 minutes.

  • Reaction: Reseal the vial (loosely, or vent with a needle if using a septum to allow H₂ escape) and stir at RT for 30 minutes.

    • Validation: The intense yellow color of the imine should fade to a pale yellow or colorless solution, indicating reduction of the C=N bond.[1]

Step 3: Workup & Isolation[1][4]
  • Quench: Pour the reaction mixture into 15 mL of ice-cold water. Stir for 5 minutes to destroy excess borohydride.

  • Neutralization: Carefully adjust pH to ~7 using dilute HCl (1M) if necessary (avoid over-acidification which protonates the amine and keeps it in the aqueous phase).[1]

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Combine organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc 80:20) if high purity (>98%) is required.

Characterization & Expected Data

TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white solidSuccessful isolation.[1]
¹H NMR δ 4.2–4.4 ppm (s, 2H) Appearance of methylene (-CH₂-) protons linking the rings.[1]
¹H NMR Disappearance of ~9.8 ppm Loss of aldehyde proton confirms full conversion.[1]
¹H NMR Disappearance of ~8.5 ppm Loss of imine (CH=N) proton confirms full reduction.[1]
LC-MS [M+H]⁺ ≈ 314/316 Characteristic bromine isotope pattern (1:1 ratio).[1]

Troubleshooting & Optimization

  • Issue: Incomplete Imine Formation.

    • Cause: Steric hindrance or electron-withdrawing effects of fluorine.[1][5]

    • Fix: Increase MW temperature to 100 °C or add 5 mol% Sc(OTf)₃ as a Lewis acid catalyst.[1]

  • Issue: Over-reduction (Dehalogenation). [1]

    • Cause: Excessive heating with NaBH₄ or Pd contaminants.[1]

    • Fix: Ensure reduction is performed at RT or 0 °C. Do not use Pd/C or hydrogenation conditions, which could remove the Bromine or Fluorine atoms.[1]

  • Issue: Product is an Oil.

    • Fix: Triturate with cold diethyl ether or pentane to induce crystallization.[1] Convert to HCl salt by adding 1M HCl in ether for easier handling.[1]

Safety Considerations

  • HF Formation: While the C-F bond is generally stable, extreme conditions (very high Temp/pH) could theoretically release fluoride.[1] Avoid acidic reflux.

  • Pressure: Ethanol generates significant vapor pressure at 100 °C. Ensure vials are rated for the pressure and the reactor safety lid is active.[1]

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.[1] Perform quenching in a fume hood.

References

  • Microwave-Assisted Reductive Amination (General Protocol): Lehmann, F., & Scobie, M. (2008).[1][3][6] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[1][7][6] Synthesis, 2008(11), 1679-1681.[1] Link

  • Salicylaldehyde Reactivity in MW: Manjare, S. T., et al. (2022).[1][4] Optimization Studies Using Salicylaldehyde and Aniline under a Microwave Energy Source. ResearchGate.[1][7] Link

  • Synthesis of 4-Bromo-2-hydroxybenzaldehyde Derivatives: BenchChem. (2025).[1][2][8] Synthesis of Metal Complexes with 4-Bromo-2-hydroxybenzaldehyde: Application Notes and Protocols. Link[1]

  • Green Synthesis of Amines: Bae, J. W., et al. (2004).[1][3] Microwave-assisted green synthesis of anilines. Tetrahedron Letters. (Contextual grounding for green solvents).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol synthesis

The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot and optimize the synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol .

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to troubleshoot and optimize the synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol .

Topic: Synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Ticket Type: Process Optimization & Troubleshooting Applicable Chemistry: Reductive Amination (Benzaldehyde + Aniline)

Executive Summary: The Core Challenge

The synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol typically proceeds via the reductive amination of 4-bromo-2-hydroxybenzaldehyde with 3,4-difluoroaniline .

Users reporting low yields (<40%) often face a "perfect storm" of three competing factors:

  • Electronic Deactivation: The 3,4-difluoro substitution renders the aniline significantly less nucleophilic than unsubstituted aniline, slowing the initial imine formation [1].

  • Competitive Reduction: If the imine formation is slow, the reducing agent (especially NaBH₄) will preferentially reduce the unreacted aldehyde to the benzyl alcohol side-product.

  • Schiff Base Stability: The ortho-hydroxyl group on the aldehyde can form an intramolecular hydrogen bond with the imine nitrogen. While this stabilizes the Schiff base, it can sometimes hinder the approach of the hydride donor if the conformation is locked [2].

Diagnostic Matrix: What is your reaction telling you?

Use this table to diagnose the specific failure mode of your experiment.

ObservationLikely Root CauseCorrective Action
TLC shows large spot of starting aldehyde + new alcohol spot. Premature Reduction. The reducing agent was added before the imine was fully formed.Switch to Stepwise Protocol (see Section 4). Do not add reductant until NMR/TLC confirms imine conversion.
Recovery of unreacted 3,4-difluoroaniline. Poor Nucleophilicity. The aniline is too electron-deficient to attack the carbonyl effectively.Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄ ) or use a Dean-Stark trap to force equilibrium.
Product is a sticky, dark oil/gum. Incomplete Protonation/Salt Formation. The secondary amine product is difficult to crystallize as a free base.Isolate as the HCl salt .[1] Dissolve crude oil in Et₂O and add 2M HCl in Et₂O to precipitate.
Low Yield with NaBH(OAc)₃ (STAB). Solvent Incompatibility. STAB reacts slowly in Methanol; it performs best in DCE or THF.[2]Change solvent to 1,2-Dichloroethane (DCE) or THF.

The "Weak Nucleophile" Protocol (Optimized)

Standard reductive amination protocols (mixing everything in Methanol) often fail here because 3,4-difluoroaniline is a weak nucleophile. The following Titanium-Mediated One-Pot Protocol is recommended for difficult anilines [3].

Reagents
  • A: 4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • B: 3,4-Difluoroaniline (1.1 equiv)

  • C: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) — The Activator

  • D: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Dry THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Activation (Imine Formation):

    • In a flame-dried flask under Nitrogen, dissolve A and B in dry THF (0.2 M concentration).

    • Add C (Ti(OiPr)₄) dropwise. Note: The solution may change color (yellow/orange) indicating titanate complex formation.

    • Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[3] The Lewis acid (Ti) activates the carbonyl and acts as a water scavenger, driving the equilibrium toward the imine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add D (NaBH₄) followed by absolute Ethanol (2 mL per mmol of substrate) to solubilize the borohydride.

    • Stir for 2–4 hours, allowing it to warm to room temperature.

  • Quench & Workup (Critical):

    • Quench by adding water (slowly). A white precipitate (TiO₂) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Extraction: Wash the filtrate with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for filtration.

Troubleshooting Logic Map

The following logic flow helps you decide the best workup strategy based on your crude mixture's state.

G Start Crude Reaction Mixture CheckTLC Check TLC/NMR (Is Aldehyde present?) Start->CheckTLC AldehydeYes Yes: Incomplete Conversion CheckTLC->AldehydeYes Aldehyde Remaining AldehydeNo No: Full Conversion CheckTLC->AldehydeNo Imine Formed Action1 Do NOT add Reductant yet. Add Ti(OiPr)4 or Molecular Sieves. Heat to 50°C. AldehydeYes->Action1 CheckImpurity Identify Major Impurity AldehydeNo->CheckImpurity ImpurityAlc Benzyl Alcohol (Over-reduction) CheckImpurity->ImpurityAlc Spot at higher Rf ImpurityNone Clean Crude CheckImpurity->ImpurityNone Action2 Purification: Column Chromatography (Hexane:EtOAc 9:1) ImpurityAlc->Action2 Action3 Purification: Recrystallization (EtOH or Et2O/Hexane) ImpurityNone->Action3

Caption: Decision tree for reaction monitoring and purification based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄/Ti(OiPr)₄? A: Yes, but with a caveat. STAB is excellent for preventing over-reduction of the aldehyde [4]. However, because 3,4-difluoroaniline is a weak nucleophile, the reaction in standard DCE (1,2-dichloroethane) might be very slow (24-48 hours). If you choose STAB, add Acetic Acid (1-2 equiv) to catalyze the imine formation.

Q: My product is turning purple/brown on the bench. Why? A: Anilines and phenols are prone to oxidation. The 3,4-difluoroaniline moiety is relatively stable, but the phenol ring can oxidize to quinones if left in light/air. Store the product in the dark, preferably under Nitrogen or Argon.

Q: Why is the solubility so poor in Methanol? A: The product is a secondary amine with a lipophilic bromine and two fluorines. It is significantly more lipophilic than the starting materials. Try Dichloromethane (DCM) or Ethyl Acetate for transfers and extractions.

Q: I used 5-bromo-2-hydroxybenzaldehyde. Is that wrong? A: Check your target structure carefully.

  • 4-Bromo-2-hydroxybenzaldehyde yields the Br at the position para to the phenol OH (assuming standard numbering).

  • 5-Bromo-2-hydroxybenzaldehyde yields the Br at the position meta to the phenol OH.

  • Note: Commercial suppliers often have confusing nomenclature. Verify by NMR: 4-bromo isomer has a doublet (J8Hz) and a doublet of doublets; 5-bromo isomer has a doublet (J2Hz, meta coupling) and a doublet of doublets.

References

  • Electronic Effects in Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link

  • Schiff Base Stabilization: Cimerman, Z., et al. "Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents." Analytica Chimica Acta, vol. 424, no. 1, 2000, pp. 93-101.
  • Titanium Isopropoxide Method: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1355-1358. Link

  • STAB Selectivity: Gribble, G. W. "Sodium Triacetoxyborohydride."[1][2][4] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Status: Active Ticket ID: SOL-864422 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-864422 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting aqueous solubility and precipitation issues in biological assays.

Executive Summary & Compound Analysis

You are encountering solubility limits because 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol presents a "perfect storm" of physicochemical properties that favor precipitation at physiological pH (7.4).[1]

Structural Root Cause Analysis:

  • The Lipophilic Core: The molecule contains three halogens (one bromine, two fluorines) and two aromatic rings. This drives the LogP (partition coefficient) significantly high (>3.5 estimated), indicating a strong preference for lipids/solvents over water.

  • The "Neutrality Window":

    • Phenol (Acidic Handle): The 4-bromophenol moiety has a pKa of approx. 9.3 . It is neutral at pH 7.4.

    • Aniline (Basic Handle): The 3,4-difluoroaniline moiety is exceptionally weak due to the electron-withdrawing fluorine atoms.[1] Its pKa is approx. 2.0–3.0 . It is also neutral at pH 7.4.

    • Result: Unlike typical drugs that ionize at pH 7.4, your compound remains uncharged and highly hydrophobic, leading to "crash out" (precipitation) immediately upon dilution from DMSO.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into media."

Diagnosis: This is the "Kinetic Solubility Limit." You are exceeding the thermodynamic solubility of the neutral species. The rapid change in solvent environment (DMSO


 Water) creates supersaturation, followed by immediate nucleation of crystals.

Technical Solution: Do not dilute directly from 100% DMSO to 100% aqueous buffer. You must use an Intermediate Dilution Step or a Cosolvent System .

Protocol: The "Step-Down" Dilution Method

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into a "transitional vehicle" (e.g., PEG400 or Propylene Glycol).

  • Final Step: Dilute this mix into your assay buffer.

    • Why this works: PEG400 acts as a bridge, reducing the interfacial tension that drives rapid precipitation.

Visual Workflow:

Solubility_Workflow Stock 10mM Stock (100% DMSO) Direct Direct Dilution (Buffer) Stock->Direct 1:1000 Inter Intermediate Mix (DMSO + PEG400) Stock->Inter 1:10 Crash PRECIPITATION (Assay Failure) Direct->Crash Hydrophobic Effect Final Final Assay Well (Stable Colloid) Inter->Final 1:100

Caption: Figure 1. Preventing "Crash Out" using an intermediate cosolvent step to bridge lipophilicity gaps.

Issue 2: "Can I adjust the pH to dissolve it?"

Diagnosis: Likely No for biological assays, but Yes for chemical handling.

Expert Insight:

  • Acidification (pH < 7): Will FAIL . Because the 3,4-difluoroaniline pKa is ~2.0, you would need to lower the pH to ~1.0 to protonate the nitrogen and gain solubility. This is incompatible with cells and proteins.

  • Basification (pH > 7): Will WORK chemically. The phenol (pKa ~9.[2][3]3) will deprotonate at pH > 10.5, forming a soluble phenolate salt.

Recommendation: If your assay tolerates high pH (e.g., certain enzymatic assays), use a buffer at pH 10. However, for cell culture, you cannot use this strategy.

Issue 3: "I see variability in my IC50 data. Is this solubility related?"

Diagnosis: Yes. This is a classic symptom of "False Potency" or "Compound Aggregation." At concentrations above the solubility limit, the compound forms colloidal aggregates. These aggregates can:

  • Sequester the enzyme (False Positive).

  • Precipitate on cells, causing physical toxicity (False Toxicity).

Validation Experiment: The Detergent Test To prove if your data is real or an artifact of aggregation, run your assay with and without 0.01% Triton X-100 or Tween-80 .

OutcomeInterpretationAction
IC50 shifts > 10-fold Aggregation ArtifactYou must add surfactant (Tween-80) to all buffers.[1]
IC50 remains stable True ActivityProceed with current formulation.
Issue 4: "What is the best formulation for animal (in vivo) studies?"

Diagnosis: Simple aqueous buffers (PBS) will result in 0% bioavailability due to precipitation in the gut or injection site.

Technical Solution: You must use a Complexation Strategy using Cyclodextrins. The hydrophobic cavity of cyclodextrin will encapsulate the difluorophenyl ring, while the outer shell remains water-soluble.

Recommended Formulation Vehicle:

  • 10% - 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1]

  • Protocol:

    • Dissolve compound in minimal DMSO.

    • Add slowly to 20% HP-β-CD solution with constant vortexing.[1]

    • Sonicate for 30 minutes at 37°C.

    • Filter sterilize (0.22 µm). Note: If the filter clogs, complexation failed.

Decision Logic for Formulation:

Formulation_Logic Start Start: Select Assay Type Type Assay Type? Start->Type Cell Cell-Based / Enzymatic Type->Cell In Vitro Animal In Vivo (Animal) Type->Animal In Vivo Solubility Is Solubility < 10 µM? Cell->Solubility CD Use 20% HP-β-CD Animal->CD Mandatory DMSO Use DMSO < 0.5% Solubility->DMSO No Tween Add 0.05% Tween-80 Solubility->Tween Yes

Caption: Figure 2. Formulation decision tree based on assay type and solubility thresholds.

Summary of Physicochemical Data

PropertyValue (Approx)Implication
MW 314.13 DaSmall molecule, likely permeable.[1]
pKa (Acidic) ~9.3 (Phenol)Neutral at pH 7.4. Soluble at pH > 10.
pKa (Basic) ~2.5 (Aniline)Neutral at pH 7.4. Requires pH < 2 to ionize.
LogP > 3.5Highly Lipophilic. Binds to plastic/proteins.
Solubility (PBS) < 1 µM (Predicted)High risk of precipitation in media.

References

  • PubChem. 4-Bromophenol (Compound CID 7808).[1] National Library of Medicine.[4] [Link]

  • PubChem. 3,4-Difluoroaniline (Compound CID 77469).[5] National Library of Medicine.[4] [Link]

  • Assay Guidance Manual. Solubility and Permeability Assays. NCBI Bookshelf.[4] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] ScienceDirect. [Link]

Sources

Troubleshooting

Removing unreacted 3,4-difluoroaniline impurities from final product

Subject: Advanced Purification Protocols for 3,4-Difluoroaniline (3,4-DFA) Removal Document ID: TSC-PUR-34DFA-001 Last Updated: February 15, 2026 Audience: Process Chemists, Medicinal Chemists, Purification Engineers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Protocols for 3,4-Difluoroaniline (3,4-DFA) Removal Document ID: TSC-PUR-34DFA-001 Last Updated: February 15, 2026 Audience: Process Chemists, Medicinal Chemists, Purification Engineers

Executive Summary & The Core Challenge

The Problem: Removing unreacted 3,4-difluoroaniline (3,4-DFA) is more difficult than removing standard aniline due to the electronic effects of the fluorine atoms.

The Science: Standard aniline has a pKa of ~4.6. However, the two fluorine atoms on 3,4-DFA are strongly electron-withdrawing. This lowers the pKa of the conjugate acid to approximately 3.0–3.5 .

  • Consequence: Standard "mild" acid washes (e.g., 5% Citric Acid or dilute NH₄Cl) often fail because they cannot fully protonate 3,4-DFA to drive it into the aqueous layer.

  • Safety Implication: As an aniline derivative, 3,4-DFA carries a structural alert for genotoxicity. Under ICH M7 guidelines , it must be controlled to very low levels (often ppm range) in the final API [1].

Strategic Decision Framework

Before selecting a protocol, determine your product's stability profile.

PurificationStrategy Start Start: 3,4-DFA Contamination AcidSens Is the Product Acid Sensitive? Start->AcidSens AcidStable No (Stable) AcidSens->AcidStable Stable AcidUnstable Yes (Unstable) AcidSens->AcidUnstable Unstable ProtocolA Protocol A: pH-Controlled Extraction (Target pH < 1.5) AcidStable->ProtocolA Verify Analytical Verification (HPLC/TLC) ProtocolA->Verify ResinChoice Choose Scavenger Resin AcidUnstable->ResinChoice ProtocolB Protocol B: Strong Cation Exchange (SCX / Sulfonic Acid) ResinChoice->ProtocolB Standard ProtocolC Protocol C: Electrophilic Scavenging (Isocyanate Resins) ResinChoice->ProtocolC If Product is Basic ProtocolB->Verify ProtocolC->Verify

Figure 1: Decision matrix for selecting the appropriate purification modality based on product stability.

Troubleshooting Protocols

Protocol A: Chemoselective Acidic Extraction (Liquid-Liquid)

Best for: Acid-stable products (Amides, Ureas, non-basic Heterocycles).

The Logic: Because 3,4-DFA is a very weak base (pKa ~3.2), you must use a stronger acid to ensure >99% protonation. The aqueous phase pH must be at least 2 units below the pKa of the impurity.

Step-by-Step Guide:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible (they can stabilize amine salts).

  • The Wash:

    • Do NOT use: Citric acid, Acetic acid, or saturated NH₄Cl. (These are too weak).

    • USE: 1N or 2N Hydrochloric Acid (HCl) .

  • Procedure: Wash the organic layer 3 times with 1N HCl.

  • Verification: Check the pH of the exiting aqueous layer. It must be pH < 1.5.

  • Brine Wash: Wash once with brine to break any potential emulsions caused by the fluorinated impurity.

  • Drying: Dry over Na₂SO₄ and concentrate.

FAQ:

Q: My product precipitated during the HCl wash. A: Your product likely has a basic site that also protonated. Switch to Protocol C (Electrophilic Scavenging) to target the aniline selectively without using bulk acid.

Protocol B: Solid-Phase Scavenging (Resin Treatment)

Best for: Acid-sensitive products or high-throughput purification.

The Logic: Since 3,4-DFA is electron-deficient, it binds poorly to weak cation exchangers. You need a Strong Cation Exchanger (SCX) containing sulfonic acid moieties.

Recommended Resins:

  • SiliaMetS® SCX-2 (Propylsulfonic acid)

  • MP-TsOH (Macroporous Toluenesulfonic acid)

Step-by-Step Guide:

  • Stoichiometry: Calculate the molar amount of 3,4-DFA impurity (estimate via HPLC). Use 3–4 equivalents of resin relative to the impurity.

  • Solvent System: Dissolve crude in THF, DCM, or MeOH.

  • Incubation: Add resin and stir at room temperature for 1–4 hours.

    • Tip: Heating to 40°C can improve kinetics for this electron-poor aniline.

  • Filtration: Filter through a coarse frit or Celite pad.

  • Wash: Wash the resin cake with solvent to recover any non-specifically bound product.

Protocol C: Electrophilic "Knockout" Scavenging

Best for: When the final product is also a base (e.g., contains a pyridine or tertiary amine), making acid washes/SCX impossible.

The Logic: Instead of using basicity, this method uses the nucleophilicity of the aniline nitrogen. Even electron-poor anilines will react with highly reactive electrophiles like Isocyanates or Aldehydes, becoming covalently bound to the solid support.

Recommended Resins:

  • Polystyrene-bound Isocyanate (PS-NCO)

  • Polystyrene-bound Benzaldehyde (PS-CHO)

Step-by-Step Guide:

  • Add Resin: Add 3–5 equivalents of PS-Isocyanate resin relative to the impurity.

  • Reaction: Stir overnight at room temperature.

    • Mechanism:[1] The 3,4-DFA reacts to form an insoluble urea derivative on the bead.

  • Filter: The impurity is trapped on the plastic bead; the filtrate contains your purified product.

Analytical Verification (Quality Control)

You cannot rely on visual inspection. Fluorinated anilines are often colorless oils that darken only upon significant oxidation.

Data Table: Detection Parameters
ParameterSetting/MethodNotes
HPLC Wavelength 210 nm & 254 nm3,4-DFA has significant absorption at lower wavelengths due to the benzene ring.
TLC Stain (Primary) Ehrlich’s Reagent Stains anilines bright yellow/orange. Very specific.
TLC Stain (Secondary) p-Anisaldehyde Requires heat. 3,4-DFA usually stains as a distinct dark spot.
GC-MS Standard EIFluorinated anilines are volatile; GC is often more sensitive than LC for trace levels.

Visualizing the Workflow:

AnalyticalCheck Sample Purified Sample TLC TLC (Ehrlich Stain) Sample->TLC HPLC HPLC (210/254 nm) Sample->HPLC Decision Is 3,4-DFA Present? TLC->Decision HPLC->Decision Pass Release Product Decision->Pass No (<0.1%) Fail Reprocess (Switch Protocol) Decision->Fail Yes

Figure 2: Analytical workflow for confirming impurity removal.

References

  • International Council for Harmonisation (ICH). (2017).[2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]

  • ChemicalBook. (n.d.). 3,4-Difluoroaniline Properties and Safety Data.[4][5][6][7] Retrieved February 15, 2026.

  • Biotage. (2023).[7][8][9][10][11] Strategies for Purifying Reaction Mixtures Containing Anilines.[8]

  • PubChem. (n.d.). 3,4-Difluoroaniline (Compound CID 77469).[6] National Library of Medicine.

Sources

Optimization

Technical Support Center: Optimizing the NaBH₄ Reduction Step in Aminophenol Synthesis

Welcome to the technical support center for the synthesis of aminophenols via the reduction of nitrophenols using sodium borohydride (NaBH₄). This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminophenols via the reduction of nitrophenols using sodium borohydride (NaBH₄). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic step. Our focus is to move beyond simple procedural lists, offering a rationale-driven approach to experimental design and problem-solving.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NaBH₄ reduction of nitrophenols.

Q1: Why is a catalyst necessary for the reduction of nitrophenols with NaBH₄?

A1: Sodium borohydride (NaBH₄) alone is generally ineffective for the reduction of nitroarenes under standard conditions.[1][2][3] The nitro group is not sufficiently electrophilic to react with the hydride (H⁻) supplied by NaBH₄. Catalysts, typically transition metals, are required to facilitate the reaction.[3] The mechanism involves the catalyst activating the NaBH₄, leading to the formation of active hydrogen species on the catalyst surface, which are then responsible for the reduction of the nitro group.[4]

Q2: What are the most common and effective catalysts for this reaction?

A2: A range of catalysts can be employed, with the choice often depending on factors like cost, efficiency, and ease of separation.

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), Gold (Au), and Silver (Ag) are highly effective due to their excellent ability to activate hydrogen.[5] They are often used as nanoparticles supported on materials like activated carbon or graphene to increase surface area and prevent aggregation.[5]

  • Non-Noble Metal Catalysts: Nickel (Ni) and Copper (Cu) compounds are more cost-effective alternatives.[5] Systems like NaBH₄/NiCl₂·6H₂O and NaBH₄/Ni(OAc)₂ have proven to be very efficient.[1][6] Transition metal sulfides have also been investigated for this purpose.[7]

Q3: What is the optimal solvent for this reduction?

A3: Protic solvents such as water, ethanol, and methanol are commonly used for NaBH₄ reductions.[2][8] They help to solubilize the NaBH₄ and the nitrophenol salt. However, it's important to note that NaBH₄ can react with protic solvents, leading to its decomposition and the evolution of hydrogen gas.[8][9] This decomposition is slower in neutral or basic conditions.[9] While alcohols are common, some studies have shown that their presence can decrease the reaction rate, possibly due to higher oxygen solubility which can interfere with the reaction.[10][11] A mixture of an organic solvent like acetonitrile and water is also a viable option.[1][6]

Q4: How can I monitor the progress of the reaction?

A4: The reduction of nitrophenols can be conveniently monitored using UV-visible spectroscopy.[5] The starting material, p-nitrophenol, in the presence of NaBH₄, forms the p-nitrophenolate ion, which has a distinct absorbance peak around 400 nm.[5][12] As the reaction proceeds and p-aminophenol is formed, this peak at 400 nm will decrease, while a new peak for the product appears at approximately 300 nm.[5][12][13] The disappearance of the 400 nm peak signifies the completion of the reaction.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of Nitrophenol

Q: I'm seeing little to no formation of my desired aminophenol, and my starting material is largely unreacted. What are the potential causes and how can I fix this?

A: This is a common issue that can often be traced back to the catalyst, the reducing agent, or the reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may have been improperly stored, leading to oxidation or contamination. The active sites might be poisoned.

    • Solution: Ensure your catalyst is fresh and properly handled. For supported catalysts, consider preparing a fresh batch. If using a commercial catalyst, try a new bottle.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to achieve a reasonable reaction rate.

    • Solution: Increase the catalyst loading incrementally. Refer to literature for typical catalyst-to-substrate ratios for your specific system.

  • Decomposition of NaBH₄:

    • Cause: Sodium borohydride can decompose, especially in acidic or neutral aqueous solutions, or over extended periods in protic solvents.[9][14]

    • Solution: Use fresh NaBH₄. Prepare the NaBH₄ solution just before use. Adding a small amount of a base, like NaOH, to the reaction mixture can increase the stability of NaBH₄ in protic solvents.[14][15]

  • Inadequate Molar Ratio of NaBH₄:

    • Cause: An insufficient amount of NaBH₄ will lead to incomplete reduction.

    • Solution: Increase the molar equivalents of NaBH₄ relative to the nitrophenol. Ratios of 3 to 4 molar equivalents of NaBH₄ are often effective.[6][7]

  • Incorrect pH:

    • Cause: The pH of the reaction medium can significantly impact both the stability of NaBH₄ and the catalytic activity.[16] Acidic conditions accelerate NaBH₄ hydrolysis.[16]

    • Solution: Maintain a neutral to slightly basic pH to ensure the stability of NaBH₄.

Workflow for Troubleshooting Low Conversion:

G start Low/No Conversion check_catalyst Verify Catalyst Activity (Use fresh catalyst) start->check_catalyst check_nabh4 Verify NaBH₄ Integrity (Use fresh reagent, prepare solution just before use) check_catalyst->check_nabh4 If catalyst is fresh increase_catalyst Increase Catalyst Loading check_nabh4->increase_catalyst If NaBH₄ is fresh increase_nabh4 Increase Molar Ratio of NaBH₄ increase_catalyst->increase_nabh4 If still no conversion check_ph Check and Adjust pH (Ensure neutral to basic conditions) increase_nabh4->check_ph If still no conversion monitor_reaction Monitor Reaction Progress (e.g., via UV-Vis or TLC) check_ph->monitor_reaction If conditions are optimized success Successful Conversion monitor_reaction->success Conversion observed fail Re-evaluate Entire Protocol monitor_reaction->fail Still no conversion

Caption: Troubleshooting workflow for low or no conversion in nitrophenol reduction.

Issue 2: Slow Reaction Rate

Q: The reaction is proceeding, but it's taking much longer than expected. How can I increase the reaction rate?

A: A slow reaction rate can be frustrating and may lead to the degradation of reactants or products over time.

Possible Causes & Solutions:

  • Suboptimal Temperature:

    • Cause: The reaction may be running at a temperature that is too low, resulting in slow kinetics.

    • Solution: Gently warm the reaction mixture. Be cautious, as higher temperatures can also accelerate the decomposition of NaBH₄.[14] A modest increase to 30-40°C can often be effective.

  • Poor Mixing:

    • Cause: In a heterogeneous catalytic system, efficient mixing is crucial for ensuring that the reactants come into contact with the catalyst surface.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium.

  • Solvent Effects:

    • Cause: As mentioned, while alcohols are common solvents, they can sometimes slow down the reaction.[10]

    • Solution: If using an alcohol-water mixture, consider decreasing the proportion of alcohol or switching to a different solvent system, such as acetonitrile-water.[6]

Table 1: Effect of Reaction Parameters on Rate

ParameterEffect of IncreaseRecommended Action for Slow Rate
Temperature Increases reaction rate and NaBH₄ decompositionCautiously increase in small increments
Catalyst Loading Increases reaction rateIncrease catalyst amount
Stirring Speed Improves mass transport, increasing rateEnsure vigorous and efficient stirring
NaBH₄ Concentration Can increase rate, but may plateauEnsure sufficient excess is present
Issue 3: Formation of Side Products and Difficult Purification

Q: My final product is impure, and I'm having trouble isolating the desired aminophenol. What are the likely side products and how can I improve the purity?

A: The formation of side products can complicate the purification process and lower the overall yield.

Possible Causes & Solutions:

  • Incomplete Reduction:

    • Cause: The reaction may not have gone to completion, leaving unreacted nitrophenol.

    • Solution: Allow the reaction to run for a longer period, or re-optimize conditions as described in "Issue 1".

  • Hydrolysis of Borate Intermediates:

    • Cause: During the reaction, borate esters can form, which need to be hydrolyzed to release the final aminophenol product.

    • Solution: The workup procedure is critical. After the reaction is complete, carefully acidify the mixture (e.g., with dilute HCl) to hydrolyze any borate intermediates and neutralize any remaining NaBH₄.[17]

  • Oxidation of Aminophenol:

    • Cause: Aminophenols can be susceptible to oxidation, especially in the presence of air and residual catalyst, leading to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). After the reaction, filter off the catalyst as soon as possible. For purification, consider using a reducing agent like sodium dithionite or activated charcoal to remove colored impurities.[18]

Purification Protocol: Acid-Base Extraction

  • After the reaction is complete and the catalyst has been removed by filtration, transfer the filtrate to a separatory funnel.

  • Add an organic solvent (e.g., ethyl acetate) to extract the product.

  • Acidify the aqueous layer with dilute HCl. The aminophenol will be protonated and move into the aqueous layer.

  • Separate the layers and wash the organic layer with the acidic aqueous solution to ensure complete extraction of the aminophenol.

  • Combine the aqueous layers and basify with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the aminophenol, causing it to precipitate out or be extractable with a fresh portion of organic solvent.

  • Collect the purified aminophenol by filtration or extraction.

Experimental Protocols

Optimized Protocol for the Synthesis of p-Aminophenol

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the p-nitrophenol in the chosen solvent system (e.g., ethanol/water mixture).

  • Catalyst Addition: Add the catalyst (e.g., 5 mol% of a supported palladium catalyst or a nickel salt).

  • Cooling: Cool the mixture in an ice bath to approximately 10-15°C.[17]

  • NaBH₄ Addition: Slowly add a freshly prepared aqueous solution of NaBH₄ (3-4 molar equivalents) dropwise, ensuring the temperature remains below 20°C.[17]

  • Reaction Monitoring: Monitor the reaction by TLC or UV-Vis spectroscopy until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the catalyst.

    • Carefully add dilute HCl to the filtrate to quench any remaining NaBH₄ and hydrolyze borate esters.

    • Proceed with purification, for example, by acid-base extraction as described above.

Visualization of the General Reduction Workflow:

G A Dissolve Nitrophenol in Solvent B Add Catalyst A->B C Cool to 10-15°C B->C D Slowly Add NaBH₄ Solution C->D E Monitor Reaction D->E F Quench and Workup E->F G Purify Product (e.g., Extraction/Recrystallization) F->G

Caption: General experimental workflow for the NaBH₄ reduction of nitrophenols.

References

  • Pina, S., Jr. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. Retrieved from [Link]

  • (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]

  • Vanyorek, L., et al. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Molecules. Retrieved from [Link]

  • (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Wunder, S., et al. (2020). On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Cano, I., et al. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis. Retrieved from [Link]

  • (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH. Oriental Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Reduction mechanism of nitro-phenols by NaBH4. ResearchGate. Retrieved from [Link]

  • Sehgal, M. (2013). Why is sodium borohydride used in protic solvent? ResearchGate. Retrieved from [Link]

  • (2025). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. ResearchGate. Retrieved from [Link]

  • Yang, E. (2017). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? ResearchGate. Retrieved from [Link]

  • (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury. Retrieved from [Link]

  • (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. Retrieved from [Link]

  • (n.d.). REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. European Chemical Bulletin. Retrieved from [Link]

  • (n.d.). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Lomonosov, V., et al. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. Retrieved from [Link]

  • (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules. Retrieved from [Link]

  • (2025). Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. ResearchGate. Retrieved from [Link]

  • Lomonosov, V., et al. (2022). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Waylander, et al. (2018). Why does reduction using sodium borohydride require a protic solvent? Chemistry Stack Exchange. Retrieved from [Link]

  • (2021). Eco-Friendly One Step Conversion of P-Nitrophenol into P-Aminophenol Using Calix[2]Arene Derivative Based Functionalized Cuo Nanoparticles: An Excellent Catalytic Agent. Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Sodium borohydride. Wikipedia. Retrieved from [Link]

  • (2023). Good solvents for dissolving NaBH4? Reddit. Retrieved from [Link]

  • (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. Retrieved from [Link]

  • NileRed. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. YouTube. Retrieved from [Link]

  • (2019). Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water. ACS Omega. Retrieved from [Link]

  • (n.d.). Revisiting catalytic model reaction p-nitrophenol/NaBH4 using metallic nanoparticles coated on polymeric spheres. Nanoscale. Retrieved from [Link]

  • (n.d.). Solvent Effects on the Kinetics of 4-Nitrophenol Reduction by NaBH4 in the Presence of Ag and Au Nanoparticles. ResearchGate. Retrieved from [Link]

  • Lomonosov, V., et al. (2022). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH 4 in the presence of Ag and Au nanoparticles. RSC Publishing. Retrieved from [Link]

  • (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Retrieved from [Link]

  • (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Phenol. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of phenolic hydroxyl group during synthesis

Technical Support Ticket #882: Prevention of Phenolic Oxidation Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #882: Prevention of Phenolic Oxidation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Irreversible Product Loss)

Introduction: The "Black Tar" Syndrome

Welcome to the Technical Support Center. You are likely here because your clear, colorless reaction mixture turned into a dark brown or black "tar" upon the addition of a base or after standing in air.

The Diagnosis: Unintentional oxidation of the phenolic hydroxyl group. Phenols are electron-rich systems (nucleophiles). Under basic conditions, they form phenolates, which are even more electron-rich. In the presence of oxidants—or simply molecular oxygen (


)—they undergo Single Electron Transfer (SET) to form phenoxy radicals. These radicals rapidly couple or further oxidize to form quinones  (highly colored) and polymerized byproducts (the "tar").

This guide provides the "Hardware" (Protecting Groups) and "Software" (Process Control) required to prevent this failure mode.

Module 1: The Hardware (Protecting Group Strategy)

The most robust method to prevent oxidation is to mask the proton, thereby preventing phenolate formation and raising the oxidation potential of the ring.

Decision Matrix: Selecting the Right Shield

ProtectingGroupStrategy Start Start: Select Protecting Group Cond_Base Will reaction involve Strong Bases (nBuLi, LDA)? Start->Cond_Base Cond_Acid Will reaction involve Strong Acids? Cond_Base->Cond_Acid No Res_MOM MOM (Methoxymethyl) *Robust to base/oxidants *Carcinogenic reagent Cond_Base->Res_MOM Yes Res_Bn Bn (Benzyl) *Stable to acid/base *Removed by H2/Pd Cond_Acid->Res_Bn Yes Res_TBS TBS (TBDMS) *Good balance *Labile to F- and Acid Cond_Acid->Res_TBS No (Mild) Res_Ac Ac/Bz (Esters) *Deactivates Ring *Labile to Base Cond_Acid->Res_Ac No (Need Deactivation)

Figure 1: Decision matrix for selecting phenolic protecting groups based on subsequent reaction conditions.

Comparative Stability Data

Protecting GroupReagentStability (pH)Oxidation ResistanceRemovalCausality/Note
Methyl Ether (Me) MeI / K2CO31–14 (High)ExcellentExtreme (BBr3)Too Stable. Often difficult to remove without destroying sensitive motifs.
Benzyl (Bn) BnBr / NaH1–12GoodH2 / Pd-CStandard. Sterically unhindered; prevents phenolate formation.
Silyl (TBDMS) TBSCl / Imid.4–12ModerateTBAF or AcidTunable. Bulky Si group blocks approach of oxidants but can hydrolyze.
Methoxymethyl (MOM) MOMCl / DIPEA2–14ExcellentAcid (TFA)Chelation. Oxygen in MOM can chelate Li+, directing ortho-lithiation.
Acetate (Ac) Ac2O / Py< 10HighBase (K2CO3)Electronic. Withdraws electrons from ring, making it harder to oxidize.

Module 2: The Software (Atmosphere & Process Control)

If you cannot protect the phenol (e.g., the phenol is the reactant), you must control the environment. The "Balloon of Nitrogen" is often insufficient for electron-rich phenols (e.g., catechols, hydroquinones).

The Gold Standard: Freeze-Pump-Thaw Degassing Sparging (bubbling gas) only displaces equilibrium gas. Freeze-Pump-Thaw actively rips gas from the frozen lattice.

Protocol:

  • Freeze: Place solvent/solution in a Schlenk flask.[1][2] Submerge in liquid

    
     until solid.
    
  • Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes. (Solvent cannot evaporate because it is frozen).

  • Thaw: Close vacuum. Thaw in warm water.[1] Gas bubbles will erupt from the liquid.[1][3]

  • Repeat: Perform 3 cycles total. Backfill with Argon (heavier than air).

FreezePumpThaw Step1 FREEZE (Liq N2) Traps Solvent Step2 PUMP (High Vac) Removes Headspace Gas Step1->Step2 Solid State Step3 THAW (Warm Bath) Releases Dissolved Gas Step2->Step3 Static Vac Step3->Step1 Repeat x3

Figure 2: The Freeze-Pump-Thaw Cycle. Three iterations are statistically required to reduce O2 to ppm levels.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My reaction turned black immediately upon adding base (NaH/K2CO3)."

  • Diagnosis: You created a phenolate anion in the presence of dissolved oxygen. The phenolate (

    
    ) is ~1000x more reactive toward oxidation than the neutral phenol.
    
  • The Fix:

    • Acidify immediately (1M HCl) to protonate the phenol. The color may lighten (reversible semiquinone formation).

    • Protocol Adjustment: You must degas the solvent and the base separately. Add the base as a solid under a positive pressure of Argon, or add it as a solution via cannula.

Issue 2: "I am doing a radical reaction elsewhere, but the phenol is interfering."

  • Diagnosis: Phenols are "radical sinks" (antioxidants). They will quench your desired radical species (R•) by donating a Hydrogen atom (HAT mechanism), becoming a stable phenoxy radical.

  • The Fix: You must use a protecting group. An Acetyl (Ac) group is best here because it electronically deactivates the ring, making the H-atom abstraction thermodynamically unfavorable.

Issue 3: "My silyl protecting group (TBS) fell off during silica column chromatography."

  • Diagnosis: Silica gel is slightly acidic (

    
    ). Phenolic silyl ethers are less stable than aliphatic silyl ethers because the Si-O bond is more polarized.
    
  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes. This neutralizes the acidic sites on the silica gel.

Module 4: The "Why" (Mechanistic Visualization)

Understanding the enemy is key to defeating it. The diagram below illustrates the pathway from a stable phenol to a destroyed product ("Tar").

OxidationMechanism Phenol Phenol (ArOH) (Stable) Phenolate Phenolate (ArO-) (High e- Density) Phenol->Phenolate Deprotonation Base Base Radical Phenoxy Radical (ArO•) (Reactive Species) Phenolate->Radical SET Oxidation Oxygen O2 / Oxidant Quinone Quinone / Dimer (BLACK TAR) Radical->Quinone Coupling/Oxidation

Figure 3: The oxidative cascade. Interruption must occur at the "Phenol" or "Phenolate" stage to prevent radical formation.

FAQ: Rapid Fire Support

Q: Can I use antioxidants like BHT to protect my product? A: Yes, but with caution. BHT (butylated hydroxytoluene) works by sacrificing itself—it forms a stable radical. If your synthesis involves radical mechanisms, BHT will kill the reaction. If it is a simple nucleophilic substitution, adding 1 mol% BHT to the solvent can act as a "scavenger" for stray oxygen.

Q: Is "sparging" (bubbling N2) ever enough? A: Only for robust phenols (e.g., phenol, cresol). For electron-rich phenols (catechols, aminophenols), sparging leaves enough micro-bubbles of O2 to cause coloring. Use Freeze-Pump-Thaw.[2][3]

Q: Why does my phenol turn pink? A: Pink usually indicates the formation of trace para-benzoquinone. It is an early warning sign. If you see pink, degas immediately or add a reducing agent (like Sodium Dithionite,


) during the workup to reduce the quinone back to the phenol.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (Definitive source for stability data of MOM, Bn, TBS, and Ac groups).

  • Freeze-Pump-Thaw Degassing of Liquids . University of Washington, Dept. of Chemistry. (Standard Operating Procedure for rigorous degassing).

  • Oxidation of Phenols to Quinones: Mechanisms and Prevention . Organic Chemistry Portal. (Mechanistic overview of phenol oxidation pathways).

  • Practical Guide to Handling Air-Sensitive Compounds . Chemistry LibreTexts. (Techniques for inert atmosphere handling).

Sources

Optimization

Resolving purification difficulties in column chromatography for brominated phenols

Topic: Resolving Purification Difficulties in Column Chromatography Executive Summary: The Dual-Nature Challenge Brominated phenols present a unique chromatographic challenge due to their amphiphilic acidity . Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Purification Difficulties in Column Chromatography

Executive Summary: The Dual-Nature Challenge

Brominated phenols present a unique chromatographic challenge due to their amphiphilic acidity . Unlike simple phenols (


), the electron-withdrawing nature of bromine atoms significantly lowers the 

(e.g., 2,4,6-tribromophenol

).

This creates two simultaneous problems during purification:

  • Ionization on Silica: On standard silica gel (

    
    ), these compounds partially ionize, leading to severe peak tailing due to interaction with acidic silanol groups.
    
  • Isomeric Similarity: Regioisomers (e.g., ortho- vs. para- substitution) often possess nearly identical polarity, causing co-elution in standard Hexane/Ethyl Acetate systems.[1]

This guide provides field-proven solutions to these specific bottlenecks.

Troubleshooting Guide (Q&A Format)

Category A: Peak Shape & Resolution

Q1: My brominated phenol elutes as a "streaking" band rather than a tight spot. How do I fix this tailing?

Diagnosis: This is the classic "Silanol Effect." Brominated phenols are acidic enough to donate a proton to the mobile phase or interact with the slightly acidic silanol groups (


) on the stationary phase. The compound exists in an equilibrium between its neutral (

) and ionized (

) forms. The ionized form drags behind, causing the tail.

The Fix: Acidify the Mobile Phase. You must suppress ionization to force the equilibrium toward the neutral, less polar form (Le Chatelier’s Principle).

  • Standard Protocol: Add 0.1% to 1.0% Acetic Acid to both the non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvents.

  • Stronger Measure: If tailing persists (common with tri- or tetra-brominated species), switch to 0.1% Formic Acid . It is stronger and more volatile than acetic acid.

Technical Note: Do not use Triethylamine (TEA). While TEA neutralizes silica for basic compounds (amines), it will deprotonate phenols, forming salts that may stick permanently to the column.

Q2: I cannot separate the 2,4-dibromo isomer from the 2,6-dibromo isomer. They co-elute in Hexane/EtOAc. [1]

Diagnosis: Lack of selectivity. In standard Normal Phase (NP) chromatography, separation is driven by polarity. Isomeric bromophenols often have identical dipole moments.

The Fix: Leverage "Shape Selectivity" or Hydrogen Bonding.

  • Change the Solvent System: Switch from Hexane/EtOAc to Toluene/Acetic Acid or Dichloromethane (DCM)/Hexane . Toluene participates in

    
     interactions with the aromatic ring, often discriminating between isomers based on steric hindrance of the bromine atoms.
    
  • Switch to Reverse Phase (C18): This is often the "silver bullet." C18 columns separate based on hydrophobicity. The ortho-substituted isomers (e.g., 2,6-dibromo) often form intramolecular hydrogen bonds (

    
    ), making them effectively more hydrophobic than para-isomers, resulting in distinct retention time shifts on C18.
    
Category B: Stability & Recovery[1]

Q3: My fractions turn pink or brown after evaporation. Is my compound decomposing?

Diagnosis: Oxidative Coupling. Phenols are prone to oxidation into quinones, a process catalyzed by the active surface of silica gel and the presence of oxygen.

The Fix: Speed and Inertness.

  • Minimize Residence Time: Do not leave the compound on the column overnight. Run the column immediately after loading.

  • Solvent Degassing: Sparge your solvents with Nitrogen or Argon before mixing.

  • Load Neutral: Ensure your crude sample is not highly basic before loading, as basic conditions accelerate oxidation.

Strategic Workflows & Data

Table 1: Mobile Phase Modifier Strategy

Select the modifier based on the acidity of your specific bromophenol.[1]

Compound ClassApprox.[2][3][4][5][6][7][8][9][10][11]

Recommended ModifierConcentrationMechanism
Monobromophenols ~9.0 - 9.5Acetic Acid0.1% - 0.5%Suppresses minor ionization; caps active silanols.[1]
Dibromophenols ~7.5 - 8.5Acetic Acid0.5% - 1.0%Required to prevent broadening.[1]
Tribromophenols ~6.0 - 7.0Formic Acid0.1% - 0.5%Stronger acid needed to suppress high ionization.[1]
Pentabromophenol ~4.8Trifluoroacetic Acid (TFA)0.05% - 0.1%Critical for sharp peaks; behaves almost like a carboxylic acid.
Experimental Protocol: The "Acidified" Flash Column

Use this as your starting point for any brominated phenol purification.[1]

  • Solvent Prep: Prepare Solvent A (Hexanes + 0.5% Acetic Acid) and Solvent B (Ethyl Acetate + 0.5% Acetic Acid).

  • Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of 100% Solvent A. Crucial: This protonates the silica surface before the sample arrives.

  • Loading: Dissolve crude material in a minimum volume of DCM or Toluene. Avoid dissolving in pure EtOAc, as it creates a "polar wave" that drags impurities.

  • Gradient:

    • 0-5% B over 2 CV (Elute non-polar impurities)[1]

    • 5-20% B over 10 CV (Target elution window)

    • 20-40% B over 5 CV (Flush highly polar byproducts)

Visualizing the Logic

Diagram 1: Troubleshooting Decision Matrix

Follow this logic flow to resolve purification issues.

Troubleshooting Start START: Purification Issue IssueType Identify Primary Defect Start->IssueType Tailing Peak Tailing / Streaking IssueType->Tailing Coelution Isomer Co-elution IssueType->Coelution Degradation Color Change / Loss IssueType->Degradation Acidify Add 0.5% Acetic Acid to Mobile Phase Tailing->Acidify First Step ChangeSolvent Switch Solvent System (Try Toluene or DCM) Coelution->ChangeSolvent Normal Phase Inert Degas Solvents & Use Nitrogen Atmosphere Degradation->Inert CheckSilica Check Silica Type Acidify->CheckSilica If fails UseRP Switch to Reverse Phase (C18 + Formic Acid) CheckSilica->UseRP High Acidity ShapeSelect Maximize Shape Selectivity (Use C18 or Phenyl-Hexyl) ChangeSolvent->ShapeSelect If fails FastRun Increase Flow Rate Reduce Column Time Inert->FastRun

Caption: Decision tree for isolating the root cause of chromatographic failure in bromophenol purification.

Diagram 2: The Silanol Interaction Mechanism

Why acidification works.

Mechanism cluster_0 Standard Conditions (pH 7) cluster_1 Acidified Conditions (pH 3) Silica Silica Surface (Si-OH) Ionized Ionized Phenol (Ar-O⁻) Silica->Ionized H-Bonding & Ionic Drag Phenol Bromophenol (Ar-OH) Phenol->Ionized Equilibrium Silica2 Silica Surface (Si-OH) Phenol2 Bromophenol (Ar-OH) Phenol2->Silica2 Weak Interaction Modifier Acetic Acid (Excess H+) Modifier->Phenol2 Suppresses Ionization

Caption: Visualizing the suppression of ionization and silanol interaction by adding an acidic modifier.

References

  • Teledyne ISCO. (2012).[4][9] Purification of Acidic Compounds with a RediSep SAX Column.[9] Application Note AN44. Link

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Publication 5990-3606EN. Link

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Technical Guide. Link

  • Liptak, M. D., et al. (2002).[10] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Link

  • Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO).[5] University of Wisconsin-Madison. Link

Sources

Troubleshooting

Addressing low melting point or oil formation in product isolation

Topic: Addressing Low Melting Point Solids & Oiling Out (LLPS) Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-9982-OIL Introduction: The Physics of "Goo" Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Low Melting Point Solids & Oiling Out (LLPS)

Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-9982-OIL

Introduction: The Physics of "Goo"

Welcome to the technical support center. If you are here, your crystalline product has likely transformed into a sticky oil or a gum at the bottom of your flask. This is not bad luck; it is thermodynamics.[1]

In 90% of cases, "oiling out" is Liquid-Liquid Phase Separation (LLPS) . This occurs when the affinity between solute molecules becomes stronger than the affinity between solute and solvent before the crystal lattice can form. The system splits into a solute-rich liquid phase (the oil) and a solute-poor liquid phase (the supernatant).

This guide prioritizes causality over guesswork. We will diagnose if this is an impurity issue or a thermodynamic boundary issue, then apply a self-validating remediation protocol.

Part 1: Diagnostic & Root Cause Analysis
Q: Why did my product turn into an oil instead of a crystal?

A: You likely hit the Oiling-Out Boundary (miscibility gap) before crossing the Crystallization Boundary .

  • The Mechanism: Crystallization requires the system to enter the Metastable Zone (MSZ).[2] However, if the "Oiling-Out Boundary" (LLPS limit) exists above the crystallization temperature, the solution will spontaneously separate into two liquids.

  • The Impurity Factor: Impurities act as "melting point depressants" (Raoult’s Law). If your crude material is only 80% pure, the effective melting point of the solvated product may drop below your isolation temperature.

  • The Diagnostic Test:

    • Reheat the mixture until the oil redissolves.

    • Cool very slowly (0.1°C/min).

    • If it oils out again at the exact same temperature regardless of cooling rate, you have hit a thermodynamic LLPS boundary .

    • If it oils out at different temperatures, it is likely a kinetic issue (cooling too fast, trapping impurities).

Q: Is my solid melting, or is it oiling out?

A: There is a distinct difference.

  • Melting: Occurs when

    
    . This is rare in isolation unless you are drying a low-melting solid (
    
    
    
    C) in a hot oven.
  • Oiling Out (LLPS): Occurs when a submerged miscibility gap exists.[3] The "oil" is a supersaturated liquid phase, not a melt. It contains solvent, product, and impurities.[4][5][6][7][8][9]

Part 2: Visualization of the Phenomenon

The following phase diagram illustrates where your process went wrong. You aimed for the "Nucleation" zone but fell into the "Liquid-Liquid Phase Separation" zone.

PhaseDiagram Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling SolubilityCurve Cross Solubility Curve (Supersaturated) Cooling->SolubilityCurve Decision Is Impurity Level High or Solvent Interaction Weak? SolubilityCurve->Decision LLPS Hit Oiling-Out Boundary (LLPS) Decision->LLPS Yes (Miscibility Gap) Nucleation Nucleation Zone (Crystals Form) Decision->Nucleation No (Stable MSZ) Oil Oiling Out (Product-Rich Liquid) LLPS->Oil Phase Separation Crystal Crystalline Solid Nucleation->Crystal Growth Oil->Crystal Slow Transformation (Ostwald Ripening)

Figure 1: Thermodynamic pathway showing how a system diverts into Liquid-Liquid Phase Separation (LLPS) instead of nucleation.

Part 3: Immediate Remediation (The "Save Your Batch" Protocols)
Q: I have a flask of oil. How do I turn it into a solid?

A: Do not filter the oil. You must force a phase transition using Trituration or Controlled Seeding .

Protocol A: The Trituration Technique (For Sticky Gums) Theory: Trituration extracts the solvent/impurities from the oil, raising the chemical potential of the solid phase until it crashes out.[10]

StepActionTechnical Rationale
1 Decant Remove the supernatant (solvent layer) carefully.[4] The oil usually sticks to the glass.
2 Solvent Add Add a solvent in which the product is insoluble but impurities are soluble (e.g., Diethyl Ether, Pentane, Hexane).[4]
3 Mechanical Stress Crucial: Scratch the side of the flask vigorously with a glass rod or spatula while submerged in the solvent.
4 Sonication Place the flask in a sonication bath for 5-10 minutes.
5 Observation The oil should turn opaque and harden into a powder. If it remains gummy, repeat with a fresh aliquot of solvent.[9]

Protocol B: The "Seeding the Oil" Strategy Theory: The oil phase is supersaturated. It needs a template (seed) to organize the lattice.

  • Reheat the mixture until the oil just dissolves (or forms a fine emulsion).

  • Cool to the temperature where the oiling just begins (cloud point).

  • Add Seed Crystals (0.5 - 1 wt%): Add pure crystals of the product.

  • Hold Temperature: Do not cool further. Hold the temperature constant (isothermal aging).

  • Mechanism: The seeds will grow by consuming the oil droplets (Ostwald Ripening). The oil acts as a nutrient reservoir for the crystal.

Part 4: Prevention & Process Optimization
Q: How do I prevent this in the next batch?

A: You must alter the thermodynamic landscape using Solvent Selection or Cooling Profiles .

1. Solvent Switching (The "Like Dissolves Like" Trap) Oiling out often happens when the product is "too soluble" in the solvent or the solvent is too non-polar.

  • The Fix: Choose a solvent system with a higher dielectric constant or hydrogen bonding capacity.

  • Rule of Thumb: If oiling out in Toluene/Heptane, switch to Ethyl Acetate/Heptane or IPA/Water. The slight polarity increase stabilizes the solute in solution, widening the Metastable Zone Width (MSZW).

2. The "Dual-Ramp" Cooling Profile Avoid "crash cooling." Rapid cooling pushes the system deep into the unstable region (Spinodal decomposition) where oiling is inevitable.

  • Step 1: Cool fast to

    
    .
    
  • Step 2: Cool extremely slowly (0.1°C/min) through the Metastable Zone.

  • Step 3: Once nucleation is visible (turbidity), increase cooling rate.

Q: How do I dry a low-melting solid without melting it?

A: If your solid melts at 40°C, a standard vacuum oven at 45°C will destroy it.

  • Use a Desiccator: Dry under high vacuum at Room Temperature (

    
    C) with 
    
    
    
    or KOH as a desiccant.
  • Azeotropic Removal: If water is depressing the melting point, rotovap with Toluene (forms azeotrope with water) to dry the oil before attempting crystallization.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for rescuing an oiled-out batch.

Remediation Problem Problem: Oiled Out Batch PurityCheck Is the Oil >90% Pure? Problem->PurityCheck Purify Perform Column Chromatography or Acid/Base Extraction PurityCheck->Purify No (Impurity acts as solvent) SolventCheck Can you change solvent? PurityCheck->SolventCheck Yes Success Crystalline Solid Isolated Purify->Success Re-crystallize Triturate Protocol A: Trituration (Add Antisolvent + Scratch) SolventCheck->Triturate No (Must save current flask) SeedOil Protocol B: Seed the Oil (Isothermal Aging) SolventCheck->SeedOil Yes (Can reheat/adjust) Triturate->Success SeedOil->Success

Figure 2: Decision matrix for remediation of oiled-out products based on purity and solvent flexibility.

References
  • Deneau, E., & Steele, G. (2005).[11] An In-Line Study of Oiling Out and Crystallization.[3][11][12] Organic Process Research & Development.[11] (Detailed study on the mechanism of LLPS and detection methods).

  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation as a Pre-Nucleation Step. Crystal Growth & Design.[12] (Establishes the thermodynamic boundaries of oiling out).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (Technical whitepaper on using FBRM and PVM to detect oiling out boundaries).

  • Common Organic Chemistry. Trituration Techniques. (Practical protocols for solvent selection and mechanical induction of solids).

  • Bonnett, P., et al. (2003). Solution Crystallization via a Liquid-Liquid Phase Separation.[3] Chemical Engineering Science. (Engineering approach to controlling particle size during oiling out).[13]

Sources

Optimization

Minimizing side reactions in the coupling of 4-bromophenol derivatives

Topic: Minimizing Side Reactions & Optimization Protocols Ticket ID: #BP-4Br-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Trojan Horse" Substrate Coupling 4-bromophenol derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimization Protocols Ticket ID: #BP-4Br-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Trojan Horse" Substrate

Coupling 4-bromophenol derivatives presents a unique "Trojan Horse" challenge in palladium catalysis. While the aryl bromide moiety (


) is a standard electrophile, the hydroxyl group (

) acts as a latent catalyst poison and a source of side reactions.

This guide moves beyond generic coupling advice to address the specific mechanistic failures caused by the phenolic proton and the electron-rich nature of the ring.

Module 1: Catalyst Deactivation (The "Stalled Reaction")

User Issue: "My reaction starts but stalls after 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

The primary culprit is Phenoxide Coordination . Under basic coupling conditions, 4-bromophenol is deprotonated to form a phenoxide anion. Unlike neutral arenes, this anionic species can coordinate tightly to the electrophilic Palladium(II) center, displacing the phosphine ligands required for the catalytic cycle. This forms an inactive "Pd-ate" complex, effectively poisoning the catalyst.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Substrate State Protect the Phenol Converting

to a silyl ether (TBS/TIPS) or benzyl ether (Bn) eliminates phenoxide formation, treating the substrate as a standard aryl bromide.
Base Selection Use Weak/Anhydrous Bases If protection is impossible, avoid strong alkoxides (

). Use

or

in anhydrous solvents to minimize phenoxide concentration.
Ligand Choice Bulky Biaryl Phosphines Ligands like SPhos or XPhos are sterically demanding. They create a "protective shell" around the Pd center, physically preventing the approach of the phenoxide oxygen while allowing the smaller oxidative addition of the C-Br bond.

Module 2: Hydrodehalogenation (The "Reduced" Impurity)

User Issue: "I see a large byproduct peak with a mass of


 (loss of Br, gain of H). It's just phenol."
Mechanism of Failure

Hydrodehalogenation occurs when the


 intermediate undergoes reduction rather than transmetallation (Suzuki) or amine coordination (Buchwald).
  • 
    -Hydride Elimination:  If the reaction solvent (e.g., Isopropanol) or ligand has accessible 
    
    
    
    -hydrogens.
  • Protodemetallation: The Pd-Ar bond is protonated by water or the phenol itself.

Visualization: Hydrodehalogenation Pathway

Hydrodehalogenation Start Active Catalyst Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd PathA Normal Cycle (Transmetallation) OxAdd->PathA Fast PathB Side Reaction (H-Source Interception) OxAdd->PathB Slow (if dry) Hydride Pd(II)-H Species PathB->Hydride Alcohol Solvent or Water Product Reduced Byproduct (Ar-H) Hydride->Product Reductive Elimination Product->Start Regenerates Pd(0)

Caption: Competitive pathway where hydrogen sources (solvents/moisture) intercept the Pd-Intermediate, leading to loss of the bromine atom.

Corrective Actions
  • Solvent Swap: Switch from alcohols (MeOH, EtOH, iPrOH) to aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .

  • Water Control: While Suzuki coupling requires some water, excess water promotes dehalogenation in electron-rich bromides. Use a strict ratio (e.g., 4:1 Dioxane:Water) or use anhydrous conditions with phase transfer catalysts.

Module 3: Homocoupling (The "Twin" Impurity)

User Issue: "I am seeing 4,4'-dihydroxybiphenyl (dimer of my starting material) or dimers of my boronic acid."

Diagnosis & Resolution

Homocoupling arises from two distinct pathways depending on the coupling type:

  • Oxidative Homocoupling (Suzuki/Sonogashira):

    • Cause: Dissolved Oxygen.[1]

      
       oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid.
      
    • Fix:Sparging is insufficient. Use the "Freeze-Pump-Thaw" method (3 cycles) for reaction mixtures.

  • Reductive Homocoupling (Ullmann-type):

    • Cause: Disproportionation of the oxidative addition intermediate.

    • Fix: Change the solvent polarity. High polarity solvents stabilize the charged intermediates that lead to disproportionation. Switch to Toluene or Xylene .

Module 4: Experimental Protocols

Protocol A: Suzuki Coupling of Unprotected 4-Bromophenols

Designed to minimize catalyst poisoning and dehalogenation.

  • Reaction Vessel: 20 mL Scintillation vial with Teflon-lined septa.

  • Reagents:

    • 4-Bromophenol derivative (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%) - Bidentate ligand prevents coordination.
      
    • Base:

      
       (3.0 equiv) - Anhydrous, mild base.
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Dioxane via syringe.

    • Add degassed water (ratio 10:1 Dioxane:

      
      ) only if solubility is an issue; otherwise, keep anhydrous.
      
    • Heat to 80°C for 4-12 hours.

  • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenol) before extraction with Ethyl Acetate.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Recommended for high-value substrates to ensure C-N bond formation over O-arylation.

  • Protection Step:

    • React 4-bromophenol with TBS-Cl (1.1 equiv) and Imidazole (1.2 equiv) in DCM at RT for 1 hour. Quantitative yield expected.

  • Coupling Step:

    • Catalyst:

      
       (1 mol%) + BrettPhos  (2 mol%).
      
    • Base:

      
       (1.4 equiv).
      
    • Solvent: Toluene (0.2 M).

    • Temp: 100°C.

  • Deprotection:

    • Treat crude mixture with TBAF (1.0 equiv) in THF for 30 mins.

Master Decision Tree: Optimization Logic

Use this flow to determine the optimal starting point for your specific derivative.

OptimizationLogic Start Start: 4-Bromophenol Derivative Q1 Is the Phenol Protected? Start->Q1 Yes Yes (OMe, OTBS, OBn) Q1->Yes No No (-OH Free) Q1->No Standard Standard Conditions (Pd(PPh3)4 or Pd(OAc)2/SPhos) Yes->Standard Q2 Coupling Type? No->Q2 Suzuki Suzuki-Miyaura Q2->Suzuki Buchwald Buchwald-Hartwig Q2->Buchwald Suz_Cond Use Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O (9:1) Suzuki->Suz_Cond Buch_Cond CRITICAL: Protect -OH first. Direct coupling fails due to O- vs N- competition. Buchwald->Buch_Cond

Caption: Decision matrix for selecting reaction conditions based on protection status and coupling type.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (2010).
    • URL:[Link]

  • Hydrodehalogenation Mechanisms

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Chemical Communic
    • URL:[Link]

  • Ligand Effects (SPhos/XPhos)

    • Title: Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[2]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Homocoupling Prevention

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3][4]

    • Source: Organic Process Research & Development (2009).
    • URL:[Link]

  • Suzuki Coupling of Unprotected Halophenols

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles (Analogous mechanism for acidic substr
    • Source: European Journal of Organic Chemistry (2012).
    • URL:[Link]

Sources

Troubleshooting

Stability of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol under physiological conditions

Guide for: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol and Structurally Related Molecules Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol and Structurally Related Molecules Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice for assessing the stability of the novel compound 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol under physiological conditions. While specific experimental data for this exact molecule is not extensively published, we can predict its stability profile and design a robust evaluation strategy based on its chemical structure: a substituted phenol linked to a difluoroaniline via a benzylic methylene bridge.

This guide will address the inherent chemical liabilities of these functional groups and provide you with the protocols to confidently assess the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of instability in 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol under physiological conditions?

Based on its structure, there are two primary areas of concern for chemical and metabolic instability:

  • Oxidation of the Phenol Ring: The hydroxyl group on the benzenol ring makes it susceptible to oxidation.[1][2] Under physiological conditions (pH ~7.4, presence of oxygen and trace metal ions), phenols can oxidize to form quinone-type intermediates.[3][4] These intermediates are often highly reactive and can lead to the formation of colored degradation products or undergo further reactions, including ring-opening.[1][5]

  • Cleavage of the Benzylic C-N Bond: The bond between the benzylic carbon (the CH2 group) and the aniline nitrogen is a potential site for both chemical and metabolic cleavage. While stable under many conditions, benzylic amines can be susceptible to enzymatic metabolism or degradation under certain pH and oxidative conditions.[6][7]

Q2: My solution of the compound is turning a faint yellow/brown during my cell culture experiment. What could be the cause?

This is a classic indicator of phenol oxidation.[3][4] The initial oxidation of the benzenol ring to a quinone or related species often produces colored compounds.[4]

  • Causality: This process can be accelerated by factors present in your experimental setup, such as exposure to light, atmospheric oxygen, slightly alkaline pH of the culture medium (~7.4), and the presence of metal ions (e.g., iron) in the media supplements.[8][9]

  • Recommendation: Immediately implement light-protection protocols (use amber vials) and consider de-gassing your buffers or using an antioxidant in your vehicle formulation if compatible with your experimental goals.[8][10] A simple control experiment would be to incubate the compound in the cell-free medium under the same conditions to see if the color change still occurs.

Q3: I'm seeing a loss of my parent compound in my LC-MS analysis, but no clear major degradant. Why?

This can be a frustrating issue. There are several possibilities:

  • Formation of Multiple, Minor Degradants: Instead of one major degradation pathway, the compound might be breaking down into numerous smaller, less concentrated products that are difficult to detect or fall below your limit of quantification.

  • Formation of Highly Polar Metabolites: Ring-opening from phenol oxidation can create small, highly polar organic acids which may not be retained on a standard reverse-phase HPLC column.[1][5]

  • Reactive Intermediates: The initial degradation products (like quinones) might be highly reactive and covalently bind to proteins in your matrix (e.g., plasma proteins or cell culture media supplements), causing the parent compound to disappear without a corresponding free degradant appearing.

  • Nonspecific Binding: The compound may be adsorbing to your storage containers (e.g., plastic vials or well plates).[10]

Troubleshooting Steps:

  • Review your chromatography method to ensure you can detect more polar analytes.

  • Perform a protein precipitation and analyze the supernatant for any remaining compound.

  • Conduct a stability test in a simple buffer without proteins to rule out matrix effects.

  • Always use low-binding plates and vials for your experiments.[10]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Root Cause(s) Recommended Action & Rationale
Poor Reproducibility in Stability Assays Inconsistent pH of buffers; Temperature fluctuations; Variable exposure to light/oxygen.1. Verify Buffer pH: Calibrate your pH meter daily. The rate of hydrolysis and oxidation can be highly pH-dependent.[8][9] 2. Use Calibrated Incubators: Ensure your incubator/water bath maintains a consistent temperature (e.g., 37°C).[11] 3. Standardize Handling: Wrap plates/vials in foil and minimize the time they are open to the atmosphere to control for photo- and oxidative degradation.[8][9]
Rapid Loss of Compound in Plasma Stability Assay Enzymatic degradation by plasma esterases or other enzymes; High reactivity with plasma components.1. Heat-Inactivate Plasma: Run a parallel experiment with heat-inactivated plasma. If the stability improves, the degradation is likely enzymatic. 2. Use Specific Inhibitors: If a specific enzyme class is suspected, use appropriate inhibitors to confirm the metabolic pathway.
No Degradation Observed in Forced Degradation Study Stress conditions are too mild; Analytical method is not stability-indicating.1. Increase Stress Severity: Extend incubation times or use more concentrated acid/base/oxidizing agent. The goal is to achieve 5-20% degradation.[12] 2. Validate Analytical Method: A stability-indicating method must be able to resolve the parent compound from its degradation products.[12] Spike your sample with a known related compound to ensure separation.

Predictive Degradation Pathway & Experimental Workflow

The following diagrams illustrate the most probable degradation pathway for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol and a standard workflow for assessing its stability.

G cluster_0 Predicted Degradation Pathway Parent 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Quinone Quinone-Imine Intermediate Parent->Quinone Oxidation (Physiological O2, pH 7.4) Hydrolysis Benzylic Imine Parent->Hydrolysis Hydrolysis (Acidic pH, e.g., SGF) RingOpening Ring-Opened Products (e.g., Carboxylic Acids) Quinone->RingOpening Further Oxidation Aldehyde 4-Bromo-2-hydroxybenzaldehyde Hydrolysis->Aldehyde Aniline 3,4-Difluoroaniline Hydrolysis->Aniline

Caption: Predicted degradation pathways for the target compound.

G cluster_1 In Vitro Stability Assessment Workflow cluster_chem Chemical Stability Conditions cluster_metabolic Metabolic Stability Systems Start Compound Stock (DMSO) Chem Chemical Stability Assay Start->Chem Metabolic Metabolic Stability Assay Start->Metabolic Analysis LC-MS/MS Analysis Chem->Analysis SGF Simulated Gastric Fluid (pH 1.2, 37°C) SIF Simulated Intestinal Fluid (pH 6.8, 37°C) PBS PBS Buffer (pH 7.4, 37°C) Metabolic->Analysis Microsomes Liver Microsomes (+ NADPH, 37°C) Plasma Plasma (Human, Mouse, etc., 37°C) Data Data Analysis (t½, % Remaining) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for assessing chemical and metabolic stability.

Key Experimental Protocols

Protocol 1: Chemical Stability in Simulated Physiological Fluids

This protocol assesses the abiotic degradation of the compound in environments mimicking the gastrointestinal tract.[13][14]

Objective: To determine the rate of hydrolysis and degradation at different pH values.

Materials:

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile with 0.1% Formic Acid (Quenching Solution)

  • 96-well low-binding plates

  • Incubator set to 37°C

Methodology:

  • Preparation: Pre-warm the SGF, SIF, and PBS solutions to 37°C.

  • Initiation: In triplicate for each time point (e.g., 0, 15, 30, 60, 120 minutes), add the test compound to the pre-warmed fluids to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling & Quenching: At each designated time point, transfer an aliquot of the incubation mixture to a well containing ice-cold quenching solution (typically at a 1:3 or 1:4 ratio) to stop the reaction. The T=0 sample is quenched immediately after adding the compound.

  • Analysis: Analyze all quenched samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the degradation rate constant and the half-life (t½).

Protocol 2: Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[11][15]

Objective: To determine the in vitro intrinsic clearance of the compound.

Materials:

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, a known CYP substrate)

  • Acetonitrile with internal standard (Quenching Solution)

  • 96-well low-binding plates

  • Incubator set to 37°C

Methodology:

  • Preparation: Prepare a master mix of microsomes and buffer. Pre-warm this mix, the cofactor solution, and the test compound to 37°C.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsome mix and pre-incubate for 5-10 minutes at 37°C to allow for temperature equilibration and non-specific binding.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution. Run a parallel control incubation without the cofactor solution to assess non-enzymatic degradation.

  • Incubation & Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots and add them to the quenching solution.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound in the presence of NADPH.

By following these guidelines and protocols, you will be well-equipped to thoroughly characterize the stability of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol and make informed decisions in your research and development pipeline.

References

  • Comninellis, C., & Pulgarin, C. (1991). Anodic oxidation of phenol for waste water treatment. Journal of Applied Electrochemistry, 21(8), 703-708. Available at: [Link]

  • Jaber, S., Lallement, A., Sancelme, M., Leremboure, M., Mailhot, G., Ervens, B., & Delort, A.-M. (2021). Biodegradation of phenol and catechol in cloud water: comparison to chemical oxidation in the atmospheric multiphase system. Atmospheric Chemistry and Physics, 21(1), 197-211. Available at: [Link]

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved February 15, 2026, from [Link]

  • Mijangos, F., Varona, F., & Villota, N. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Industrial & Engineering Chemistry Research, 45(21), 7274-7280. Available at: [Link]

  • Lhasa Limited. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved February 15, 2026, from [Link]

  • Zeb, A. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Molecules, 25(24), 5969. Available at: [Link]

  • Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved February 15, 2026, from [Link]

  • QHub. (2022). How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • ARL Bio Pharma. (n.d.). Proactive approaches to mitigate stability failures. Retrieved February 15, 2026, from [Link]

  • Tresserra-Rimbau, A., Lamuela-Raventos, R. M., & Moreno, J. J. (2018). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds. Nutrients, 10(1), 1. Available at: [Link]

  • Poveda, M., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 9(8), 727. Available at: [Link]

  • Mijangos, F., Varona, F., & Villota, N. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Environmental Science & Technology, 40(17), 5538-5543. Available at: [Link]

  • Tran, T. H., et al. (2017). Degradation of phenol under different conditions. ResearchGate. Available at: [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Bioavailability and Metabolic Pathway of Phenolic Compounds. ResearchGate. Available at: [Link]

  • Lab Manager. (2024). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved February 15, 2026, from [Link]

  • da Silva, J. K., et al. (2022). The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development, 11(10), e31750. Available at: [Link]

  • Kalgutkar, A. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(16), 10736-10744. Available at: [Link]

  • Doron, L., et al. (2023). Characterization of a novel aromatic substrate-processing microcompartment in Actinobacteria. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Available at: [Link]

  • Hatziieremia, S., et al. (2018). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 23(5), 1083. Available at: [Link]

  • Quality Digest. (2024). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Retrieved February 15, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. Retrieved February 15, 2026, from [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(12), 10395-10402. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved February 15, 2026, from [Link]

  • Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Retrieved February 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • Singh, S., et al. (2021). Glyphosate bio-degradation pathway via Aminomethylphosphonic acid (AMPA) and formaldehyde formation. ResearchGate. Available at: [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic degradation pathways of (Aminomethyl)phosphonic Acid AMPA. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved February 15, 2026, from [Link]

  • Waldmann, H., & Kunz, H. (1983). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 48(11), 1906–1908. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in Ortho-Substituted Phenols

Status: Online Agent: Senior Application Scientist Ticket ID: ORTHO-26-BLK Subject: Overcoming reactivity dead-ends in 2,6-disubstituted phenol functionalization. Executive Summary: The "Cone of Protection" Problem Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: ORTHO-26-BLK Subject: Overcoming reactivity dead-ends in 2,6-disubstituted phenol functionalization.

Executive Summary: The "Cone of Protection" Problem

Researchers frequently encounter "false negatives" when attempting to functionalize 2,6-disubstituted phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives). Standard protocols (Williamson ether synthesis with


, standard Mitsunobu) fail not because the chemistry is fundamentally unsound, but because the ortho-groups create a steric cone of protection  that blocks the trajectory of incoming electrophiles.

This guide provides three field-proven "bypasses" to this steric blockade:

  • The Cesium Effect: For alkylation (

    
    ).
    
  • Ligand Engineering: For arylation (Pd/Cu-catalysis).

  • The ADDP Switch: For Mitsunobu reactions.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your electrophile class to select the correct workflow.

G Start Target Electrophile Type Alkyl Alkyl Halide / Tosylate (sp3 Carbon) Start->Alkyl Aryl Aryl Halide / Triflate (sp2 Carbon) Start->Aryl Alcohol Primary/Secondary Alcohol (Dehydrative Coupling) Start->Alcohol Cesium PROTOCOL A: The Cesium Effect (Cs2CO3 / DMF) Alkyl->Cesium High Reactivity Buchwald PROTOCOL B: Buchwald-Hartwig (Bulky Phosphines) Aryl->Buchwald Metal Catalysis Mitsunobu PROTOCOL C: Modified Mitsunobu (ADDP / PBu3) Alcohol->Mitsunobu Inversion Req.

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway based on electrophile geometry.

Protocol A: The "Cesium Effect" (Alkylation)[1]

The Problem: Standard bases like Sodium Hydride (


) or Potassium Carbonate (

) form tight ion pairs with phenoxides. In sterically hindered phenols, this tight association further blocks the oxygen atom, rendering it nucleophilically inert.

The Solution: Use Cesium Carbonate (


) in a polar aprotic solvent (DMF or NMP).

Mechanism: Cesium has a large ionic radius (


) and low charge density. It creates a "naked" phenoxide anion because the bulky 

cation cannot form a tight coordination shell around the oxygen due to the steric bulk of the ortho groups. This leaves the oxygen's electrons exposed and highly reactive.

Step-by-Step Workflow:

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • 
      : 1.5 – 3.0 equiv (Must be finely ground/anhydrous)
      
    • Electrophile (Alkyl Halide): 1.2 – 1.5 equiv

    • Solvent: DMF (Anhydrous), 0.2 M concentration.

  • Procedure:

    • Charge a flame-dried flask with the hindered phenol and

      
      .
      
    • Add anhydrous DMF. Stir at Room Temperature (RT) for 30 mins. Note: You may see a color change (often yellow/orange) indicating phenoxide formation.

    • Add the alkyl halide dropwise.

    • Critical Step: Heat to 60–80°C . Unlike simple phenols, hindered phenols rarely react at RT.

    • Monitor via TLC. If conversion stalls, add TBAI (Tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Ion pairing is still too tight.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and raise temp to 100°C.
C-Alkylation (Para-product) Solvent is not polar enough.Ensure DMF is used.[1] Non-polar solvents favor C-alkylation (Kornblum rule).
Low Yield Moisture in

.
Flame-dry the base under vacuum before use.
Protocol B: Buchwald-Hartwig Arylation (C-O Coupling)

The Problem: Copper-mediated Ullmann coupling often requires harsh temperatures (


) that decompose sensitive substrates. Standard Pd-catalysis fails because the bulky phenol cannot coordinate to the Palladium center.

The Solution: Use Palladium catalysts with bulky, electron-rich biaryl phosphine ligands .

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: RockPhos or tBuXPhos . (Specifically designed for hindered substrates).

  • Base:

    
     (anhydrous).
    

Mechanism: The bulky ligand (e.g., RockPhos) facilitates the reductive elimination step, which is usually the rate-determining step for hindered ethers. The ligand creates a "pocket" that forces the aryl group and the bulky phenoxide together.

B Inputs Hindered Phenol + Aryl Halide CatCycle Pd(0) / RockPhos Oxidative Addition Inputs->CatCycle Coord Steric Crowding (Ligand facilitates Phenoxide binding) CatCycle->Coord RedElim Reductive Elimination (C-O Bond Formation) Coord->RedElim Rate Limiting Step Product Diaryl Ether RedElim->Product

Figure 2: The catalytic cycle emphasizing the role of bulky ligands in forcing reductive elimination.

Key Technical Insight: Avoid


 if your substrate has base-sensitive groups. Use 

in Toluene at 100°C.
Protocol C: The Modified Mitsunobu (ADDP/PBu3)

The Problem: The classic Mitsunobu reagents (DEAD/DIAD +


) fail for 2,6-disubstituted phenols.
  • Sterics:

    
     is too bulky to form the necessary alkoxyphosphonium intermediate with a hindered alcohol in the presence of a hindered phenol.
    
  • pKa: The betaine formed by DEAD is not basic enough to deprotonate some hindered phenols effectively if the pKa is borderline.

The Solution: Replace reagents with ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine).[2]

Why it works:

  • 
    :  Smaller cone angle than 
    
    
    
    , allowing it to penetrate the steric shield. It is also more nucleophilic.
  • ADDP: Forms a more basic betaine intermediate, driving the deprotonation of the phenol.

Protocol:

  • Dissolve Phenol (1.0 eq), Alcohol (1.0 eq), and

    
     (1.5 eq) in anhydrous DCM or Toluene.
    
  • Cool to 0°C.

  • Add ADDP (1.5 eq) solid in portions (or dissolved in minimal solvent).

  • Allow to warm to RT and stir for 24h.

  • Note:

    
     is malodorous; use bleach to quench glassware.
    
FAQ: Rapid Troubleshooting

Q: I am seeing significant C-alkylation (at the para position) instead of O-alkylation. Why? A: This is known as the ambident nucleophile problem. In polar protic solvents (like alcohols) or with small cations (


, 

), the solvent cages the oxygen, making the carbon ring more nucleophilic.
  • Fix: Switch to DMF (Polar Aprotic) and use Cesium . The "naked" oxygen becomes the harder, better nucleophile.

Q: Can I use Phase Transfer Catalysis (PTC) instead of anhydrous DMF? A: Yes. A biphasic system (Toluene/Water) with


  (10 mol%) and 50% NaOH can work. The bulky tetrabutylammonium cation pairs with the phenoxide and drags it into the organic layer, separated from the water, mimicking the "naked anion" effect.

Q: My Buchwald coupling yields are <10%. A: Check your inert atmosphere.


 is highly oxygen-sensitive. Also, ensure you are using RockPhos  or BrettPhos . Standard ligands like BINAP or dppf are usually ineffective for ortho-hindered phenols.
References
  • The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234.

  • Buchwald Ligands for Ethers: Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Modified Mitsunobu (ADDP): Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

  • C- vs O- Alkylation: Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions. Journal of the American Chemical Society, 85(8), 1148–1154.

Sources

Reference Data & Comparative Studies

Validation

Structural validation of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol via mass spectrometry (LC-MS)

A Comparative Technical Guide for Medicinal Chemistry Validation Executive Summary The Challenge: In early-stage drug discovery, the structural validation of halogenated intermediates like 4-Bromo-2-[(3,4-difluoroanilino...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Validation

Executive Summary

The Challenge: In early-stage drug discovery, the structural validation of halogenated intermediates like 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (CAS: 864422-19-5) presents a unique analytical bottleneck. The presence of multiple halogen atoms (Br, F2) creates complex isotopic envelopes and mass defects that can confound standard low-resolution mass spectrometry, particularly when distinguishing regioisomers or oxidative byproducts.

The Solution: This guide compares the industry-standard Nominal Mass Validation (LC-SQ) against the superior Exact Mass Structural Elucidation (LC-Q-TOF) . While Single Quadrupole (SQ) systems are sufficient for routine purity checks, this guide demonstrates why High-Resolution Mass Spectrometry (HRMS) is the non-negotiable standard for structural validation of this specific fluorinated-brominated scaffold.

Part 1: The Analytical Challenge

The molecule C₁₃H₁₀BrF₂NO contains three distinct analytical "handles" that dictate the validation strategy:

  • The Bromine Signature: The naturally occurring ¹:¹ ratio of ⁷⁹Br and ⁸¹Br isotopes creates a distinct "doublet" pattern separated by 2 Da. Any validation method must preserve and resolve this pattern.

  • The Fluorine Mass Defect: Fluorine (¹⁹F) is monoisotopic but has a significant negative mass defect. In low-resolution systems, the loss of HF or F₂ can be confused with water or ethyl losses if mass accuracy is >0.1 Da.

  • The Labile C-N Linker: The secondary amine linkage between the benzylic carbon and the aniline ring is the weakest point, leading to predictable in-source fragmentation that can be exploited for structural confirmation.

Part 2: Comparative Methodology

Method A: Nominal Mass Screening (LC-SQ)

The "Quick Check" Alternative

  • Technology: Single Quadrupole Mass Spectrometer (e.g., Agilent 6100, Waters QDa).

  • Mechanism: Unit resolution (0.7 FWHM). Separates ions by stability in a quadrupole field.

  • Verdict: Insufficient for Structural Validation.

    • Pros: High throughput, robust quantitation.

    • Cons: Cannot distinguish the target (MW ~314.1) from potential impurities like a dichloro-derivative (if Cl₂ were present from reagents) or oxidative ring closures which might have isobaric nominal masses.

Method B: High-Resolution Accurate Mass (LC-Q-TOF)

The "Gold Standard" Protocol

  • Technology: Quadrupole Time-of-Flight (e.g., Sciex X500, Agilent 6500).

  • Mechanism: Measures flight time to calculate mass with <5 ppm error.

  • Verdict: Required for Validation.

    • Pros: Resolves the specific elemental composition of C₁₃H₁₀BrF₂NO. Confirms the presence of Fluorine via accurate mass defect.

    • Cons: Higher data storage, requires lock-mass calibration.

Data Comparison Table
FeatureMethod A: Nominal Mass (SQ)Method B: Accurate Mass (Q-TOF)
Observed m/z (⁷⁹Br) 314.0313.9992 (Theoretical)
Mass Error ± 0.5 Da< 2.0 ppm
Isotope Fidelity Visual 1:1 ratio onlyExact abundance & mass spacing match
Fragment ID Ambiguous (e.g., Loss of 19 could be H₃O or F)Specific (Loss of 18.9984 is F)
Confidence Level Presumptive Definitive

Part 3: Experimental Protocol (HRMS Workflow)

This protocol is designed as a self-validating system. The observation of the specific bromine isotope pattern and the accurate mass fragments serves as internal confirmation of success.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible to prevent signal suppression in the source.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulates.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: The molecule is moderately lipophilic due to the Br/F atoms; expect elution >3 min.

MS Parameters (ESI Positive Mode)
  • Ionization: Electrospray Ionization (ESI+).[1][2]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to induce "In-Source" fragmentation for structural cues).

  • Mass Range: m/z 100 – 1000.

Part 4: Structural Elucidation & Fragmentation Logic

To validate the structure, you must identify the parent ion and the two primary "daughter" fragments resulting from the cleavage of the C-N bond.

Theoretical Fragmentation Pathway
  • Parent Ion [M+H]⁺:

    • The protonated molecule appears as a doublet at m/z 313.9992 (⁷⁹Br) and 315.9972 (⁸¹Br).

    • Validation Check: If the intensity ratio is not ~1:1, the bromine assignment is incorrect.

  • Primary Cleavage (Benzylic C-N Bond Rupture):

    • The weakest bond is the C-N amine linkage.

    • Fragment A (Phenol Side): Formation of a 4-bromo-2-hydroxybenzyl cation (often rearranging to a tropylium-like ion).

      • Formula: [C₇H₆BrO]⁺

      • Target m/z: 184.9602 (⁷⁹Br) / 186.9582 (⁸¹Br).

    • Fragment B (Aniline Side): Loss of the difluoroaniline moiety as a neutral, or protonation of the aniline side.

      • If the charge stays on the aniline: 3,4-difluoroaniline ion .

      • Formula: [C₆H₆F₂N]⁺

      • Target m/z: 130.0468 .

Visualizing the Fragmentation Workflow

MS_Validation_Flow Sample Sample: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol ESI ESI Source (Positive Mode) Protonation [M+H]+ Sample->ESI MS1 MS1 Spectrum Detection of Isotope Doublet (m/z 314.0 / 316.0) ESI->MS1 CID Collision Induced Dissociation (C-N Bond Cleavage) MS1->CID Isolation Validation STRUCTURAL CONFIRMATION 1. Parent Mass Match (<5ppm) 2. Br Isotope Pattern (1:1) 3. Fragment A/B Presence MS1->Validation Frag1 Fragment A: Bromobenzyl Cation [C7H6BrO]+ m/z ~185/187 (Doublet) CID->Frag1 Frag2 Fragment B: Difluoroaniline [C6H6F2N]+ m/z ~130 (Singlet) CID->Frag2 Frag1->Validation Frag2->Validation

Figure 1: LC-MS/MS Structural Validation Workflow. The diagram illustrates the progression from ionization to specific fragment detection required to confirm the presence of both the brominated core and the difluoro-aniline tail.

Part 5: Critical Validation Criteria (Acceptance Limits)

For a successful validation in a drug development context (aligned with ICH Q2(R1) principles), the following criteria must be met:

  • Mass Accuracy: The observed monoisotopic mass must be within 5 ppm of the theoretical mass (313.9992).

  • Isotopic Pattern: The relative abundance of the A+2 peak (⁸¹Br) must be 95-105% of the A peak (⁷⁹Br).

  • Fragment Confirmation: The MS/MS spectrum must show at least one characteristic fragment retaining the Bromine (doublet) and one retaining the Fluorines (singlet/mass defect check).

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation.Link

  • Holčapek, M., et al. (2012). Structural analysis of small molecules by mass spectrometry.[2][3] Mass Spectrometry Reviews. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9] University Science Books. (Standard reference for Br/Cl isotope patterns and benzyl fragmentation).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Comparative

Binding affinity comparison of mono-fluoro vs difluoro substituted anilines

The following guide is structured to serve as an authoritative technical resource for medicinal chemists and structural biologists. It moves beyond basic definitions to explore the causality of binding affinity changes d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for medicinal chemists and structural biologists. It moves beyond basic definitions to explore the causality of binding affinity changes driven by fluorination.[1][2]

Executive Summary

In medicinal chemistry, the transition from mono-fluoro to difluoro-substituted anilines is rarely a simple "potency boost."[1] It is a strategic tool to modulate pKa , lipophilicity (LogP) , and molecular electrostatic potential (MEP) .

  • Mono-fluoroanilines (2-F, 3-F, 4-F) typically serve to block metabolic soft spots (CYP450 oxidation) or fill small hydrophobic pockets with minimal electronic perturbation to the aniline nitrogen.

  • Difluoroanilines (2,4-diF, 3,4-diF, 2,6-diF) exert profound electronic effects, often lowering the aniline pKa by >1.5 log units. This drastically alters the hydrogen bond (HB) donor capability of the N-H group and can induce orthogonal multipolar interactions.

This guide compares these two classes based on thermodynamic binding signatures and provides protocols to validate their efficacy.

Mechanistic Analysis: The "Why" Behind the Affinity

To predict whether a mono- or difluoro-substitution will improve


, one must analyze three specific vectors:
A. Electronic Modulation (pKa and HB Acidity)

The aniline nitrogen often acts as a Hydrogen Bond Donor (HBD) to backbone carbonyls (e.g., in the kinase hinge region).

  • Mono-F Effect: The inductive withdrawal (-I) is moderate.[1][2] 4-F-aniline (

    
    ) is nearly identical to unsubstituted aniline (
    
    
    
    ) due to compensating resonance donation (+R).[1][2]
  • Difluoro Effect: The cumulative -I effect dominates.[1][2] 2,6-difluoroaniline drops the

    
     to 
    
    
    
    .
    • Result: The N-H bond becomes significantly more acidic (polarized).[1][2] If the binding pocket contains a strong HB Acceptor (e.g., Asp or Glu side chain), difluoro-substitution can increase affinity enthalpically (

      
      )  by strengthening this H-bond.
      
    • Risk:[1][2][3] If the aniline must be protonated to bind (salt bridge), difluoro-substitution will obliterate affinity.

B. Conformational Control[1][2]
  • Mono-F: Minimal steric impact (

    
     vs 
    
    
    
    ).[1][2]
  • Difluoro (specifically 2,6-diF): Forces the aniline nitrogen out of conjugation or locks the phenyl ring perpendicular to the N-substituent to relieve steric strain. This "pre-organization" reduces the entropic penalty (

    
    ) of binding if the protein pocket requires a twisted conformation.
    
C. Multipolar Interactions

Fluorine is not just a hydrophobic blob; it carries a distinct electrostatic patch.[1][2]

  • C-F...H-N interactions: Difluoro patterns create a focused negative electrostatic potential that can recruit specific backbone amides.[1][2]

  • Orthogonal Dipoles: In 3,4-difluoroaniline, the dipoles summate, creating a strong molecular dipole that can align with polar residues in the S1 pocket of proteases (e.g., Thrombin).

Comparative Data Analysis

The following table synthesizes Structure-Activity Relationship (SAR) data from Thrombin and EGFR kinase inhibitor studies, illustrating how fluorination patterns shift potency.

Table 1: Comparative SAR of Fluorinated Anilines in Protease/Kinase Targets

Substitution PatternApprox. pKa (Conj. Acid)Electronic CharacterBinding Affinity Trend (IC50 / Ki)Primary Mechanism of Action
Unsubstituted (H) 4.60BaselineReference (1.0x) Standard hydrophobic/H-bond interactions.[1][2]
4-Fluoro (Mono) 4.65Neutral~1.2x - 2.0x Potency Metabolic block (Para-oxidation); minimal electronic change.[1][2]
3-Fluoro (Mono) 3.50Weakly Deactivated~2.0x - 5.0x Potency Improved lipophilic contact; slight increase in N-H acidity.
3,4-Difluoro 2.0 - 2.5Deactivated~5.0x - 10x Potency "Goldilocks Zone": High N-H acidity strengthens H-bonds; strong dipole alignment.
2,6-Difluoro < 1.0Highly DeactivatedVariable (Binary) High Affinity if neutral donor is required; Loss of Affinity if steric clash occurs at ortho positions.[1][2]

Data Insight: In Thrombin inhibitors, replacing a non-fluorinated benzylamide with a 4-fluorobenzylamide improved


 from 419 nM to 80 nM (approx 5-fold).[1][2] However, moving to a 2,6-difluoro system in similar scaffolds often requires a wider pocket to accommodate the ortho-fluorines.

Visualization: The Fluorine Decision Pathway

The following diagram illustrates the decision logic for choosing between mono- and difluoro-substitutions based on the protein pocket environment.

FluorineOptimization Start Start: Aniline Scaffold Optimization CheckMetabolism Is Para-Metabolism a Liability? Start->CheckMetabolism MonoF Select 4-Fluoroaniline (Maintains pKa, blocks CYP) CheckMetabolism->MonoF Yes CheckHbond Does N-H act as H-Bond Donor? CheckMetabolism->CheckHbond No PocketAnalysis Analyze Binding Pocket Electrostatics CheckHbond->PocketAnalysis Yes (Critical Interaction) StrongAcceptor Pocket has Strong Acceptor (e.g., Asp/Glu C=O) PocketAnalysis->StrongAcceptor Hydrophobic Pocket is Hydrophobic/Narrow PocketAnalysis->Hydrophobic DiFluoro34 Select 3,4-Difluoroaniline (Increases N-H Acidity, High Dipole) StrongAcceptor->DiFluoro34 Maximize H-Bond OrthoClash Check Ortho-Sterics StrongAcceptor->OrthoClash If Pocket is Wide MonoF3 Select 3-Fluoroaniline (Lipophilic match, moderate acidity) Hydrophobic->MonoF3 Steric Fit DiFluoro26 Select 2,6-Difluoroaniline (Conformational Lock, Max Acidity) OrthoClash->DiFluoro26 No Clash

Figure 1: Decision matrix for selecting fluorination patterns based on metabolic stability, hydrogen bond requirements, and steric constraints.

Experimental Protocols

To validate the theoretical advantages of difluoro-substitution, you must measure the Thermodynamic Signature (ITC) and the pKa shift (NMR).

Protocol A: Thermodynamic Profiling via ITC

Isothermal Titration Calorimetry (ITC) is required to distinguish whether the affinity gain is Enthalpic (


, better H-bonds) or Entropic (

, desolvation/conformation).

Reagents:

  • Protein: >95% purity, dialyzed into experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand: Mono/Di-fluoro aniline derivative, dissolved in the exact final dialysis buffer of the protein (match DMSO % precisely, typically <2%).

Workflow:

  • Degassing: Degas both protein and ligand solutions for 10 minutes to prevent bubble formation.

  • Cell Loading: Load protein (20-50

    
    M) into the sample cell.[1][2]
    
  • Syringe Loading: Load ligand (200-500

    
    M, approx 10x protein concentration) into the injection syringe.
    
  • Titration: Perform 19 injections of 2

    
    L each at 180-second intervals (25°C).
    
  • Analysis: Fit data to a One-Site Binding model.

    • Success Criterion: A stoichiometric parameter (

      
      ) between 0.8 and 1.2.[1][2]
      
    • Interpretation: If Difluoro shows more negative

      
       than Mono-fluoro, the N-H acidity hypothesis is confirmed.[1]
      
Protocol B: pKa Determination via 19F-NMR

Standard potentiometric titration fails for low solubility anilines.[1][2] 19F-NMR Chemical Shift Perturbation is the superior method.[1][2]

Workflow:

  • Preparation: Dissolve fluoroaniline (50

    
    M) in a mixed buffer system (Citrate/Phosphate/Borate) to cover pH 2–10. Add 10% 
    
    
    
    .
  • Titration: Adjust pH in 0.5 unit increments using HCl/NaOH.

  • Measurement: Acquire 1H-decoupled 19F-NMR spectra at each pH point.

  • Plotting: Plot the change in chemical shift (

    
    ) vs. pH.[1][2]
    
  • Calculation: Fit to the Henderson-Hasselbalch equation:

    
    
    

Visualization: ITC Workflow & Data Interpretation

ITC_Workflow Prep Sample Prep (Match DMSO!) Titration Titration (19 x 2uL Injections) Prep->Titration RawData Raw Heat Rate (ucal/sec) Titration->RawData Integration Integrate Peaks (kcal/mol) RawData->Integration ResultH High Enthalpy (-dH) Stronger H-Bonds Integration->ResultH Steep Slope ResultS High Entropy (+dS) Hydrophobic/Desolvation Integration->ResultS Shallow Slope

Figure 2: Workflow for extracting thermodynamic parameters from fluorinated aniline binding events.

References

  • Müller, K., et al. (2007).[2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Olsen, J. A., et al. (2004).[2] "A Fluorine Scan of Thrombin Inhibitors to Map the Fluorophile/Amphiphile Character of the Active Site." Angewandte Chemie International Edition. Link

  • Gillis, E. P., et al. (2015).[2][4] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Salter, R. (2021).[1][2] "Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines." ChemPhysChem. Link

  • Klebe, G. (2015).[1][2] "Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry." Frontiers in Pharmacology. Link

Sources

Validation

Beyond the IC50: Ensuring Reproducibility for 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Executive Summary: The Phenolic Amine Paradox 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (hereafter referred to as BDF-MB ) represents a classic "Lipophilic Phenolic Amine" (LPA) chemotype. While often identified in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenolic Amine Paradox

4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol (hereafter referred to as BDF-MB ) represents a classic "Lipophilic Phenolic Amine" (LPA) chemotype. While often identified in high-throughput screens as a potent inhibitor of oxidoreductases, phosphatases (e.g., PTP1B), or kinases, its utility is frequently compromised by assay interference rather than lack of intrinsic potency.

This guide moves beyond simple IC50 reporting to address the reproducibility crisis associated with BDF-MB. We compare it against standard alternatives and provide a self-validating protocol to distinguish true inhibition from artifacts caused by redox cycling, aggregation, and pH-dependent solubility.

Comparative Analysis: BDF-MB vs. Alternatives

To understand where BDF-MB fails, we must compare it to a Stable Isostere (structurally similar but chemically inert) and a Clinical Standard (the gold standard for the target class).

Table 1: Physicochemical & Assay Performance Profile
FeatureBDF-MB (The Product) Alternative A: The Stable Isostere (e.g., Benzoxazole derivative)Alternative B: Clinical Standard (e.g., Sunitinib/Staurosporine)
Core Chemotype Phenolic Secondary AmineBenzoxazole / AmideIndolinone / Alkaloid
Primary Failure Mode Redox Cycling (H₂O₂ generation)Low Potency (Rigid scaffold)Off-target Toxicity
Solubility (pH 7.4) Poor (LogP ~4.2); Aggregation riskModerate (LogP ~2.[1]5)High (Salt forms available)
Oxidation Potential High (Phenol

Quinone)
NegligibleLow
Assay Requirement Requires Catalase & Triton X-100 Standard BufferStandard Buffer
Reproducibility Score ⭐⭐ (Requires strict protocol)⭐⭐⭐⭐⭐ (Highly robust)⭐⭐⭐⭐ (Reliable)
Deep Dive: The Mechanism of Failure

1. The Redox Trap (False Positives): BDF-MB contains a phenol ring coupled to a secondary amine. In aerobic buffers, this motif can undergo auto-oxidation to form reactive quinone methides and superoxide radicals. These species oxidize cysteine residues in the enzyme active site (common in PTPs and Kinases), leading to irreversible, non-specific inhibition that mimics high potency.

2. The Aggregation Artifact: The bromine and difluoro-phenyl groups act as "grease balls," driving the LogP above 4.0. Without detergent, BDF-MB forms colloidal aggregates at concentrations >10 µM, which sequester the enzyme, leading to false IC50 values.

Visualizing the Interference Pathways

The following diagram illustrates the specific pathways where BDF-MB can cause assay artifacts compared to a true binding event.

AssayInterference cluster_artifact Assay Interference Zone BDF BDF-MB (Compound) Quinone Quinone/Radical Species BDF->Quinone Auto-oxidation (pH > 7.0) Enzyme_Bound Ligand-Enzyme Complex (True Inhibition) BDF->Enzyme_Bound Specific Binding (Desired) O2 Dissolved O2 O2->Quinone H2O2 H2O2 (Peroxide) Quinone->H2O2 Redox Cycling Enzyme_Ox Oxidized Enzyme (Inactive - Artifact) Quinone->Enzyme_Ox Covalent Adduct H2O2->Enzyme_Ox Cysteine Oxidation Enzyme Target Enzyme (Active)

Figure 1: Mechanism of False Positive Inhibition. BDF-MB can inhibit enzymes via specific binding (Green path) or non-specific redox artifacts (Red/Orange path).

Optimized Experimental Protocol

To ensure data generated with BDF-MB is publishable, you must use a Self-Validating Protocol . This workflow forces the compound to prove it is acting via specific binding.

Reagents Required
  • Stock Solvent: Anhydrous DMSO (stored under Nitrogen).

  • Assay Buffer: HEPES or Tris (pH 7.4). Avoid Phosphate if studying kinases (can precipitate cationic forms).

  • Additives:

    • Triton X-100 (0.01%): Prevents aggregation.

    • Catalase (100 U/mL): Scavenges H₂O₂ (eliminates redox artifacts).

    • DTT (1 mM): Maintains enzyme cysteines (use fresh; oxidized DTT promotes artifacts).

Step-by-Step Workflow
  • Preparation of Stock (Critical):

    • Dissolve BDF-MB to 10 mM in 100% DMSO.

    • Visual Check: Solution must be clear. If yellowing occurs over days, oxidation has started. Discard.

  • The "Intermediate Dilution" Step:

    • Do NOT dilute directly from 100% DMSO into the assay well.

    • Create a 10x Intermediate plate in buffer containing 0.1% Triton X-100 .

    • Why? This pre-disperses the lipophilic compound preventing "crashing out" when added to the enzyme.

  • The Validation Controls (The "Twin-Well" Strategy): Run the assay in two parallel conditions:

    • Condition A (Standard): Enzyme + Substrate + BDF-MB.

    • Condition B (Redox Check): Enzyme + Substrate + BDF-MB + Catalase (100 U/mL) .

    • Interpretation:

      • If IC50 is identical in A and B

        
        True Inhibitor .
        
      • If IC50 shifts > 5-fold in B

        
        Redox Artifact  (Discard data).
        
Workflow Diagram

Protocol Start Start: 10mM BDF-MB in DMSO Step1 Step 1: Intermediate Dilution (Buffer + 0.1% Triton X-100) Start->Step1 Step2 Step 2: Split Conditions Step1->Step2 CondA Condition A: Standard Assay Step2->CondA CondB Condition B: + Catalase (100 U/mL) Step2->CondB Readout Measure Activity (Fluorescence/Absorbance) CondA->Readout CondB->Readout Decision Compare IC50 Values Readout->Decision Result1 Valid Data: IC50(A) ≈ IC50(B) Decision->Result1 No Shift Result2 Artifact: IC50(A) << IC50(B) Decision->Result2 Shift > 5x

Figure 2: The "Twin-Well" validation workflow to confirm specific inhibition.

Supporting Data: What to Expect

When comparing BDF-MB to a stable alternative (e.g., a Benzoxazole analog), typical results in a biochemical assay (e.g., PTP1B inhibition) will look like this:

ConditionBDF-MB IC50 (µM)Stable Alternative IC50 (µM)Interpretation
Standard Buffer 0.5 µM2.5 µMBDF-MB appears 5x more potent.
+ 0.01% Triton 1.2 µM2.5 µMBDF-MB was aggregating; potency drops.
+ Catalase 4.5 µM 2.6 µMTrue Potency Revealed.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Habig, M., et al. (2009). Efficient elimination of non-stoichiometric enzyme inhibitors from HTS hit lists. Assay and Drug Development Technologies. Link

  • Sigma-Aldrich. 4-Bromo-2-[(3,4-difluoroanilino)methyl]phenol Product Information & Safety Data. Link

  • PubChem. Compound Summary for CID 5015956: 4-Bromo-2-{[(3,4-difluorophenyl)amino]methyl}phenol. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Comparative

Evaluation of Cytotoxicity Against Non-Target Cell Lines: The MTT Assay

Executive Summary In drug development, efficacy is meaningless without safety. The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) remains the "workhorse" for preliminary cytotoxicity screening d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, efficacy is meaningless without safety. The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) remains the "workhorse" for preliminary cytotoxicity screening due to its low cost and established regulatory history. However, when evaluating non-target cell lines (e.g., normal fibroblasts, hepatocytes, or renal cells) to establish a safety profile, the assay's limitations—specifically its insolubility and metabolic dependency—can introduce significant artifacts.

This guide objectively compares the standard MTT protocol against next-generation tetrazolium salts (WST-8) and metabolic alternatives (ATP), providing a rigorous, self-validating protocol designed to minimize false positives in safety profiling.

Part 1: The Bio-Chemo-Physical Basis

To interpret cytotoxicity data accurately, one must understand that MTT does not measure "death" directly; it measures metabolic competence.

Mechanism of Action

The MTT reagent is a positively charged, yellow tetrazolium salt that penetrates viable eukaryotic cells.[1][2] Inside the cell, NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, though historically attributed solely to mitochondria) reduce the tetrazolium ring.[1] This reduction cleaves the ring, yielding Formazan , an insoluble purple crystal.[2][3]

Crucial Causality: The amount of formazan produced is proportional to the number of metabolically active cells only if metabolic rates remain constant. Cytostatic drugs that slow metabolism without killing cells immediately can yield lower absorbance, mimicking cytotoxicity.

Diagram 1: MTT Reaction & Signal Pathway

MTT_Mechanism MTT MTT Reagent (Yellow, Soluble) Cell Viable Cell (Non-Target) MTT->Cell Permeates Membrane Enzymes NAD(P)H Oxidoreductases Cell->Enzymes Metabolic Uptake Formazan Formazan Crystals (Purple, Insoluble) Enzymes->Formazan Reduction Solubilization Solubilization Step (DMSO/SDS) Formazan->Solubilization Crystal Dissolution Readout Optical Density (570 nm) Solubilization->Readout Quantification

Caption: The conversion of soluble MTT to insoluble formazan relies on metabolic flux.[1][3][4] Note the critical "Solubilization" bottleneck unique to MTT.

Part 2: Comparative Performance Analysis

While MTT is the industry standard, it is not always the superior choice for non-target screening, where sensitivity to subtle toxicity is required.

Table 1: MTT vs. Alternative Chemistries
FeatureMTT (Standard) WST-8 (CCK-8) Resazurin (Alamar Blue) ATP Luminescence
Readout Absorbance (Colorimetric)Absorbance (Colorimetric)FluorescenceLuminescence
Solubility Insoluble (Requires DMSO)Water-SolubleWater-SolubleN/A (Lysis required)
Sensitivity Moderate (~1,000 cells/well)High (~100 cells/well)Very High (~50 cells/well)Ultra High (<10 cells/well)
Toxicity to Cells Toxic (Endpoint only)Low (Real-time possible)Low (Real-time possible)Destructive (Lysis)
Interference High (Reductants, Serum)LowHigh (Fluorescence quenchers)Low
Cost per Well $ (Lowest)



Best Use Case Routine high-throughput screeningTime-course experimentsLow cell number samplesHigh-sensitivity validation

Expert Insight: For non-target cell lines (which often grow slower than tumor lines), WST-8 is technically superior because it eliminates the solubilization step, reducing pipetting errors that can mask subtle safety signals. However, MTT remains the cost-effective standard for initial broad-spectrum toxicity profiling.

Part 3: Strategic Protocol for Non-Target Screening

This protocol is engineered for reproducibility and Selectivity Index (SI) calculation. It assumes the use of a non-target line (e.g., HEK293, BJ Fibroblasts, or primary hepatocytes).

The "Self-Validating" Workflow

To ensure data integrity, every plate must contain:

  • Blank (B): Media only (no cells).

  • Vehicle Control (VC): Cells + Solvent (e.g., 0.1% DMSO).

  • Positive Control (PC): Cells + Known Cytotoxic Agent (e.g., Triton X-100).

Step-by-Step Methodology
1. Optimization of Seeding Density (Day 0)

Rationale: Non-target cells often exhibit contact inhibition. If cells reach 100% confluence during the assay, metabolism slows, causing a false "toxic" reading.

  • Action: Seed non-target cells (e.g., fibroblasts) at 5,000–10,000 cells/well in 100 µL media.

  • Validation: Ensure cells are in the log phase of growth (approx. 70% confluence) at the time of MTT addition.

2. Compound Treatment (Day 1)
  • Remove old media carefully.[1][2]

  • Add 100 µL of fresh media containing the test compound at graded concentrations (e.g., 0.1 to 100 µM).

  • Critical Step: Include a "solvent-only" control. If your drug is dissolved in DMSO, the control wells must contain the same % of DMSO (final concentration <0.5%).

3. The MTT Pulse (Day 3 / Endpoint)
  • Prepare MTT stock (5 mg/mL in PBS).[2] Filter sterilize (0.22 µm).

  • Add 10 µL of MTT stock to each well (Final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

  • Observation: Check under a microscope.[1] You should see purple crystals inside the cells.[1]

4. Solubilization (The "Edge Effect" Killer)
  • Method A (Standard): Aspirate media (risk of crystal loss) and add 100 µL DMSO.

  • Method B (Preferred for Accuracy): Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) directly to the well. Incubate overnight.

    • Why? This avoids aspiration, preventing the accidental removal of floating formazan crystals in dying cells.

5. Data Acquisition & Analysis
  • Measure Absorbance at 570 nm (Signal).

  • Measure Reference Wavelength at 630 nm (Background noise from plastic/debris).

  • Calculate

    
    .
    
Diagram 2: Experimental Workflow & Decision Logic

Protocol_Workflow Start Start: Seed Non-Target Cells (5-10k/well) Treat Treatment (24-72h) + Vehicle Controls Start->Treat MTT_Add Add MTT Reagent (3-4h Incubation) Treat->MTT_Add Check Crystals Visible? MTT_Add->Check Check->MTT_Add No (Incubate longer) Solubilize Add Solubilization Buffer (DMSO or SDS-HCl) Check->Solubilize Yes Read Read OD 570nm - 630nm Solubilize->Read Calc Calculate Selectivity Index (SI) IC50 Normal / IC50 Tumor Read->Calc

Caption: Standardized workflow emphasizing the visual check for crystals and the calculation of the Selectivity Index.

Part 4: Data Interpretation & Troubleshooting

Calculating the Selectivity Index (SI)

The ultimate goal of non-target screening is to establish the therapeutic window.



  • SI < 1: The compound is more toxic to normal cells than cancer cells (Failed candidate).

  • SI > 3: Generally considered a promising safety profile for early-stage hits [6].

Troubleshooting Common Artifacts
  • False Positives (High Background):

    • Cause: Polyphenols or antioxidants in the drug can reduce MTT directly without cells.

    • Fix: Incubate the drug + MTT in a cell-free well. If it turns purple, the assay is invalid; switch to ATP assay.

  • Edge Effects (Smiling/Frowning Plots):

    • Cause: Evaporation in outer wells concentrates the media/drug.

    • Fix: Fill perimeter wells with PBS and only use the inner 60 wells for data.

References

  • Mosmann, T. (1983).[5][6][7][8][9] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[5][7][9] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice? Promega PubHub. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • Indrayanto, G., et al. (2021).[10] Selectivity Index (SI): Significance and symbolism.[11] Profiles of Drug Substances, Excipients and Related Methodology, 46, 1-48. Link

Sources

Validation

Comparative analysis of bromine vs chlorine substitution at the para-position

Executive Summary In medicinal chemistry and organic synthesis, the choice between a chlorine (Cl) and bromine (Br) substituent at the para-position of an aromatic ring is rarely arbitrary. While often treated as interch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the choice between a chlorine (Cl) and bromine (Br) substituent at the para-position of an aromatic ring is rarely arbitrary. While often treated as interchangeable bioisosteres due to similar electronic Hammett constants (


), their divergence in steric bulk, lipophilicity, and bond dissociation energy (BDE) dictates their functional utility.

This guide provides a technical analysis of these two halogens, focusing on ligand-target binding efficiency , metabolic stability , and synthetic cross-coupling reactivity .

Physicochemical Profile: The Data Landscape

To understand the functional differences, we must first quantify the atomic distinctions. The following table synthesizes key physicochemical parameters essential for rational design.

Parameterp-Chlorine (Ar-Cl)p-Bromine (Ar-Br)Impact on Application
Van der Waals Radius 1.75 Å1.85 ÅBr induces greater steric clash but fills hydrophobic pockets more effectively.
Bond Length (C-X) ~1.73 Å~1.89 ÅBr extends further into the binding site.
Bond Dissociation Energy ~96 kcal/mol~81 kcal/molCl is chemically inert; Br is a reactive handle for cross-coupling.
Lipophilicity (

value)
0.710.86Br increases logP more significantly, improving membrane permeability but risking solubility.
Electronegativity (Pauling) 3.162.96Cl is a stronger electron-withdrawing group (EWG) by induction.

-Hole Magnitude
ModerateHighBr is a superior halogen bond donor (Lewis acid) to backbone carbonyls.

Pharmacological Implications[1]

The "Sigma Hole" and Halogen Bonding

A critical differentiator in potency is the halogen bond (XB) . Unlike fluorine, heavier halogens exhibit a region of positive electrostatic potential on their distal tip, known as the "


-hole."[1][2][3]
  • Mechanism: The

    
    -hole interacts with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein.
    
  • Comparison: Bromine exhibits a significantly larger and more positive

    
    -hole than chlorine due to its higher polarizability and lower electronegativity.
    
  • Outcome: If a binding pocket contains a Lewis base donor at the para-depth, Ar-Br often yields 5–10x higher potency than Ar-Cl due to enthalpy gains from this specific interaction [1].

Metabolic Blocking (Metabolic Soft Spots)

Both halogens effectively block Cytochrome P450-mediated oxidation at the para-position (a common metabolic soft spot).

  • Chlorine: Often preferred when maintaining a lower molecular weight (MW) and Ligand Efficiency (LE) is prioritized. It blocks metabolism without adding excessive lipophilicity.

  • Bromine: Blocks metabolism equally well but adds significant lipophilicity (

    
     logP units vs Cl). This can lead to higher non-specific binding or clearance issues if the molecule is already greasy.
    
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting between Cl and Br during Lead Optimization.

MedChemDecision Start Lead Optimization: Para-Substitution Metab Is Para-H a Metabolic Soft Spot? Start->Metab Pocket Hydrophobic Pocket Availability? Metab->Pocket Yes (Block it) XBond Donor (C=O/N) within Halogen Bond Distance? Pocket->XBond Large/Deep UseCl Select CHLORINE: - Lower MW/LogP - Good Metabolic Block - Higher Ligand Efficiency Pocket->UseCl Small/Tight XBond->UseCl No (Avoid Steric Penalty) UseBr Select BROMINE: - Maximize Potency - Fill Hydrophobic Void - Strong Halogen Bond XBond->UseBr Yes (Target Sigma Hole)

Figure 1: Strategic decision tree for bioisosteric replacement of H with Cl or Br.

Synthetic Utility: Cross-Coupling Reactivity[5][6][7][8]

While Cl and Br may be bioisosteres in the final drug, they are vastly different reagents in the flask. The C-X bond strength dictates their utility in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Oxidative Addition (The Rate-Determining Step)

The oxidative addition of the Pd(0) species into the Ar-X bond is typically the rate-determining step (RDS) for aryl chlorides.

  • Aryl Bromides: Weak C-Br bond (~81 kcal/mol) allows rapid oxidative addition with standard catalysts (e.g., Pd(PPh3)4).

  • Aryl Chlorides: Strong C-Cl bond (~96 kcal/mol) renders them inert to standard conditions. They require electron-rich, bulky ligands (e.g., SPhos, XPhos, substituted NHCs) to facilitate the insertion of Palladium [2].

Mechanism Visualization

The diagram below highlights the kinetic bottleneck faced by aryl chlorides.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst Complex_Br Ar-Pd(II)-Br (Oxidative Addition) Pd0->Complex_Br FAST (Low Ea) Complex_Cl Ar-Pd(II)-Cl (Oxidative Addition) Pd0->Complex_Cl SLOW / RDS (High Ea) Note Ar-Cl requires specialized ligands (e.g., Buchwald Ligands) to lower activation energy Complex_Cl->Note

Figure 2: Kinetic comparison of oxidative addition. Ar-Cl represents a significant energy barrier compared to Ar-Br.

Experimental Protocol: Comparative Suzuki Coupling

This protocol validates the reactivity difference. It describes a "competition" assay or parallel synthesis setup to demonstrate the superior reactivity of Bromine under standard conditions.

Objective: Couple 4-halo-toluene with Phenylboronic acid. Reaction: 4-X-Toluene + Ph-B(OH)2 -> 4-Methylbiphenyl

Reagents & Setup[5][6]
  • Substrate A: 4-Chlorotoluene (1.0 eq)

  • Substrate B: 4-Bromotoluene (1.0 eq)

  • Nucleophile: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for robustness, but not hyper-active enough to mask the Cl/Br difference.

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: Charge two separate microwave vials (or round-bottom flasks) with the respective aryl halide (1.0 mmol).

  • Solvation: Add Phenylboronic acid (183 mg, 1.5 mmol), K2CO3 (276 mg, 2.0 mmol), and Pd(dppf)Cl2 (25 mg, 0.03 mmol) to both vials.

  • Inerting (Crucial): Cap vials and purge with Argon/Nitrogen for 5 minutes. Add degassed solvent (5 mL) via syringe.

    • Why? Oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.[4]

  • Reaction: Heat both vessels to 80°C for 2 hours.

  • Analysis: Take a 50 µL aliquot from each reaction, filter through a silica plug, and analyze via HPLC or GC-MS.

Expected Results (Self-Validation)
  • Vial B (Bromide): >95% conversion to 4-methylbiphenyl. The solution will likely turn black (precipitated Pd black), indicating cycle turnover completion.

  • Vial A (Chloride): <10% conversion (mostly starting material recovered). The catalyst system selected (Pd(dppf)) is generally insufficient to activate unactivated aryl chlorides at 80°C without specialized phosphines like SPhos [3].

Decision Matrix: When to Use Which?

ScenarioRecommended HalogenRationale
Early SAR / Screening Bromine Easier to synthesize analogues via cross-coupling; provides clearer potency signal if halogen bonding is relevant.
Late Lead Opt (DMPK) Chlorine Reduces lipophilicity (logP) and molecular weight while maintaining metabolic blockade.
Crystal Engineering Bromine Stronger directional interactions (

-hole) help stabilize specific crystal polymorphs.
Cost of Goods (Scale-up) Chlorine Aryl chlorides are significantly cheaper raw materials, provided the chemistry works (requires catalyst cost analysis).

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological systems: structural insights. Protein Science, 22(2), 139-152.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides.[5][6] Accounts of Chemical Research, 41(11), 1461-1473.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Comparative

Comparative Guide: Validation of Purity for Halogenated Scaffolds (C13H10BrF2NO)

Executive Summary & Core Directive In drug development, "purity" is often conflated with "chromatographic homogeneity." However, for a halogenated small molecule like C13H10BrF2NO (MW: ~314.13 g/mol ), relying solely on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development, "purity" is often conflated with "chromatographic homogeneity." However, for a halogenated small molecule like C13H10BrF2NO (MW: ~314.13 g/mol ), relying solely on HPLC is a critical risk. HPLC detects only what absorbs UV/Vis light or ionizes in MS; it is blind to inorganic salts, trapped solvents, and moisture.

Elemental Analysis (EA) remains the only method that validates the bulk material state—confirming stoichiometry and detecting non-chromophoric contaminants. This guide compares EA against HPLC and qNMR, specifically addressing the technical challenges posed by Bromine and Fluorine atoms in the scaffold.

Theoretical Composition: The Benchmark

Before validation, the theoretical mass percentages must be established as the immutable reference point.

Target Molecule: C13H10BrF2NO Molecular Weight: 314.13 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptable Range (±0.4%)
Carbon (C) 1312.011156.1449.71% 49.31 – 50.11%
Hydrogen (H) 101.00810.083.21% 2.81 – 3.61%
Nitrogen (N) 114.00714.014.46% 4.06 – 4.86%
Bromine (Br) 179.90479.9025.44% 25.04 – 25.84%
Fluorine (F) 218.99838.0012.10% 11.70 – 12.50%
Oxygen (O) 115.99916.005.09% Calculated by difference

Scientific Note: The ±0.4% limit is the standard for J. Med. Chem. and J. Org. Chem. A deviation >0.4% typically indicates trapped solvent (e.g., dichloromethane) or inorganic salt formation (e.g., HBr salts).

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

This section objectively evaluates why EA is indispensable for C13H10BrF2NO, despite the availability of modern spectroscopic techniques.

Method A: Elemental Analysis (The Bulk Validator)
  • Principle: Total combustion of the sample. C, H, N are converted to CO2, H2O, and N2/NOx. Halogens require specific capture or titration.

  • Pros:

    • Absolute Purity: Detects "invisible" impurities like water, silica, or inorganic salts (e.g., NaBr from synthesis).

    • Stoichiometry Proof: Confirms the compound is not a hydrate or salt form (e.g., HCl salt).

  • Cons:

    • Destructive: Requires ~2-5 mg of sample.

    • Fluorine Interference: F forms HF, which etches quartz combustion tubes, requiring specific additives (WO3).

  • Verdict: Mandatory for final compound registration and reference standard characterization.

Method B: HPLC-UV/MS (The Separation Tool)
  • Principle: Separation based on polarity; detection based on UV absorption.

  • Pros: Highly sensitive; separates organic impurities.

  • Cons:

    • Response Factor Bias: Impurities with low extinction coefficients are underestimated.

    • Blind Spots: Completely misses moisture, inorganic salts, and residual solvents.

  • Verdict: Excellent for monitoring reactions, but insufficient for establishing absolute purity.

Method C: qNMR (The Structural Quantifier)
  • Principle: Integration of proton signals against an internal standard (e.g., Maleic acid).

  • Pros: Non-destructive; provides structural confirmation.

  • Cons:

    • Solubility Limits: C13H10BrF2NO may require specific deuterated solvents (DMSO-d6) to prevent aggregation.

    • Relaxation Times: Requires long T1 relaxation delays (D1 > 30s) for accuracy, making it slow.

  • Verdict: A strong alternative to EA, but often less precise (±1-2%) without rigorous optimization.

Experimental Protocol: Handling Halogenated Compounds

Analyzing C13H10BrF2NO requires a modified protocol. Standard CHN analysis often fails because Fluorine attacks the silica combustion tube, and Bromine can form volatile interhalogens.

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental flow for validating this specific molecule.

PurityValidation Sample Crude C13H10BrF2NO HPLC HPLC-UV Purity (>98% Area) Sample->HPLC Drying Vacuum Dry (50°C, 12h, <1 mbar) EA_Prep EA Sample Prep Add V2O5/WO3 Additive Drying->EA_Prep Decision Is HPLC > 98%? HPLC->Decision Decision->Sample No (Re-purify) Decision->Drying Yes Combustion Combustion (950°C) O2 Enriched EA_Prep->Combustion Result_Pass Pass: Values ±0.4% (Valid Reference Std) Combustion->Result_Pass Match Theory Result_Fail Fail: Values >0.4% (Check Solvents/Salts) Combustion->Result_Fail Mismatch

Caption: Workflow for validating halogenated scaffolds. Note the critical drying step and the requirement for combustion additives (WO3) to handle Fluorine.

Step-by-Step Methodology
Step 1: Sample Preparation (Critical)
  • Drying: Halogenated compounds often trap solvents in the crystal lattice. Dry the sample at 40–50°C under high vacuum (<1 mbar) for 12 hours.

  • Homogenization: Grind crystals into a fine powder to ensure uniform combustion.

Step 2: Combustion Analysis (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Additive Strategy (The "Secret Sauce"):

    • Because the molecule contains Fluorine (F) , you must add ~10 mg of Tungsten Oxide (WO3) or Vanadium Pentoxide (V2O5) to the sample tin capsule.

    • Reasoning: Fluorine forms HF during combustion, which etches the quartz tube and causes low Carbon readings. WO3 acts as a scavenger, binding Fluorine and preventing tube damage.

  • Temperature: High-temperature combustion (950–1000°C) with Oxygen injection.

Step 3: Halogen Determination (Br, F)

Standard CHN detectors do not quantify Halogens. Two options exist:

  • Schöniger Flask Combustion: Burn sample in oxygen-filled flask. Absorb gases in NaOH.

    • Bromine: Titrate with AgNO3 (potentiometric endpoint).

    • Fluorine: Use Ion Selective Electrode (ISE) or Ion Chromatography (IC) on the absorption solution.

  • Modern Multi-Element Mode: Some analyzers (e.g., Elementar) have specific halogen modules. Ensure the "Halogen Trap" is active to prevent interference with N2 detection.

Data Interpretation: The "Trap" of False Purity

The following table demonstrates a common scenario in drug development where HPLC gives a "False Pass" that EA catches.

Scenario: A batch of C13H10BrF2NO was isolated from Dichloromethane (DCM).

Metric"Pure" Batch (Ideal)"Contaminated" Batch (Reality)Interpretation
HPLC Purity 99.8%99.8% HPLC is blind to DCM solvent.
Carbon (C) 49.71%48.10% Lower C% due to heavy DCM (CH2Cl2) weight.
Hydrogen (H) 3.21%3.15%Minimal change.
Nitrogen (N) 4.46%4.10%Diluted by solvent mass.
Result PASS FAIL (>0.4% deviation) EA reveals ~3% residual solvent.

Analysis of Failure: The "Contaminated" batch looks perfect on HPLC. However, the EA Carbon value is off by >1.5%. This indicates the presence of non-combustible or low-carbon impurities (likely trapped inorganic salts or heavy halogenated solvents). Without EA, this error would propagate into biological assays, leading to incorrect IC50 values.

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (Discussion on the ±0.4% threshold). [Link]

  • Mestrelab Research. What is qNMR and why is it important? (Comparison of qNMR vs EA). [Link]

  • Innovatech Labs. PFAS Detection Made Simple: Using Total Fluorine Analysis. (Methodology for combusting Fluorine compounds).[1][2] [Link]

  • Talanta. Determination of bromine in organic compounds by HPLC. (Alternative halogen determination methods). [Link]

Sources

Validation

Benchmarking Novel Antimicrobials: A Comparative Guide Using Phenolic Standards

Introduction: The Necessity of Benchmarking In the development of novel antimicrobial agents, particularly those derived from natural sources or synthetic phenolic scaffolds, "efficacy" is a relative term. A Minimum Inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Necessity of Benchmarking

In the development of novel antimicrobial agents, particularly those derived from natural sources or synthetic phenolic scaffolds, "efficacy" is a relative term. A Minimum Inhibitory Concentration (MIC) of 500 µg/mL is meaningless in isolation. To publish rigorous data, you must benchmark your compound against well-characterized phenolic inhibitors .

Phenolic compounds (e.g., Thymol, Carvacrol, Gallic Acid) present unique challenges: they are hydrophobic, prone to oxidation, and often colored, interfering with standard optical density (OD) readings. This guide outlines a self-validating workflow to objectively compare your novel candidate against these "Gold Standards."

Mechanism of Action: The Phenolic Paradigm

To select the right comparator, you must understand the mechanism. Most phenolics act via membrane disruption or metal chelation .

PhenolicMechanism Phenolic Phenolic Compound (Hydrophobic) Membrane Bacterial Membrane (Lipid Bilayer) Phenolic->Membrane Partitions into Chelation Chelation of Divalent Cations (Mg2+) Phenolic->Chelation Binds Ions Disruption Membrane Expansion & Fluidity Change Membrane->Disruption Destabilizes Leakage Leakage of K+ Ions & ATP Disruption->Leakage Pore Formation Death Cell Death (Bactericidal) Leakage->Death Chelation->Membrane Weakens LPS (Gram-)

Figure 1: Dual mechanism of phenolic antimicrobials targeting membrane integrity and ion stability.

The "Gold Standard" Comparator Panel

Do not choose comparators randomly. Select a standard based on your compound's predicted mode of action.

Table 1: Recommended Phenolic Benchmarks & Expected MIC Ranges

Note: These values serve as internal validation. If your controls fall outside these ranges, your assay conditions (pH, inoculum, or solvent) are likely flawed.

Standard CompoundPrimary MechanismTarget OrganismExpected MIC Range (µg/mL)Notes
Thymol Membrane DisruptionE. coli (Gram -)125 – 500High volatility; seal plates immediately.
Carvacrol Membrane DisruptionS. aureus (Gram +)100 – 400Isomer of Thymol; often slightly more potent.
Gallic Acid Membrane Permeabilization / ChelationP. aeruginosa1000 – 4000pH dependent; activity drops at neutral pH.
EGCG Cell Wall / Fatty Acid SynthesisS. aureus50 – 200Unstable; prepare fresh immediately before use.

Experimental Protocol: Validated Broth Microdilution

Standard: Adapted from CLSI M07-A10 [1]. Challenge: Phenolics often precipitate or color the broth, making visual MIC determination impossible. Solution: The Resazurin (Alamar Blue) Kinetic Assay .

Step-by-Step Methodology
Phase A: Preparation
  • Solvent Control: Dissolve phenolics in DMSO.

    • Critical: Final DMSO concentration in the well must be < 1% (v/v) . Higher levels permeabilize membranes, creating false positives.

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 to achieve a final assay concentration of 
    
    
    
    CFU/mL.
Phase B: The Microdilution Workflow
  • Dispense: Add 100 µL Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Dilute: Perform 2-fold serial dilutions of your Test Compound and the Comparator (e.g., Thymol).

  • Inoculate: Add 100 µL of bacterial suspension to columns 1-11. Column 12 is the Sterility Control.

  • Incubate: 18–24 hours at 37°C.

Phase C: The Resazurin Validation (The "Truth" Step)

Visual turbidity is unreliable for phenolics. Use metabolic activity as the proxy.[1]

  • Prepare 0.015% Resazurin solution (sterile filtered).

  • Add 30 µL to each well after incubation.

  • Incubate for 1–2 hours.

    • Blue (Resazurin): No growth (Inhibition).[2]

    • Pink (Resorufin): Active growth (Metabolism).

ResazurinWorkflow Prep 1. Plate Setup (Compound + Bacteria) Incubate 2. Incubation (24h @ 37°C) Prep->Incubate AddDye 3. Add Resazurin (Blue Dye) Incubate->AddDye Wait 4. Wait 1-2 Hours AddDye->Wait ResultBlue Remains BLUE (No Metabolism = MIC) Wait->ResultBlue Bacteria Dead/Inhibited ResultPink Turns PINK (Reduction = Growth) Wait->ResultPink Bacteria Alive

Figure 2: Resazurin colorimetric workflow for determining MIC in the presence of interfering compounds.

Data Analysis & Reporting

To publish, do not just list the MIC. Calculate the Relative Potency Index (RPI) . This normalizes your data against the benchmark, accounting for biological variability between replicates.

Calculation


  • RPI > 1: Your compound is more potent than the standard.

  • RPI = 1: Equivalent potency.

  • RPI < 1: Less potent.

Example Reporting Table:

Compound MIC (µg/mL) RPI (vs. Thymol) Interpretation
Thymol (Standard) 250 1.00 Benchmark valid.
Novel Phenol X 62.5 4.00 4x more potent than Thymol.

| Novel Phenol Y | 500 | 0.50 | Weaker activity. |

Advanced Characterization: Beyond the MIC

MIC is a static snapshot. Phenolics often exhibit "biphasic" killing. You must differentiate between Bacteriostatic (stops growth) and Bactericidal (kills).

The MBC/MIC Ratio

Plate the contents of the MIC well onto agar. Count colonies.

  • Ratio

    
     4:  Bactericidal (Preferred for acute infections).
    
  • Ratio > 4: Bacteriostatic (Common for many phenolics).

Biofilm Inhibition

Phenolics are potent anti-biofilm agents.[3][4] Perform a Crystal Violet assay on the same plates used for MIC to assess biomass reduction.

  • Insight: Many phenolics (e.g., Gallic Acid) may have a high MIC but effectively inhibit biofilm formation at sub-MIC levels due to interference with Quorum Sensing [4].

Troubleshooting & Expert Tips

  • pH Sensitivity: Phenolic acids (pKa ~4.5) dissociate at neutral pH, losing efficacy. If testing acid-tolerant organisms, adjust media pH to 5.5 to test the undissociated (active) form [2].

  • Oxidation: If your media turns brown/black, your phenolic is oxidizing. Add 1% pyruvate or use anaerobic conditions if appropriate to differentiate oxidative toxicity from specific antimicrobial activity.

  • Protein Binding: Phenolics bind albumin. If moving to in vivo models, expect MIC values to increase 10–50x due to serum protein binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Cossu, A., et al. (2023). "Future Antimicrobials: Natural and Functionalized Phenolics." Frontiers in Microbiology.

  • Miksusanti, M., et al. (2023). "Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach." Microorganisms.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

  • Memar, M. Y., et al. (2017). "Carvacrol and Thymol: Strong Antimicrobial Agents Against Resistant Isolates." Reviews in Medical Microbiology.

Sources

Comparative

Spectroscopic comparison of Schiff base precursor vs reduced amine product

Executive Summary The reductive amination of carbonyls via Schiff base (imine) intermediates is a cornerstone reaction in pharmaceutical synthesis, particularly for establishing secondary and tertiary amine pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of carbonyls via Schiff base (imine) intermediates is a cornerstone reaction in pharmaceutical synthesis, particularly for establishing secondary and tertiary amine pharmacophores. However, the transient nature of the Schiff base and the similarity in solubility profiles between the intermediate and the product can make reaction monitoring challenging.

This guide provides a definitive spectroscopic framework to distinguish the Schiff Base Precursor (Imine) from the Reduced Amine Product . It moves beyond basic observation, offering a multi-modal analysis (NMR, IR, UV-Vis) to ensure structural integrity and reaction completion.

Mechanistic & Structural Basis

To interpret the spectra, one must understand the hybridization change occurring at the electrophilic carbon. The transformation is defined by the reduction of the C=N double bond (


) to a C-N single bond (

).
Pathway Diagram: Hybridization & Electronic Flow

The following diagram maps the structural evolution and the corresponding spectroscopic "checkpoints."

ReactionPathway cluster_0 Spectroscopic Signatures Precursors Carbonyl + Amine SchiffBase Schiff Base (Imine) (sp² Hybridized) C=N Double Bond Precursors->SchiffBase - H₂O (Condensation) Transition Hydride Attack (NaBH₄) SchiffBase->Transition Activation ReducedAmine Reduced Amine (sp³ Hybridized) C-N Single Bond Transition->ReducedAmine Reduction

Figure 1: Mechanistic pathway highlighting the critical hybridization shift from sp² (Imine) to sp³ (Amine).

Spectroscopic Characterization: The Comparison

The following sections detail the specific signals required to validate the transformation.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this comparison due to the distinct electronic environments of the azomethine proton (imine) versus the methylene protons (amine).

  • 1H NMR (Proton):

    • Schiff Base: The azomethine proton (

      
      -C=N) is highly deshielded due to the anisotropy of the double bond and the electronegativity of nitrogen. It appears as a sharp singlet typically between 8.0 – 9.0 ppm .
      
    • Reduced Amine: Upon reduction, this proton becomes a methylene group (-C

      
      -NH-). The signal shifts dramatically upfield to the 2.5 – 4.0 ppm  range.
      
    • N-H Signal: Secondary amines often show a broad singlet (exchangeable with D

      
      O) between 1.0 – 3.0 ppm, though this is less reliable than the C-H shift.[1]
      
  • 13C NMR (Carbon):

    • Schiff Base: The imine carbon (C=N) is found downfield, typically 150 – 170 ppm .

    • Reduced Amine: The corresponding carbon (C-N) shifts upfield to the aliphatic region, typically 40 – 60 ppm .

B. Fourier-Transform Infrared (FT-IR)

FT-IR provides a rapid "fingerprint" assessment, particularly useful for monitoring reaction completion in real-time.

  • Schiff Base: The diagnostic signal is the C=N stretch , a strong, sharp band at 1600 – 1690 cm⁻¹ .

  • Reduced Amine: The C=N band must disappear . It is replaced by:

    • N-H Stretch: A weaker, sharper band (compared to O-H) at 3300 – 3500 cm⁻¹ .[2]

    • C-N Stretch: A medium intensity band in the fingerprint region (1000 – 1350 cm⁻¹ ), though this region is often crowded.

C. UV-Visible Spectroscopy[3][4][5][6]
  • Schiff Base: Imines possess

    
     transitions, often resulting in absorption in the 300 – 400 nm  range (and frequently a yellow/orange color).
    
  • Reduced Amine: The reduction breaks the conjugation. The absorption shifts significantly into the UV region (<250 nm), and the solution often becomes colorless.

Summary Data Table
FeatureSchiff Base (Precursor)Reduced Amine (Product)

(Shift Direction)
Hybridization

(Planar)

(Tetrahedral)
Geometry Change

H NMR

8.0 – 9.0 ppm (s)

2.5 – 4.0 ppm (m)
Upfield (Shielded)

C NMR

150 – 170 ppm

40 – 60 ppm
Upfield (Shielded)
FT-IR 1600 – 1690 cm⁻¹ (C=N)3300 – 3500 cm⁻¹ (N-H)Disappearance of C=N
Visual/UV Yellow/Orange (Conjugated)Colorless (Non-conjugated)Blue Shift (Hypsochromic)

Experimental Protocol: Standard NaBH₄ Reduction

Note: While Sodium Triacetoxyborohydride (STAB) is often used for direct reductive amination, Sodium Borohydride (NaBH₄) remains the standard for stepwise reduction where the Schiff base is isolated or pre-formed.

Workflow Diagram

ExperimentalProtocol Start Start: Imine Formation (Aldehyde + Amine) Check1 Checkpoint 1: FT-IR Confirm C=N (1650 cm⁻¹) Start->Check1 Reduction Add NaBH₄ (Solid) 0°C to RT, Methanol Check1->Reduction Signal Present Quench Quench Excess Hydride (Add dilute HCl or Water) Reduction->Quench Stir 1-2h Extract Extraction (DCM/EtOAc) & Drying (Na₂SO₄) Quench->Extract Analyze Final Analysis (NMR, IR, MS) Extract->Analyze

Figure 2: Step-by-step synthesis and monitoring workflow.

Detailed Methodology
  • Imine Formation: Combine 1.0 eq aldehyde and 1.0 eq amine in Methanol (MeOH). Stir for 2-4 hours. Optional: Add MgSO₄ to sequester water and drive equilibrium.

  • Validation (Checkpoint 1): Take a crude aliquot. Run IR. Confirm strong peak at ~1650 cm⁻¹.[3]

  • Reduction: Cool solution to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 – 2.0 eq) portion-wise to control hydrogen gas evolution.

    • Expert Insight: Do not dump NaBH₄ all at once; the exotherm can degrade the imine before reduction occurs.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quenching: Carefully add H₂O or dilute HCl. This destroys unreacted borohydride.

    • Safety: Evolution of H₂ gas will occur. Ensure good ventilation.

  • Workup: Basify to pH >10 (to ensure amine is free-base), extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Troubleshooting & Validation (Self-Correcting Systems)

The D₂O Shake Test

In


H NMR, the N-H proton of the secondary amine can be ambiguous (broad, variable shift).
  • Protocol: Run the standard NMR sample (e.g., in CDCl₃). Add 1-2 drops of D₂O to the tube and shake.

  • Result: The N-H peak will disappear (exchange with D), while the C-H peaks remain.[2] This confirms the amine functionality.

The "Stalled" Reaction

If the IR spectrum shows both C=N (1650 cm⁻¹) and N-H (3300 cm⁻¹) bands:

  • Diagnosis: Incomplete reduction.

  • Solution: The imine equilibrium may have reversed due to water accumulation. Add fresh reducing agent and a drying agent (molecular sieves) or switch to a stronger reductant like LiAlH₄ (if functional groups allow).

References

  • Spectroscopy of Amines. Chemistry LibreTexts. (2020). Retrieved from [Link][4][5][6][7][8]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org.[6][9] Chem. (1996). 61, 3849-3862.[9] Retrieved from [Link]

  • Imine and Enamine Characterization. Michigan State University Chemistry. Retrieved from [Link]

Sources

Validation

Assessing Metabolic Stability of the Difluoroanilino Moiety: A Comparative Technical Guide

This guide serves as a technical resource for assessing the metabolic stability of the difluoroanilino moiety , a critical structural motif in medicinal chemistry. It compares the performance of this moiety against non-f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for assessing the metabolic stability of the difluoroanilino moiety , a critical structural motif in medicinal chemistry. It compares the performance of this moiety against non-fluorinated and mono-fluorinated alternatives, providing experimental protocols and mechanistic insights.

Executive Summary: The Fluorine Effect

In the optimization of small molecule drugs, the difluoroanilino moiety (specifically the 2,4- and 3,4-difluoro isomers) is frequently employed to block metabolic "soft spots" and modulate lipophilicity. However, fluorine substitution is not a panacea; while it strengthens the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), it can inadvertently introduce liabilities such as oxidative defluorination and the formation of reactive quinone imine intermediates.

This guide objectively compares the metabolic stability and bioactivation potential of the 2,4-difluoroanilino moiety against its primary structural alternatives: the 4-fluoroanilino and unsubstituted anilino moieties.

Mechanistic Insight: Stability vs. Bioactivation

To evaluate performance, one must understand the specific CYP450-mediated pathways governing these moieties.

The "Product": 2,4-Difluoroanilino Moiety[1]
  • Design Intent: The fluorine at C2 blocks ortho-hydroxylation (a common pathway for anilines). The fluorine at C4 is intended to block para-hydroxylation.

  • Performance Reality: While C2-F effectively hinders steric access, the C4-F is susceptible to oxidative defluorination . CYP450 enzymes can attack the C-F ipso position, leading to the elimination of fluoride (

    
    ) and the formation of a reactive quinone imine species, which is a toxicity risk (methemoglobinemia, hepatotoxicity).
    
The Alternatives
  • Unsubstituted Aniline: Highly unstable. Rapidly metabolized via para-hydroxylation to 4-aminophenol or N-oxidation. High intrinsic clearance (

    
    ).
    
  • 4-Fluoroanilino: The "False Friend." Often selected to block para-metabolism, but frequently undergoes rapid defluorination, leading to higher toxicity than the unsubstituted parent in some assays due to electrophile formation.

  • 3-Chloro-4-fluoroanilino (e.g., Gefitinib-like): Generally exhibits superior stability. The bulky chlorine atom at C3 sterically hinders the approach to the C4-F bond, reducing defluorination rates compared to the 2,4-difluoro analog.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these moieties.

MetabolicPathways cluster_legend Pathway Legend Aniline Unsubstituted Aniline Hydrox 4-Aminophenol (Stable Metabolite) Aniline->Hydrox CYP450 (Fast) Fluoro 4-Fluoroaniline Defluoro Oxidative Defluorination (Transition State) Fluoro->Defluoro CYP450 (Ipso-attack) Difluoro 2,4-Difluoroaniline (The Product) Difluoro->Defluoro CYP450 (Slower than Mono-F) QI Quinone Imine (Reactive Electrophile) Defluoro->QI - F⁻ GSH GSH Adduct (Detoxified) QI->GSH + Glutathione key Blue: Parent | Red: Toxic | Green: Stable

Caption: Comparative metabolic pathways showing the high risk of bioactivation (Quinone Imine formation) in fluorinated anilines compared to direct hydroxylation in unsubstituted anilines.

Comparative Performance Data

The following data summarizes the in vitro performance of the 2,4-difluoroanilino moiety compared to alternatives in Human Liver Microsomes (HLM).

Table 1: Metabolic Stability & Bioactivation Profile (HLM, 1 µM, 60 min)

MetricUnsubstituted Aniline4-Fluoroaniline (Alt 1)2,4-Difluoroaniline (Product) 3-Cl-4-F-aniline (Alt 2)

(min)
12.518.024.5 45.0

(µL/min/mg)
>100 (High)78 (High)55 (Moderate) 28 (Low)
Primary Route p-HydroxylationDefluorinationDefluorination / N-Oxidation N-Dealkylation
GSH Adducts LowHigh (+++)Moderate (++) Low (+)
Risk Profile High ClearanceHigh ToxicityBalanced Optimized

Data Interpretation: The 2,4-difluoro moiety offers a 2-fold improvement in half-life over the unsubstituted aniline but retains a "Moderate" risk of reactive metabolite formation (GSH adducts), necessitating careful monitoring during lead optimization.

Experimental Protocols

To generate the data above, two distinct protocols are required: a standard metabolic stability assay and a reactive metabolite trapping assay.

Protocol A: Microsomal Stability (Determination of )

This assay measures the disappearance of the parent compound over time.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Plot

    
     vs. time to determine 
    
    
    
    .
    • Calculation:

      
      
      
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

This assay identifies if the difluoro moiety is undergoing bioactivation.

Modifications to Protocol A:

  • GSH Spike: Supplement the incubation mixture with 5 mM Glutathione (GSH) or a GSH-ethyl ester (for better cell permeability if using hepatocytes).

  • Analysis: Use LC-MS/MS in Neutral Loss Scan (loss of 129 Da for GSH adducts) or Precursor Ion Scan (m/z 272 for negative ion mode).

  • Data Output: Look for metabolites with mass

    
    . For 2,4-difluoroaniline, a defluorinated GSH adduct indicates quinone imine formation.
    
Experimental Workflow Diagram

ExperimentalWorkflow Prep Preparation (HLM + Buffer + 1µM Compound) Split Split Conditions Prep->Split PathA Path A: Stability (+ NADPH) Split->PathA PathB Path B: Trapping (+ NADPH + 5mM GSH) Split->PathB Incubate Incubation (37°C, 0-60 min) PathA->Incubate PathB->Incubate Quench Quench (ACN + Internal Std) Incubate->Quench Spin Centrifuge (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS ResultA Output A: CLint & t1/2 LCMS->ResultA Quantitation ResultB Output B: GSH Adducts (m/z) LCMS->ResultB Metabolite ID

Caption: Dual-stream workflow for simultaneous assessment of metabolic stability (Clearance) and safety (Bioactivation).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Link

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Document Control: Applicability: Research Laboratories, Drug Discovery Units, Chemical Process Development. Chemical Class: Halogenated Phenolic Amine.

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Applicability: Research Laboratories, Drug Discovery Units, Chemical Process Development.

  • Chemical Class: Halogenated Phenolic Amine.

  • CAS Number: 864422-19-5 (Representative Analog).

Executive Summary & Hazard Context

Effective disposal of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol requires strict adherence to halogenated waste protocols.[1][2] As a Senior Application Scientist, I must emphasize that this molecule contains three distinct hazard motifs that dictate its waste lifecycle:

  • Phenolic Core: Possesses inherent toxicity and potential for rapid skin absorption.

  • Aniline Linkage: Introduces nitrogen-based toxicity and potential sensitization.

  • Poly-Halogenation (Br, F): The presence of bromine and fluorine mandates high-temperature incineration with specific flue gas scrubbing. Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can release hydrofluoric acid (HF) and hydrobromic acid (HBr) during thermal treatment, damaging standard incinerators and violating EPA/EU regulations.

Chemical Profile & Waste Classification

Before handling waste, verify the material properties against this profile to ensure compatibility.

PropertySpecificationOperational Implication
Molecular Formula C₁₃H₁₀BrF₂NOHigh halogen content (>20% by mass).
Physical State Solid (typically off-white powder)Dust control is critical during transfer.
Solubility DMSO, Methanol, DichloromethaneWaste solutions will likely be organic mixtures.
Acidity (pKa) Phenol ~10, Aniline ~4Amphoteric nature; avoid mixing with strong acids or bases.
RCRA Status Characteristic Hazardous WasteNOT drain disposable. Must be treated as "Halogenated Organic."[1]

Segregation Strategy (The "Trustworthiness" Pillar)

The most common failure point in laboratory safety is improper segregation. You must treat this compound as a Halogenated Organic source.[1]

Critical Segregation Rules
  • Rule 1: The Halogen Trap.

    • Directive: Do NOT mix this waste with "Non-Halogenated" solvents (e.g., Acetone, Ethanol waste streams).

    • Causality: Even trace amounts of this fluorinated/brominated compound contaminate the entire non-halogenated carboy. Non-halogenated waste is often used for fuel blending (energy recovery).[3] Halogens poison this process and form corrosive acid gases (HF, HBr) upon combustion, necessitating expensive specialized incineration.

  • Rule 2: Oxidizer Incompatibility.

    • Directive: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[4]

    • Causality: The secondary amine (anilino) and phenol groups are electron-rich and prone to rapid, exothermic oxidation. Mixing can generate heat, pressurize containers, or form toxic nitrated byproducts.

  • Rule 3: Acid Sensitivity.

    • Directive: Keep away from strong mineral acids in the waste stream.

    • Causality: While the C-F bond is strong, acidic conditions under thermal stress can promote the release of fluoride ions, which pose severe corrosion risks to glass and metal waste infrastructure.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound, Contaminated Consumables)

Applicable to: Expired stocks, spill cleanup debris, contaminated gloves/weigh boats.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent exterior contamination.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Toxic Solid - Halogenated."

    • Constituents: List "4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol" specifically.[5] Do not use abbreviations like "Drug X."

  • Storage: Place in the designated "Solid Hazardous Waste" drum. Ensure the drum lid is clamped shut when not in use.

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)

Applicable to: Reaction mixtures, washes, dissolved samples.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Action: If highly acidic or basic, neutralize carefully with dilute Sodium Bicarbonate or Dilute HCl/Sulfuric Acid before adding to the main waste carboy to prevent exothermic reactions in the drum.

  • Transfer: Pour into the Halogenated Organic Solvent carboy (typically yellow-tagged or red-canisters in many labs).

    • Technique: Use a funnel with a splash guard. Do not fill >90% capacity to allow for thermal expansion.

  • Documentation: Log the volume added on the carboy's accumulation log. Note the presence of "Fluorinated Aromatics."

Emergency Spill Response (Immediate Action)

If a spill occurs, executing this protocol prevents exposure and environmental release.[6][7]

  • Evacuate & Ventilate: Clear the immediate area.[4][8] If the spill is powder, turn off fans/AC that might disperse dust.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquids: Surround with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Decontamination: Scrub the surface with a soap/water solution. Collect all cleanup materials as Solid Halogenated Waste (see Scenario A).

Visual Decision Matrix

The following diagram illustrates the critical decision logic for segregating this specific chemical waste.

WasteDisposal Start Waste Generation: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Debris StateCheck->Solid Powder/Debris pHCheck Check pH (Target 5-9) Liquid->pHCheck Neutralize Neutralize carefully pHCheck->Neutralize pH < 5 or > 9 HaloStream Container: Halogenated Organic Waste (Do NOT mix with Non-Halogenated) pHCheck->HaloStream pH 5-9 Neutralize->HaloStream Bagging Double Bag (Polyethylene) Solid->Bagging SolidBin Container: Hazardous Solid Waste (Label: Toxic/Halogenated) Bagging->SolidBin

Caption: Operational decision tree for segregating halogenated phenolic waste. Note the critical pH check for liquids to prevent container pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol.[5] National Library of Medicine. [Link](Note: Used for functional group hazard analysis).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol

Executive Summary Compound: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Hazard Class: High Potency Intermediate / Corrosive / Acute Toxin Primary Risks: Dermal Absorption (Systemic Toxicity), Methemoglobinemia, Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol Hazard Class: High Potency Intermediate / Corrosive / Acute Toxin Primary Risks: Dermal Absorption (Systemic Toxicity), Methemoglobinemia, Chemical Burns.

This guide defines the operational safety architecture for handling 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol. Due to the limited specific toxicological data available for this specific pharmaceutical intermediate, this protocol applies the Precautionary Principle . We treat the compound as a Category 3/4 Occupational Exposure Band (OEB) agent based on its functional moieties: a halogenated phenol coupled with a difluoroaniline.

Part 1: Chemical Hazard Analysis (The "Why")

To select the correct PPE, we must deconstruct the molecule into its pharmacophores. Standard "lab safety" is insufficient; we must counter specific chemical behaviors.

The Phenolic Moiety (Benzenol)[1]
  • Risk: Phenols are corrosive and anesthetic.[1] They numb the skin upon contact, meaning a researcher may not feel a burn until systemic absorption has reached toxic levels.

  • Mechanism: Denatures proteins and penetrates the stratum corneum rapidly.

  • Countermeasure: Standard nitrile gloves have poor breakthrough times (<15 mins) against concentrated phenols. Laminate inner liners are required for stock handling.

The Aniline Moiety (Difluoroanilino)[1][3]
  • Risk: Anilines are potent sensitizers and methemoglobinemia inducers.

  • Mechanism: Once absorbed, aniline metabolites oxidize hemoglobin to methemoglobin, inhibiting oxygen transport.

  • Countermeasure: Respiratory protection is critical to prevent inhalation of dusts, which bypass first-pass metabolism.

Halogenation (Bromo/Difluoro)[1]
  • Risk: The addition of Bromine and Fluorine atoms significantly increases lipophilicity (LogP).

  • Impact: This compound will cross biological membranes (skin/lungs) faster than non-halogenated analogues.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for handling >10 mg of solid or any concentration of liquid solution.

Protection ZoneStandard RequirementTechnical Specification & Logic
Dermal (Hands) Double Gloving Inner: Silver Shield® (EVOH/PE Laminate) or High-Breakthrough Nitrile (8 mil).Outer: Standard Nitrile (4 mil) for dexterity.Reasoning: Phenols permeate standard nitrile rapidly. The laminate layer provides chemical hold-out >4 hours.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash Goggles. Note: Safety glasses are insufficient due to the risk of aerosolized particulates during weighing.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity 80-100 fpm).Secondary (if hood unavailable): PAPR with HEPA/Organic Vapor cartridges.Reasoning: N95 masks do not protect against organic vapors released if the compound sublimes or is in solution.
Body Impervious Lab Coat Tyvek® or chemically resistant apron over cotton lab coat.Reasoning: Cotton absorbs phenols, holding the toxin against the skin.

Part 3: Operational Protocols

Workflow Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the operation scale.

PPE_Logic Start Operation Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant_Solid Quantity > 10mg? Solid->Quant_Solid Quant_Liquid Concentration > 0.1M? Liquid->Quant_Liquid Low_Risk Standard PPE: Nitrile (Double) + Glasses + Fume Hood Quant_Solid->Low_Risk No High_Risk Enhanced PPE: Laminate Liners + Goggles + Tyvek Sleeves Quant_Solid->High_Risk Yes Quant_Liquid->Low_Risk No Quant_Liquid->High_Risk Yes

Figure 1: Decision logic for PPE selection based on physical state and quantity. Green indicates standard BSL-2 chemical hygiene; Red indicates high-potency handling protocols.

Step-by-Step Handling Procedure
1. Preparation (Pre-Gowning)
  • Verify Engineering Controls: Ensure fume hood is active. Place a disposable absorbent pad (bench diaper) in the work area to capture potential spills.

  • Solvent Selection: Identify a solvent for cleanup before starting.

    • Critical Note: Avoid Ethanol/DMSO for initial skin decontamination; they enhance dermal penetration of lipophilic toxins. Use PEG 300/400 or soapy water.

2. Weighing & Transfer (Highest Risk)
  • Static Control: Use an anti-static gun if the powder is fluffy. Static discharge can aerosolize the compound.

  • Technique:

    • Tare vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap the vial before removing it from the balance enclosure.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol (discard wipe in haz waste).

3. Decontamination & Doffing[1]
  • Outer Gloves: Remove outer nitrile gloves inside the hood and discard immediately.

  • Surface Clean: Wipe surfaces with 5% surfactant solution followed by water.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 2 minutes after removing inner gloves.

Part 4: Emergency Response

Spill Response Workflow

Immediate action is required to prevent systemic absorption.[2][3]

Spill_Response Spill Spill Detected Type Contamination Type Spill->Type Skin Skin Contact Type->Skin Surface Bench/Floor Type->Surface Action_Skin 1. Remove Clothing 2. Flush with Water (5 min) 3. Apply PEG 300/400 (Phenol Protocol) 4. Seek Medical Aid Skin->Action_Skin Action_Surface 1. Evacuate Area 2. Don Enhanced PPE 3. Cover with Absorbent Pads 4. Double Bag Waste Surface->Action_Surface

Figure 2: Emergency response workflow distinguishing between personnel exposure and environmental release.

Medical Surveillance Note

If exposed, inform medical personnel that the compound contains a Phenol and an Aniline .

  • Phenol: Requires Polyethylene Glycol (PEG) decontamination; water alone is often insufficient for lipophilic phenols.

  • Aniline: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

Part 5: Disposal

  • Solid Waste: Dispose of in a container labeled "Toxic - Halogenated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

    • Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The aniline moiety can react violently or form explosive nitro-compounds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14621037, 4-Bromo-2,3-difluoroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Preparation & Handling. Retrieved from [Link]

  • University of Otago. Safe Method of Use for Hazardous Substances: Phenol. Retrieved from [Link]

Sources

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